molecular formula C13H16ClNO4 B060799 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid CAS No. 165528-69-8

4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid

Cat. No.: B060799
CAS No.: 165528-69-8
M. Wt: 285.72 g/mol
InChI Key: ZUNRWCIMDCYBIQ-UHFFFAOYSA-N
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Description

4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid is a useful research compound. Its molecular formula is C13H16ClNO4 and its molecular weight is 285.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-7-9-5-4-8(11(16)17)6-10(9)14/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNRWCIMDCYBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621749
Record name 4-{[(tert-Butoxycarbonyl)amino]methyl}-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165528-69-8
Record name 4-{[(tert-Butoxycarbonyl)amino]methyl}-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic Acid and its Structural Isomers: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

Substituted benzoic acids are foundational scaffolds in medicinal chemistry, offering a versatile platform for the synthesis of complex pharmaceutical agents. This guide focuses on this compound, a specialized building block incorporating a chlorine atom and a Boc-protected aminomethyl group. While a dedicated CAS number for this specific substitution pattern is not prominently listed in major chemical inventories, this guide will provide a comprehensive technical overview of its synthesis, characterization, and potential applications by examining its closely related, commercially available structural isomers. We will delve into the rationale behind experimental choices, provide detailed protocols, and explore the role of these molecules in modern drug development, particularly in the context of targeted therapies.

Introduction and Structural Elucidation

The molecule of interest, this compound, is a trifunctional organic compound. Its structure is characterized by:

  • A benzoic acid core, providing a carboxylic acid group for amide bond formation or other derivatizations.

  • A chlorine atom at the 3-position, which modulates the electronic properties and steric profile of the ring, and can influence metabolic stability and binding affinity.

  • A (tert-Butoxycarbonyl)amino)methyl group at the 4-position. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, valued for its stability in various reaction conditions and its facile removal under acidic conditions.[1][2]

A direct search for the CAS number of this compound is inconclusive, suggesting it may be a novel or less-common synthetic intermediate. However, several structural isomers and precursors are well-documented and commercially available, providing a strong foundation for understanding its chemistry.

Compound NameCAS NumberKey Structural Difference
4-((tert-Butoxycarbonyl)amino)-3-chlorobenzoic acid1340354-00-8Amine is directly attached to the aromatic ring.
3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid160450-12-4Positions of the chloro and Boc-amino groups are swapped.
4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid33233-67-9Lacks the chlorine substituent.
4-Amino-3-chlorobenzoic acid2486-71-7A potential precursor with a free amino group.[3]

The insights and protocols in this guide are derived from the established chemistry of these related molecules and foundational organic synthesis principles.

Synthesis and Purification

The synthesis of the target molecule can be logically proposed based on established methodologies for similar compounds. A plausible retrospective analysis suggests a multi-step synthesis starting from a commercially available precursor.

Proposed Retrosynthetic Pathway

Retrosynthesis Target This compound Step1 Boc Protection Target->Step1 Precursor1 4-(Aminomethyl)-3-chlorobenzoic acid Step1->Precursor1 Step2 Reduction of Nitrile Precursor1->Step2 Precursor2 4-Cyano-3-chlorobenzoic acid Step2->Precursor2 Step3 Sandmeyer Reaction Precursor2->Step3 Precursor3 4-Amino-3-chlorobenzoic acid (CAS: 2486-71-7) Step3->Precursor3 EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras ATP ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Benzoic Acid Derivative (e.g., N5a) Inhibitor->EGFR Inhibition

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic Acid and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Landscape of Isomeric Scarcity

In the field of drug discovery and development, precision is paramount. The specific arrangement of functional groups within a molecule dictates its interactions with biological targets and its overall physicochemical profile. This guide addresses the characterization of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid . However, a comprehensive search of the scientific literature and chemical databases reveals a critical scarcity of experimentally determined data for this specific molecule.

Conversely, significant data exists for its structural isomers, primarily 4-((tert-Butoxycarbonyl)amino)-3-chlorobenzoic acid and 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid , wherein the Boc-protected amino group is directly attached to the aromatic ring. This common discrepancy highlights a crucial aspect of chemical research: the existence of a structure on paper does not guarantee its synthesis or characterization in the literature.

Therefore, this guide adopts a dual-pronged approach rooted in scientific integrity. Firstly, it will present a detailed analysis of the available data for the closely related, well-documented isomers and the non-chlorinated parent compound. Secondly, it will provide the theoretical framework and robust experimental protocols necessary for a researcher to determine the properties of the target molecule, this compound, de novo. This document serves not only as a repository of existing knowledge but also as a practical roadmap for generating new, critical data.

Part 1: Characterization of Structurally Related Compounds

Understanding the properties of closely related analogs provides an essential baseline for predicting the behavior of the target molecule. The key difference in the user's specified compound is the methylene (-CH2-) linker between the Boc-protected amine and the benzene ring. This linker introduces greater conformational flexibility and will influence electronic effects on the benzoic acid moiety.

Isomer: 4-((tert-Butoxycarbonyl)amino)-3-chlorobenzoic acid

This isomer features the Boc-protected amino group at the C4 position and the chloro group at the C3 position.

PropertyValueSource(s)
CAS Number 1340354-00-8[1][2]
Molecular Formula C₁₂H₁₄ClNO₄[1][2]
Molecular Weight 271.70 g/mol [1]
Physical Form Solid[2]
Purity ≥ 95% (typical)[2]
Storage Sealed in dry, room temperature[2]
InChI Key LLLRCEYNJFVYHW-UHFFFAOYSA-N[1][2]
Isomer: 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

In this isomer, the positions of the functional groups are swapped, with the Boc-protected amino group at C3 and the chloro group at C4.

PropertyValueSource(s)
CAS Number 160450-12-4[3][4][5]
Molecular Formula C₁₂H₁₄ClNO₄[3][5]
Molecular Weight 271.69 g/mol [3][5]
Physical Form Solid or semi-solid[6]
Purity ≥ 95% (typical)[5][6]
Storage Room temperature[5][6]
InChI Key ALVJRTBBSXWWQE-UHFFFAOYSA-N[3][6]
Non-Chlorinated Analog: 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid

This compound is arguably the most structurally relevant analog with published data, as it contains the critical aminomethyl linker.

PropertyValueSource(s)
CAS Number 33233-67-9[7][8]
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
Physical Form White to off-white solid[9]
Solubility Soluble in organic solvents (dichloromethane, DMSO); less soluble in water.[9]

Part 2: Predicted Properties of this compound

Based on the data from its analogs and fundamental chemical principles, we can infer the likely properties of the target molecule.

  • Molecular Formula & Weight : C₁₃H₁₆ClNO₄; MW: 285.72 g/mol . The addition of the methylene group relative to the isomers increases the molecular weight.

  • Acidity (pKa) : The primary determinant of acidity is the carboxylic acid group. The pKa of benzoic acid is ~4.2. The electron-withdrawing chloro group at the meta-position will increase acidity (lower the pKa). The aminomethyl group at the para-position is weakly electron-donating through induction, which would slightly decrease acidity (raise the pKa). The net effect will likely result in a pKa slightly lower than 4.2, perhaps in the range of 3.8-4.1. This is a critical parameter influencing solubility and physiological behavior.

  • Solubility : The molecule possesses both a lipophilic tert-butyl group and a polar carboxylic acid. Solubility in aqueous media will be highly pH-dependent. In acidic conditions (pH < pKa), the molecule will be neutral and exhibit low water solubility. In basic conditions (pH > pKa), it will form a carboxylate salt, significantly increasing aqueous solubility. It is expected to be soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate.[9][10]

  • Stability : The tert-Butoxycarbonyl (Boc) protecting group is the most labile functionality. It is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl).[11][12][13] At neutral pH and moderate temperatures (e.g., 37°C), the Boc group is generally considered stable.[13] The ester linkage is stable, but the compound should be stored in a dry environment to prevent slow hydrolysis.

Part 3: Experimental Protocols for Physicochemical Characterization

For any novel compound entering a development pipeline, experimental verification of its properties is mandatory. The following section provides detailed, self-validating protocols for determining the core physicochemical characteristics of this compound.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Causality: The melting point is a fundamental indicator of purity. DSC is superior to traditional methods as it provides a thermodynamic profile of the transition, yielding the onset temperature and the enthalpy of fusion. A sharp, well-defined peak indicates high purity, whereas a broad peak suggests the presence of impurities.

Methodology:

  • Calibration: Calibrate the DSC instrument using high-purity indium and zinc standards.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as a reference.

  • Thermal Program:

    • Equilibrate the system at 25°C.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The integrated area of the peak corresponds to the enthalpy of fusion.

DSC_Workflow cluster_prep Preparation cluster_run DSC Run cluster_analysis Analysis Calibrate Calibrate DSC (In, Zn standards) Sample Weigh 1-3 mg into Al pan Calibrate->Sample Reference Prepare empty reference pan Sample->Reference Program Set Thermal Program (Ramp 10°C/min) Reference->Program Detect Detect Endotherm Program->Detect Atmosphere Inert N2 Purge (50 mL/min) Atmosphere->Program Analyze Determine Onset Temp (Tm) & Enthalpy (ΔH) Detect->Analyze

Caption: Workflow for Melting Point Determination by DSC.

Determination of pKa via Potentiometric Titration

Causality: The pKa value is essential for predicting a compound's charge state, solubility, and absorption at different physiological pH values. Potentiometric titration directly measures the pH change of a solution as a titrant is added, allowing for the precise determination of the acid dissociation constant.

Methodology:

  • Solution Preparation: Prepare an accurate ~10 mM solution of the compound in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility of both the acidic and salt forms.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode and an automated burette.

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH. Record the pH value after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

pKa_Workflow A Step 1: Preparation Prepare ~10 mM solution in MeOH:Water. Calibrate pH electrode. B Step 2: Titration Place in jacketed beaker (25°C). Titrate with 0.1 M NaOH. Record pH vs. Volume. A->B C Step 3: Analysis Plot pH vs. Volume. Calculate first derivative (dpH/dV). The peak of the derivative is the equivalence point. B->C D Step 4: Determination Determine Volume at half-equivalence. pKa = pH at V(1/2 eq). C->D

Caption: Potentiometric Titration Workflow for pKa Determination.

Assessment of Boc Group Stability

Causality: The stability of the Boc protecting group is critical for synthesis, storage, and formulation. An HPLC-based assay provides a quantitative measure of the compound's degradation over time under specific stress conditions (e.g., acidic pH).

Methodology:

  • Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its primary deprotected degradant (4-(aminomethyl)-3-chlorobenzoic acid). A C18 column with a gradient of acetonitrile in water (with 0.1% formic acid) is a common starting point.[14][15][16]

  • Stress Conditions: Prepare solutions of the compound in buffers of varying pH (e.g., pH 2, pH 7.4, pH 9) and store them at a controlled temperature (e.g., 37°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of each solution into the HPLC system.

  • Quantification: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the total peak area (parent + degradant). Plot the percentage remaining versus time to determine the degradation rate.

Stability_Workflow cluster_setup Assay Setup cluster_analysis Time-Course Analysis A Develop RP-HPLC Method (Separates Parent & Degradant) B Prepare Solutions in Stress Buffers (pH 2, 7.4, 9) A->B C Incubate at 37°C B->C D Inject Aliquots at T = 0, 2, 4, 8, 24h C->D E Quantify Peak Areas (Parent, Degradant) D->E F Calculate % Parent Remaining E->F G Plot % Remaining vs. Time Determine Degradation Rate F->G

Caption: HPLC-Based Workflow for Boc-Group Stability Assessment.

Part 4: Conclusion and Future Work

While direct experimental data for this compound remains elusive in public databases, a robust physicochemical profile can be predicted based on its structural relationship to known isomers and analogs. The Boc-protected aminomethyl benzoic acid scaffold is a valuable intermediate in medicinal chemistry, particularly in the synthesis of constrained peptides and other complex molecules.[5][17][18] The protocols detailed herein provide a clear and scientifically rigorous path for researchers to fully characterize this compound. The empirical determination of its pKa, solubility profile, and stability is a critical next step to enable its effective use in drug development and other advanced scientific applications.

References

  • AiFChem. 4-((tert-Butoxycarbonyl)amino)-3-chlorobenzoic acid.
  • BLDpharm. 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid.
  • PubChem. 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid. [Link]

  • ChemicalBook. 4-[(tert-Butoxycarbonylamino)methyl]benzoic acid.
  • BLDpharm. 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid.
  • MySkinRecipes. 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid.
  • PubChem. 3-Chlorobenzoic acid. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. [Link]

  • Organic Syntheses. Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. [Link]

  • PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]

  • RSC Publishing. Analytical Methods.

Sources

An In-Depth Technical Guide to 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid, a specialized bifunctional building block relevant to medicinal chemistry and organic synthesis. While not a widely cataloged compound, its structure combines a benzoic acid core, a chlorine substituent, and a strategically protected primary amine. This unique arrangement makes it a valuable intermediate for constructing complex molecular architectures, particularly in the development of targeted therapeutics. This document details its molecular structure, proposes a robust synthetic pathway from a known precursor, outlines methods for its characterization, and discusses its potential applications in drug discovery, with a focus on the strategic role of the tert-Butoxycarbonyl (Boc) protecting group.

Chapter 1: Introduction to the Core Molecule

Overview and Significance

This compound is a synthetic organic compound designed for use as a molecular building block. Its structure is notable for possessing three key features on a central benzene ring: a carboxylic acid group, a chloro substituent, and a Boc-protected aminomethyl group. This trifecta of functionalities allows for orthogonal chemical strategies; the carboxylic acid can undergo reactions such as amidation or esterification while the amine remains shielded. The Boc group can then be selectively removed under acidic conditions to reveal the primary amine for subsequent modification. This strategic protection and sequential reactivity are paramount in the multi-step synthesis of complex drug candidates and molecular probes.

Nomenclature and Chemical Identifiers

A dedicated CAS number for this specific compound is not widely cataloged, which is indicative of its status as a specialized or novel synthetic intermediate. Its identity is therefore defined by its structure and systematic nomenclature.

PropertyValue
IUPAC Name 4-({[(tert-butoxy)carbonyl]amino}methyl)-3-chlorobenzoic acid
Molecular Formula C₁₃H₁₆ClNO₄
Molecular Weight 285.73 g/mol
Appearance Predicted to be a white to off-white solid at room temperature.
Key Features Boc-protected amine, carboxylic acid, chlorinated aromatic ring

Chapter 2: In-Depth Molecular Structure Analysis

The utility of this compound is derived directly from the interplay of its constituent functional groups.

molecular_structure cluster_ring cluster_substituents C1 C C2 C C1->C2 C6 C C1->C6 COOH_C C C1->COOH_C 1 C3 C C2->C3 C2->C3 C4 C C3->C4 Cl Cl C3->Cl 3 C5 C C4->C5 C4->C5 CH2 CH₂ C4->CH2 4 C5->C6 C6->C1 O1 O COOH_C->O1 OH OH COOH_C->OH NH NH CH2->NH Boc_C C NH->Boc_C Boc_O1 O Boc_C->Boc_O1 Boc_O2 O Boc_C->Boc_O2 tBu C(CH₃)₃ Boc_O2->tBu

Caption: 2D Molecular Structure Diagram

The Benzoic Acid Scaffold

The benzoic acid moiety serves as the foundational scaffold. The carboxylic acid group (-COOH) is a versatile chemical handle. It is acidic, allowing the compound to form salts, and its carbonyl carbon is electrophilic, making it a site for nucleophilic acyl substitution. This enables the synthesis of amides and esters, which are common linkages in pharmaceuticals.

The 3-Chloro Substituent

The chlorine atom at the 3-position (meta to the carboxylic acid) significantly influences the molecule's electronic properties. As an electron-withdrawing group, it increases the acidity of the carboxylic acid proton. It also modifies the reactivity of the aromatic ring toward electrophilic substitution and can serve as a key interaction point for binding within a protein target, or as a site for further modification via cross-coupling reactions.

The 4-Aminomethyl Linker

The aminomethyl group (-CH₂NH₂) at the 4-position provides a flexible linker that separates the reactive primary amine from the steric bulk of the aromatic ring. This spacing is often critical in drug design, allowing the amine to engage with target sites that might be inaccessible to an aniline (an amine directly attached to the ring).

The tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is arguably the most critical feature for the utility of this molecule as an intermediate. It is one of the most common amine protecting groups in organic synthesis for several key reasons[1]:

  • Stability: It is stable to a wide range of basic, nucleophilic, and reductive conditions, allowing for extensive chemical modifications at other parts of the molecule without disturbing the protected amine.

  • Acid Lability: The Boc group is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent[1]. This is due to the stability of the tertiary carbocation (t-butyl cation) that is formed as a byproduct.

  • Orthogonality: Its acid-labile nature makes it "orthogonal" to other protecting groups, such as the base-labile Fmoc group or hydrogenation-labile Cbz group, enabling complex, multi-step synthetic strategies.

Chapter 3: Synthesis and Characterization

A robust and logical synthesis of the title compound involves the protection of a readily available precursor.

Proposed Synthetic Pathway

The most direct synthetic route is the N-acylation of the primary amine of 4-(aminomethyl)-3-chlorobenzoic acid (CAS: 165530-43-8) with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and high-yielding method for introducing a Boc group onto an amine[1].

synthesis_workflow start Start: 4-(aminomethyl)- 3-chlorobenzoic acid (CAS: 165530-43-8) reaction Boc Protection Reaction (Nucleophilic Acyl Substitution) start->reaction reagents Reagents: - Di-tert-butyl dicarbonate (Boc₂O) - Base (e.g., NaOH, TEA) - Solvent (e.g., THF/Water, Dioxane) reagents->reaction workup Reaction Workup: 1. Acidify with aq. HCl to pH ~3 2. Precipitate product reaction->workup isolation Isolation & Purification: 1. Filter solid 2. Wash with water 3. Dry under vacuum workup->isolation product Final Product: 4-(((tert-Butoxycarbonyl)amino)methyl) -3-chlorobenzoic acid isolation->product

Caption: Proposed Synthesis Workflow

Detailed Experimental Protocol: Boc Protection

This protocol is a representative procedure based on standard methods for Boc protection of amino acids.

  • Dissolution: Suspend 1.0 equivalent of 4-(aminomethyl)-3-chlorobenzoic acid in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Basification: Cool the suspension in an ice bath (0-5 °C) and add 1.1 equivalents of sodium hydroxide (NaOH) as an aqueous solution to deprotonate the carboxylic acid and neutralize the amine salt, ensuring the starting material dissolves.

  • Reagent Addition: While stirring vigorously at 0-5 °C, add a solution of 1.1-1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) dissolved in a minimal amount of THF dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Precipitation: Carefully acidify the aqueous solution to a pH of approximately 3 using 1M HCl. The desired product will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under high vacuum to yield the final product, this compound.

Structural Characterization

Confirmation of the final product's structure would rely on standard analytical techniques:

  • ¹H NMR (Proton NMR): Would confirm the presence of all key proton environments: the aromatic protons (with characteristic splitting patterns), the singlet from the -CH₂- group, the broad singlet for the N-H proton, and the large singlet for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR (Carbon NMR): Would show distinct signals for the carbonyl carbons (one from the carboxylic acid, one from the Boc group), the aromatic carbons, the methylene carbon (-CH₂-), and the quaternary and methyl carbons of the Boc group.

  • FT-IR (Infrared Spectroscopy): Would reveal characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the carbamate, and strong C=O stretches for both the carboxylic acid and the carbamate carbonyls.

  • Mass Spectrometry (MS): Would confirm the molecular weight of the compound (285.73 g/mol ) and show a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Chapter 4: Applications in Medicinal Chemistry

The primary role of this molecule is as a versatile building block for creating more complex structures with potential therapeutic value. The deprotected core, 4-(aminomethyl)-3-chlorobenzoic acid, is a substructure found in various biologically active agents.

Use as a Bifunctional Intermediate

The Boc-protected form allows chemists to selectively react with the carboxylic acid. For example, it can be coupled with an amine to form an amide bond, a cornerstone of many drug molecules. After this transformation, the Boc group can be removed to expose the primary amine for further functionalization, such as another amide coupling, reductive amination, or sulfonylation.

Deprotection and Further Functionalization

The removal of the Boc group is the key step that unlocks the synthetic potential of the aminomethyl group.

deprotection_workflow start Start: Boc-Protected Intermediate reaction Acidic Deprotection (Boc Cleavage) start->reaction reagents Reagents: - Strong Acid (TFA or HCl) - Scavenger (optional, e.g., Anisole) - Anhydrous Solvent (e.g., DCM) reagents->reaction byproducts Byproducts: - Isobutylene + CO₂ - or tert-Butyl Cation reaction->byproducts product Deprotected Amine (as TFA or HCl salt) reaction->product next_step Next Synthetic Step: e.g., Amide Coupling, Sulfonylation product->next_step

Caption: Deprotection and Subsequent Reaction Workflow

Deprotection Protocol (Representative):

  • Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM).

  • Add an excess (e.g., 5-10 equivalents) of trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 1-3 hours.

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine as its TFA salt, which can be used directly in the next step or neutralized to the free amine.

Chapter 5: Conclusion

This compound represents a well-designed synthetic intermediate for advanced applications in drug discovery and development. Its molecular structure provides a robust platform for sequential, controlled chemical modifications. The strategic placement of the chloro substituent, the flexible aminomethyl linker, and the acid-labile Boc protecting group offers researchers a powerful tool for synthesizing novel compounds with precisely engineered architectures. Understanding the principles behind its synthesis and the strategic use of its functional groups is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

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  • PubChem. (n.d.). 4-Amino-3-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • ResearchGate. (2008). The chlorination of 4‐aminobenzoic acid and its methyl ester. Retrieved January 13, 2026, from [Link]

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A Technical Guide to the Spectroscopic Characterization of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid, a key intermediate in pharmaceutical and organic synthesis. The document is structured to offer not just raw data, but a comprehensive understanding of the underlying principles and experimental considerations for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Spectroscopic Analysis

In the realm of drug discovery and development, the unambiguous characterization of molecular structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. For a molecule like this compound, which contains multiple functional groups and a substituted aromatic ring, a multi-technique approach is essential for complete structural elucidation and purity assessment. This guide will delve into the expected spectroscopic signatures of this compound and the rationale behind their interpretation.

Molecular Structure and Functional Groups

Understanding the constituent parts of this compound is the first step in predicting and interpreting its spectroscopic data.

G cluster_0 This compound Molecule C₁₃H₁₆ClNO₄ Aromatic_Ring Trisubstituted Benzene Ring Molecule->Aromatic_Ring Core Carboxylic_Acid Carboxylic Acid (-COOH) Aromatic_Ring->Carboxylic_Acid Position 1 Chlorine Chlorine (-Cl) Aromatic_Ring->Chlorine Position 3 Methylene Methylene Bridge (-CH₂-) Aromatic_Ring->Methylene Position 4 Boc_Amine Boc-Protected Amine (-NHBoc) tert_Butyl tert-Butyl Group (-C(CH₃)₃) Boc_Amine->tert_Butyl Contains Methylene->Boc_Amine Attached to

Figure 1. Key structural features of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Causality
~13.0Singlet (broad)1H-COOHThe acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet. Its chemical shift can be highly dependent on concentration and solvent.
~8.0Doublet1HAr-HThis proton is ortho to the carboxylic acid group and is expected to be the most deshielded of the aromatic protons.
~7.8Doublet of doublets1HAr-HThis proton is ortho to the chloromethyl group and meta to the carboxylic acid.
~7.5Doublet1HAr-HThis proton is ortho to the chlorine atom and meta to the carboxylic acid.
~5.0Triplet (broad)1H-NH-The amide proton's chemical shift can vary and the peak is often broad due to quadrupole broadening from the nitrogen atom. It will likely show coupling to the adjacent methylene protons.
~4.4Doublet2H-CH₂-These benzylic protons are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom, leading to a downfield shift. They are coupled to the NH proton.
~1.4Singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group give rise to a strong singlet in a region typical for alkyl groups.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, etc.) to deduce the coupling patterns.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale & Causality
~167-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~156-NHCOO-The carbonyl carbon of the Boc protecting group is also significantly deshielded.
~140Ar-CQuaternary aromatic carbon attached to the methylene group.
~135Ar-CQuaternary aromatic carbon attached to the chlorine atom.
~132Ar-CHAromatic methine carbon.
~130Ar-CHAromatic methine carbon.
~128Ar-CQuaternary aromatic carbon attached to the carboxylic acid group.
~125Ar-CHAromatic methine carbon.
~80-C(CH₃)₃The quaternary carbon of the tert-butyl group.
~45-CH₂-The benzylic carbon.
~28-C(CH₃)₃The three equivalent methyl carbons of the tert-butyl group.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Use the same spectrometer as for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is the standard method where all carbon signals appear as singlets, simplifying the spectrum.

    • A sufficient number of scans is crucial due to the low natural abundance of ¹³C.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupRationale & Causality
3300-2500 (broad)O-H stretchCarboxylic AcidThe broadness is due to hydrogen bonding.
~3350N-H stretchAmideThe position can be influenced by hydrogen bonding.
~1710C=O stretchCarboxylic AcidA strong, sharp absorption characteristic of the carbonyl group.
~1685C=O stretchAmide (Boc)Another strong carbonyl absorption, typically at a slightly lower frequency than the carboxylic acid due to resonance with the nitrogen lone pair.
~1600, ~1475C=C stretchAromatic RingCharacteristic absorptions for the aromatic ring.
~1160C-O stretchCarbamateStrong stretching vibration of the C-O bond in the Boc group.
~780C-Cl stretchAryl HalideThe position of this band can vary but is expected in this region for a chloro-substituted benzene ring.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. This is a common method for solid samples.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a modern, rapid, and non-destructive technique.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum (of the empty sample compartment or the ATR crystal).

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

G cluster_workflow Spectroscopic Analysis Workflow cluster_nmr NMR cluster_ir IR cluster_ms MS Sample Sample of 4-(((tert-Butoxycarbonyl)amino)methyl) -3-chlorobenzoic acid NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve and Infuse (e.g., ESI) Sample->MS_Prep NMR_Acq Acquire ¹H and ¹³C Spectra NMR_Prep->NMR_Acq NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Data Structural_Elucidation Structural Elucidation and Purity Assessment NMR_Data->Structural_Elucidation IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Data Vibrational Frequencies (cm⁻¹) IR_Acq->IR_Data IR_Data->Structural_Elucidation MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq MS_Data m/z Values of Molecular Ion and Fragments MS_Acq->MS_Data MS_Data->Structural_Elucidation

Figure 2. A typical workflow for the spectroscopic analysis of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers clues about the structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data:

  • Molecular Weight: The molecular formula is C₁₃H₁₆ClNO₄, which corresponds to a monoisotopic mass of 285.0768 g/mol .

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺):

    • In a technique like Electrospray Ionization (ESI) in positive mode, the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at m/z 286.0846.

    • Due to the presence of chlorine, there will be a characteristic isotopic pattern for any chlorine-containing ion. The ratio of the peak at m/z 286 to the peak at m/z 288 (containing ³⁷Cl) will be approximately 3:1.

  • Key Fragmentation Patterns:

    • Loss of the Boc group: A common fragmentation pathway for Boc-protected amines is the loss of the entire tert-butoxycarbonyl group or parts of it. Expect to see a fragment corresponding to the loss of isobutylene (56 Da) and CO₂ (44 Da), leading to the free amine.

    • Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) is another possible fragmentation.

    • Benzylic cleavage: Cleavage of the bond between the methylene group and the aromatic ring can also occur.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) for accurate mass measurements.

    • Choose an appropriate ionization technique. ESI is a soft ionization method suitable for this type of molecule and is less likely to cause extensive fragmentation in the source.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range.

    • If further structural information is needed, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing a combination of NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. The predicted data, based on the known effects of the constituent functional groups, serves as a robust guide for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental to the integrity of any research or development program in the chemical and pharmaceutical sciences.

References

    • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. (A standard textbook for understanding the principles of NMR, IR, and MS).
    • Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link] (A valuable resource for looking up spectra of related compounds).

    • PubChem . National Center for Biotechnology Information. [Link] (Provides chemical information and links to data for various compounds, including isomers and related structures of the title compound).

Synthesis and characterization of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid

Introduction

This compound is a valuable bifunctional building block in modern medicinal chemistry and drug development. Its structure incorporates a carboxylic acid for amide bond formation, a chloro-substituent that modulates electronic properties and can serve as a metabolic blocking group or a handle for further functionalization, and a Boc-protected aminomethyl group, which provides a stable, masked primary amine. This strategic combination of functionalities makes it an essential intermediate for constructing complex molecular architectures, particularly in the synthesis of peptide mimetics and targeted therapeutic agents.[1]

This guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and rigorous analytical characterization. The content is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the practical execution and validation of this synthesis.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to the target molecule involves disconnecting the carbamate bond, revealing the primary amine precursor, 4-(aminomethyl)-3-chlorobenzoic acid. This amine can be derived from the corresponding benzyl bromide, which, in turn, is accessible from the commercially available 4-methyl-3-chlorobenzoic acid via radical halogenation.

This strategy is advantageous as it begins with a readily available and relatively inexpensive starting material. The key transformations—radical bromination, nucleophilic substitution to install the nitrogen, and subsequent protection—are all high-yielding and well-established reactions in organic synthesis.

G Target 4-(((Boc)amino)methyl)-3-chlorobenzoic acid Amine 4-(Aminomethyl)-3-chlorobenzoic acid Target->Amine Boc Protection Azide 4-(Azidomethyl)-3-chlorobenzoic acid Amine->Azide Reduction Bromide 4-(Bromomethyl)-3-chlorobenzoic acid Azide->Bromide SN2 Substitution (N3-) Start 4-Methyl-3-chlorobenzoic acid Bromide->Start Benzylic Bromination

Caption: Retrosynthetic pathway for the target compound.

Synthetic Pathway and Experimental Protocols

The synthesis is a three-step process starting from 4-methyl-3-chlorobenzoic acid. Each step is designed for high efficiency and scalability.

Step 1: Benzylic Bromination to Yield 4-(Bromomethyl)-3-chlorobenzoic acid

Causality: The synthesis commences with a free radical bromination at the benzylic position. This position is preferentially halogenated over the aromatic ring because the benzylic radical intermediate is stabilized by resonance with the benzene ring. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, minimizing side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction. Carbon tetrachloride (CCl₄) is a classic, non-polar solvent for this reaction, though safer alternatives like acetonitrile or ethyl acetate can also be effective.

Protocol:

  • To a solution of 4-methyl-3-chlorobenzoic acid (1.0 eq) in carbon tetrachloride (0.2 M), add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq).

  • Reflux the mixture under nitrogen for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide byproduct.

  • Filter the mixture and wash the solid with cold CCl₄.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(bromomethyl)-3-chlorobenzoic acid, which is often used in the next step without further purification.

Step 2: Azide Formation and Reduction to 4-(Aminomethyl)-3-chlorobenzoic acid

Causality: The benzyl bromide is a potent electrophile, susceptible to nucleophilic attack. Sodium azide (NaN₃) is an excellent nucleophile for this Sₙ2 reaction, cleanly displacing the bromide to form the benzyl azide. The azide intermediate is then reduced to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, producing nitrogen gas as the only byproduct.

Protocol:

  • Dissolve the crude 4-(bromomethyl)-3-chlorobenzoic acid (1.0 eq) in a 3:1 mixture of THF and water (0.3 M).

  • Add sodium azide (1.5 eq) and stir the mixture vigorously at room temperature for 12-16 hours.

  • Upon completion (monitored by TLC), remove the THF under reduced pressure.

  • Add ethyl acetate to the aqueous residue and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 4-(azidomethyl)-3-chlorobenzoic acid.

  • Dissolve the crude azide in methanol (0.2 M) and add 10% Pd/C (5 mol%).

  • Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 4-8 hours until the reaction is complete.

  • Carefully filter the mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate to afford 4-(aminomethyl)-3-chlorobenzoic acid as a solid.

Step 3: Boc Protection to Synthesize this compound

Causality: The final step involves the protection of the primary amine as a tert-butoxycarbonyl (Boc) carbamate. This is a crucial step for using the molecule in further synthesis, such as peptide coupling, where the amine's nucleophilicity must be masked.[2] Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation.[3][4] The reaction is typically performed under basic conditions to deprotonate the ammonium salt and generate the free amine, which then acts as the nucleophile.[5] A mixed solvent system like THF/water allows both the organic Boc₂O and the more polar amino acid to dissolve.

Protocol:

  • Suspend 4-(aminomethyl)-3-chlorobenzoic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water (0.25 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium hydroxide (2.5 eq) as a 1 M aqueous solution to raise the pH and dissolve the starting material.

  • To the clear solution, add di-tert-butyl dicarbonate (1.2 eq) dissolved in a small amount of THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Once the reaction is complete, remove the THF via rotary evaporation.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl. A white precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product, this compound.

Purification and Isolation

The final product obtained after filtration is typically of high purity. However, if required, recrystallization from an ethyl acetate/hexane solvent system can be employed. The crude product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added dropwise until the solution becomes turbid. Upon cooling, pure crystals of the product will form.

Characterization and Data

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity, often aiming for a level of 97.0% or higher.[6]

G cluster_synthesis Synthesis Workflow cluster_analysis Analysis & QC Start 4-Methyl-3-chlorobenzoic Acid Bromination Benzylic Bromination (NBS, AIBN) Start->Bromination Azidation Azide Formation (NaN3) Bromination->Azidation Reduction Reduction (H2, Pd/C) Azidation->Reduction Protection Boc Protection (Boc2O, NaOH) Reduction->Protection Product Final Product Protection->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR Characterization MS Mass Spectrometry (ESI-MS) Product->MS Characterization IR IR Spectroscopy Product->IR Characterization HPLC Purity Check (HPLC) Product->HPLC Characterization

Caption: Overall workflow for synthesis and characterization.

Quantitative Data Summary
Analysis TypeParameterExpected Value
Mass Spec. Molecular FormulaC₁₃H₁₆ClNO₄
Molecular Weight285.73 g/mol
ESI-MS [M-H]⁻m/z 284.07
¹H NMR δ (ppm), Boc Group~1.45 (s, 9H)
(400 MHz, DMSO-d₆)δ (ppm), CH₂~4.30 (d, 2H)
δ (ppm), NH~7.50 (t, 1H)
δ (ppm), Aromatic~7.60-8.00 (m, 3H)
δ (ppm), COOH~13.0 (br s, 1H)
¹³C NMR δ (ppm), Boc C(CH₃)₃~28.5
(100 MHz, DMSO-d₆)δ (ppm), CH₂~43.0
δ (ppm), Boc C(CH₃)₃~78.0
δ (ppm), Aromatic C~127.0 - 140.0
δ (ppm), Boc C=O~156.0
δ (ppm), Acid C=O~167.0
IR Spec. Wavenumber (cm⁻¹)~3350 (N-H stretch)
(KBr Pellet)~2980 (C-H stretch, sp³)
~2500-3300 (O-H stretch, broad)
~1710 (C=O stretch, acid)
~1685 (C=O stretch, carbamate)
Interpretation of Analytical Data
  • ¹H NMR: The proton NMR spectrum should display characteristic signals: a sharp singlet integrating to nine protons for the magnetically equivalent methyl groups of the Boc protector, a doublet for the benzylic methylene protons coupled to the adjacent N-H, a triplet for the N-H proton, and a complex multiplet pattern in the aromatic region. The acidic proton of the carboxylic acid will appear as a broad singlet far downfield.

  • ¹³C NMR: The carbon spectrum will confirm the presence of all 13 carbon atoms. Key signals include those for the Boc group's quaternary carbon and methyl carbons, the benzylic carbon, the aromatic carbons, and the two distinct carbonyl carbons from the carbamate and the carboxylic acid.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is expected to show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 284.07, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups.[7] The presence of a broad O-H stretch for the carboxylic acid, an N-H stretch for the carbamate, and two distinct C=O stretching bands for the acid and carbamate functionalities are definitive indicators of the target structure.[8]

Safety and Handling

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Do not allow contact with acids (forms toxic hydrazoic acid gas) or metal spatulas/pipes. All waste should be quenched and disposed of according to institutional safety protocols.

  • Palladium on Carbon (Pd/C): Flammable, especially when dry and in the presence of hydrogen. Handle with care; do not allow the catalyst to dry out completely. The filtration should be done in a well-ventilated area.

  • Di-tert-butyl dicarbonate (Boc₂O): Irritant and has a low melting point. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work. Standard laboratory safety practices should be followed at all times.

Conclusion

This guide outlines a reliable and thoroughly characterized three-step synthesis of this compound. By starting from an inexpensive commercial material and employing robust, well-understood chemical transformations, this protocol provides an efficient route to a key intermediate for pharmaceutical research and development. The detailed characterization data provides a benchmark for quality control, ensuring the material's suitability for subsequent applications.

References

  • Pharmaffiliates. (2026). Expert Insights: Synthesis and Quality Control of 4-Amino-3-chlorobenzoic Acid. Available at: [Link]

  • Supporting Information for an unspecified article. This source provides representative NMR data for various substituted benzoic acids.
  • Ponmagaram, M., et al. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central, National Institutes of Health. Available at: [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • PrepChem. Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. Available at: [Link]

  • Gassman, P. G., & Gruetzmacher, G. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. Available at: [Link]

  • PubChem. 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • PrepChem. Synthesis of 3-amino-benzoic acid. Available at: [Link]

  • MySkinRecipes. 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • PrepChem. Synthesis of m-chlorobenzoic acid. Available at: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • PubChem. 4-Amino-3-chlorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • NIST WebBook. Benzoic acid, 4-chloro-, methyl ester. National Institute of Standards and Technology. Available at: [Link]

  • NIST WebBook. 3-Chlorobenzoic acid, TMS derivative. National Institute of Standards and Technology. Available at: [Link]

  • NIST WebBook. 4-Amino-3-methylbenzoic acid. National Institute of Standards and Technology. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Available at: [Link]

  • NIH. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Institutes of Health. Available at: [Link]

  • ResearchGate. IR-Spectra of 4-aminobenzoic acid and complex A. Available at: [Link]

  • Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available at: [Link]

  • NIST WebBook. Methyl 3-amino-4-hydroxybenzoate. National Institute of Standards and Technology. Available at: [Link]

  • NIST WebBook. Benzoic acid, 3-chloro-. National Institute of Standards and Technology. Available at: [Link]

  • PubChemLite. 4-{[(tert-butoxy)carbonyl]amino}-3-methylbenzoic acid. Available at: [Link]

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Commercial availability and suppliers of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid: Synthesis, Sourcing, and Application in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number 913445-33-5), a bifunctional building block with significant potential in medicinal chemistry and drug development. While this specific regioisomer is not extensively documented in commercial catalogs or mainstream scientific literature, this guide addresses the critical need for information by detailing a logical synthetic pathway from its key precursors. We will explore the strategic importance of its structural motifs—the Boc-protected amine, the carboxylic acid, and the chloro substituent—and discuss its application as a scaffold in the synthesis of complex bioactive molecules. This document serves as a vital resource for researchers, chemists, and drug development professionals, providing actionable insights into its procurement, synthesis, and strategic deployment in research programs.

Chemical Identity and Structural Significance

This compound is a substituted benzoic acid derivative. The molecule's utility is derived from its distinct functional domains:

  • A Carboxylic Acid: This group provides a reactive handle for amide bond formation, a cornerstone of medicinal chemistry, enabling linkage to other fragments or pharmacophores.

  • A Boc-Protected Aminomethyl Group: The tert-Butoxycarbonyl (Boc) group is a robust and widely used protecting group for amines. It is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, allowing for selective deprotection and subsequent elaboration of the amine.[1]

  • A Chlorine Substituent: The chloro group at the 3-position influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid. It also provides a potential vector for further functionalization through cross-coupling reactions.

The specific arrangement of these groups—particularly the meta relationship between the chloro and carboxylic acid groups and the para relationship of the aminomethyl group to the acid—creates a unique scaffold for orienting substituents in three-dimensional space, a critical aspect of rational drug design.

procurement_workflow cluster_procurement Part 1: Procurement cluster_synthesis Part 2: In-House Synthesis start Identify Need for Target Compound (CAS 913445-33-5) search Search Commercial Catalogs start->search find_precursor Identify Precursor: 4-(Aminomethyl)-3-chlorobenzoic acid (CAS 165530-43-8) search->find_precursor select_supplier Select Supplier & Procure Precursor find_precursor->select_supplier boc_protection Perform Boc-Protection Reaction (See Section 3.2) select_supplier->boc_protection purification Purify Product (e.g., Crystallization, Chromatography) boc_protection->purification qc Quality Control (NMR, LC-MS, Purity Analysis) purification->qc final_product Obtain Target Compound (CAS 913445-33-5) qc->final_product

Caption: Recommended Workflow for Obtaining the Target Compound.

Supplier Information for Key Precursor

Researchers should source the deprotected amine, which serves as the immediate precursor for the target compound.

Compound NameCAS NumberRepresentative Supplier(s)Notes
4-(Aminomethyl)-3-chlorobenzoic acid165530-43-8BLD Pharm [2]Available in research quantities. Purity and availability should be confirmed via a formal quote.

Note: Supplier information is subject to change. Researchers should always verify availability and request a Certificate of Analysis (CoA) before purchase.

Synthesis and Quality Control

A robust and high-yielding synthesis of the title compound can be achieved through a straightforward protection of the commercially available precursor.

Proposed Synthetic Route

The most logical and efficient synthesis involves the reaction of 4-(Aminomethyl)-3-chlorobenzoic acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Caption: Proposed Synthesis of the Target Compound.

Experimental Protocol: Boc Protection

This protocol is adapted from standard procedures for the Boc protection of amino acids. [3]

  • Dissolution: Dissolve 4-(Aminomethyl)-3-chlorobenzoic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) or another suitable base to the solution and stir until dissolved.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise to the stirring mixture at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ethyl acetate or ether) to remove any unreacted (Boc)₂O.

    • Carefully acidify the aqueous layer to a pH of ~3 using a 1M HCl solution. This will precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.

Quality Control and Validation

The identity and purity of the synthesized compound must be rigorously confirmed. A self-validating system of analysis includes:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the tert-butyl group protons (a characteristic singlet around 1.4 ppm) and the correct substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which should typically be >95% for use in drug discovery applications.

Applications in Medicinal Chemistry

Bifunctional building blocks like this compound are invaluable in drug discovery for constructing libraries of compounds and for targeted synthesis. Its primary role is as a "scaffold" or "linker."

  • Peptide Synthesis and Peptidomimetics: The Boc-protected amine and the carboxylic acid make it a non-natural amino acid analogue, suitable for incorporation into peptide chains to introduce conformational constraints or new interaction points. [4]* Scaffold for Small Molecule Inhibitors: This molecule is particularly well-suited for the synthesis of kinase inhibitors. The carboxylic acid can be used to form an amide bond with a hinge-binding fragment, while the aminomethyl group, after deprotection, can be functionalized to target solvent-exposed regions of the ATP-binding pocket or to improve physicochemical properties. Substituted benzoic acids are common starting points for developing potent therapeutic agents. [4]

Conclusion

While this compound is not a readily available catalog chemical, its strategic value as a synthetic building block is clear. By procuring its commercially available precursor, researchers can reliably synthesize this compound in-house. Its unique trifunctional nature provides a versatile platform for generating novel molecular architectures, particularly in the pursuit of targeted therapeutics like kinase inhibitors. This guide provides the necessary foundational knowledge for scientists to source, synthesize, and strategically implement this valuable compound in their research and development programs.

References

  • MySkinRecipes. 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid. Available from: [Link]

  • Axios Research. 4-Chlorobenzoic Acid - CAS - 74-11-3. Available from: [Link]

  • Ponmagaram, M., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. National Center for Biotechnology Information. Available from: [Link]

Sources

Boc-protected aminomethyl chlorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Boc-Protected Aminomethyl Chlorobenzoic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Protected Bifunctional Scaffolds

In the landscape of modern drug discovery and peptide chemistry, precision and control are paramount. The ability to selectively manipulate reactive functional groups on a molecular scaffold is the cornerstone of constructing complex therapeutic agents, from peptide-based drugs to sophisticated antibody-drug conjugates (ADCs). have emerged as a class of invaluable building blocks, offering a unique combination of stability, selective reactivity, and structural versatility.

These compounds feature a trifecta of strategically important functional groups on a robust benzene ring:

  • A carboxylic acid , providing a handle for amide bond formation, esterification, or conjugation to other molecules.

  • A tert-butoxycarbonyl (Boc)-protected aminomethyl group , which masks a primary amine. The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions while being easily removable under mild acidic treatment.[1][2] This allows for the sequential and controlled unveiling of the amine's reactivity.

  • A chloro substituent , which modulates the electronic properties and lipophilicity of the molecule and can serve as a potential site for further synthetic elaboration through cross-coupling reactions.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It delves into the causality behind synthetic strategies, provides field-proven protocols, and explores the critical applications of these derivatives, grounding all claims in authoritative references.

Part 1: Synthesis and Characterization

The synthesis of requires a regioselective and chemoselective approach to correctly install and protect the desired functional groups. The choice of starting material and reaction sequence is critical to achieving high yields and purity.

Core Synthetic Strategy: A Logic-Driven Approach

A common and effective strategy begins with a chlorobenzoic acid derivative that already contains a precursor to the aminomethyl group, such as a methyl or bromomethyl group. The key steps involve the introduction of the nitrogen functionality followed by its protection.

Causality Behind Experimental Choices:

  • Starting Material Selection: Beginning with the appropriately substituted chlorobenzoic acid (e.g., 4-methyl-3-chlorobenzoic acid or 4-(bromomethyl)-2-chlorobenzoic acid) dictates the final substitution pattern. The choice between a methyl or bromomethyl starting material will determine the subsequent reaction type (e.g., radical bromination followed by amination, or direct nucleophilic substitution).

  • Introduction of the Amino Group: Direct amination of a benzylic halide is often preferred for its efficiency. Using a protected form of ammonia, like hexamethylenetetramine (in the Delepine reaction) or sodium azide followed by reduction, can prevent over-alkylation and improve yields of the primary amine.

  • The Indispensable Role of Boc Protection: The amino group is highly nucleophilic and would interfere with subsequent reactions involving the carboxylic acid. The Boc group, introduced using Di-tert-butyl dicarbonate (Boc)₂, forms a stable carbamate that effectively "silences" the amine's reactivity. This protection is robust enough to withstand conditions used for peptide coupling but can be removed cleanly with acids like trifluoroacetic acid (TFA) without damaging the rest of the molecule.[2]

General Synthetic Workflow Visualization

The following diagram illustrates a representative synthetic pathway.

G start Chloromethyl Benzoic Acid Ester step1 Amination (e.g., NaN₃ then H₂/Pd) start->step1 Step 1 inter1 Aminomethyl Chlorobenzoic Acid Ester step1->inter1 step2 Boc Protection ((Boc)₂O, Base) inter1->step2 Step 2 inter2 Boc-Protected Ester Intermediate step2->inter2 step3 Ester Hydrolysis (e.g., LiOH, H₂O/THF) inter2->step3 Step 3 product Final Product: Boc-aminomethyl chlorobenzoic acid step3->product

Caption: A generalized workflow for synthesizing the target compounds.

Detailed Experimental Protocol: Synthesis of 4-(Boc-aminomethyl)-2-chlorobenzoic acid

This protocol is a representative, self-validating system adapted from analogous syntheses.[3] It includes checkpoints for validation (TLC, LCMS) and detailed purification steps.

Objective: To synthesize 4-(Boc-aminomethyl)-2-chlorobenzoic acid from 2-chloro-4-methylbenzoic acid.

Step 1: Radical Bromination of 2-chloro-4-methylbenzoic acid

  • System Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methylbenzoic acid (1 eq.) in a suitable solvent like carbon tetrachloride.

  • Initiation: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 4-(bromomethyl)-2-chlorobenzoic acid.

Step 2: Amination via Azide Intermediate

  • Azide Formation: Dissolve the crude bromomethyl intermediate in a polar aprotic solvent like DMF. Add sodium azide (NaN₃, 1.5 eq.) and stir at room temperature for 12-18 hours. This step must be performed in a well-ventilated fume hood as azides are toxic.

  • Reduction: After confirming the formation of the azide intermediate (via IR spectroscopy - look for the characteristic azide stretch), carefully add a reducing agent like triphenylphosphine (PPh₃) followed by water, or perform catalytic hydrogenation (H₂, Pd/C) to reduce the azide to the primary amine.

  • Validation: Monitor the reduction by TLC. The product, 4-(aminomethyl)-2-chlorobenzoic acid, should have a different retention factor (Rf) and will be ninhydrin-positive.

Step 3: Boc Protection

  • Reaction Setup: Suspend the crude 4-(aminomethyl)-2-chlorobenzoic acid in a mixture of dioxane and water. Add a base such as sodium hydroxide to adjust the pH to ~9-10.

  • Boc Anhydride Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) portion-wise while maintaining the pH with additional base. Stir vigorously for 4-6 hours at room temperature.

  • Workup and Purification: Once the reaction is complete (monitored by LCMS), acidify the mixture to pH ~3 with dilute HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield pure 4-(Boc-aminomethyl)-2-chlorobenzoic acid.[4]

Characterization and Data

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Will show characteristic peaks for the tert-butyl protons (~1.4 ppm, 9H, singlet), the methylene protons of the aminomethyl group, and the aromatic protons.

  • LCMS: Confirms the molecular weight of the compound.[4]

  • Melting Point: Provides a measure of purity.

Table 1: Physicochemical Properties of Representative Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-(Boc-aminomethyl)benzoic acid33233-67-9C₁₃H₁₇NO₄251.28164-168
2-(Boc-aminomethyl)benzoic acid669713-61-5C₁₃H₁₇NO₄251.28138-144[5]
Boc-4-amino-2-chlorobenzoic acidN/AC₁₂H₁₄ClNO₄271.70N/A[6]

Note: Data for the exact title compound may vary based on the specific isomer. The table includes close analogs for reference.

Part 2: Core Applications in Drug Development

The unique structure of these derivatives makes them highly valuable in two primary areas: solid-phase peptide synthesis (SPPS) and as advanced linkers for antibody-drug conjugates (ADCs).

Application in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, peptide chains are assembled sequentially on a solid resin support. The Boc strategy is a classic and powerful approach, particularly advantageous for synthesizing long or hydrophobic peptides where aggregation can be an issue.[][8]

Role of the Derivative: Boc-protected aminomethyl chlorobenzoic acids can be used as non-natural amino acid building blocks to be incorporated into a peptide sequence. The carboxylic acid participates in peptide bond formation, while the protected amine awaits its turn for deprotection and subsequent coupling.

The Boc-SPPS Workflow:

The process is a cycle of deprotection, neutralization, and coupling.

G resin Resin-Bound Peptide (N-terminus Boc-protected) deprotect Step 1: Deprotection (TFA in DCM) resin->deprotect neutralize Step 2: Neutralization (Base, e.g., DIEA) deprotect->neutralize couple Step 3: Coupling (Add next Boc-AA, Coupling Reagent) neutralize->couple wash Wash Step couple->wash elongated Resin-Bound Peptide (Elongated by one residue, N-terminus Boc-protected) wash->elongated Cycle Repeats

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis.

Protocol: Incorporation into a Peptide Chain

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) with the first amino acid already attached.

  • Deprotection: Swell the resin in Dichloromethane (DCM). Treat with a 50% solution of Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes to remove the Boc group from the N-terminal amino acid on the resin.[9] This step is critical as the strong acid effectively removes the Boc group while leaving side-chain protecting groups and the resin linkage intact.

  • Washing & Neutralization: Wash the resin thoroughly with DCM and Isopropanol (IPA). Neutralize the resulting ammonium salt with a solution of a non-nucleophilic base like Diisopropylethylamine (DIEA) in DCM.[10]

  • Coupling: Dissolve the Boc-protected aminomethyl chlorobenzoic acid (1.5-2 eq.) and a coupling agent (e.g., HBTU, DCC) in a solvent like DMF. Add this solution to the neutralized resin. Allow the reaction to proceed for 1-2 hours.

  • Validation: Monitor the coupling reaction using a qualitative test like the Kaiser ninhydrin test to ensure all free amines have reacted.[10]

  • Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.

  • Repeat: Repeat the deprotection-neutralization-coupling cycle for each subsequent amino acid in the desired sequence.

Advanced Linkers in Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker that connects the drug to the antibody is a critical component, dictating the stability, release mechanism, and overall efficacy of the ADC.[][]

serve as excellent foundational scaffolds for constructing these linkers.

  • Attachment Points: The carboxylic acid can be activated and linked to an amine or hydroxyl group on the cytotoxic payload. After Boc deprotection, the newly revealed aminomethyl group can be functionalized (e.g., with a maleimide group) to conjugate to cysteine residues on the antibody.[]

  • Modulation of Properties: The rigid benzene ring provides defined spacing, and the chloro-substituent can be used to fine-tune the linker's electronic properties and stability.

  • Release Mechanism: While this scaffold itself does not contain a cleavable trigger, it can be part of a larger linker construct that does. For example, it could be attached to a pH-sensitive hydrazone or an enzyme-cleavable peptide sequence (like Val-Cit), which are designed to release the payload inside the target cell.[][]

Conclusion and Future Outlook

are more than just chemical intermediates; they are strategic tools that enable precise molecular construction. Their utility in both peptide synthesis and as linker precursors for ADCs underscores their importance in the development of next-generation therapeutics. The principles of selective protection and controlled deprotection, embodied by the Boc group, remain fundamental to the synthesis of complex, biologically active molecules.[] As research pushes towards ever more complex and targeted drugs, the demand for versatile and reliable building blocks like these will only continue to grow.

References

  • Vertex AI Search. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Google Cloud.
  • Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd..
  • BOC Sciences. (n.d.).
  • Chem-Impex. (n.d.). Acide 2-(boc-aminométhyl)benzoïque. Chem-Impex.
  • Sigma-Aldrich. (n.d.). 4-(Boc-aminomethyl)benzoic acid. Sigma-Aldrich.
  • ResearchGate. (2001). Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Indian Academy of Sciences. (n.d.). Synthesis of substance P partial sequential peptides on a photolytically removable 4-aminomethyl-3-nitrobenzoylaminomethyl. Indian Academy of Sciences.
  • Chem-Impex. (n.d.). Boc-2-aminobenzoic acid. Chem-Impex.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry (RSC Publishing).
  • BOC Sciences. (n.d.). BOC-Amino Acids. BOC Sciences.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
  • CymitQuimica. (n.d.). Boc-4-amino-2-chlorobenzoic acid. CymitQuimica.
  • Innovare Academic Sciences. (2021).
  • PubMed. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed.
  • BOC Sciences. (n.d.).
  • NIH. (n.d.). Synthesis of Boc-protected bicycloproline. NIH.
  • BOC Sciences. (n.d.). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.
  • BOC Sciences. (n.d.). ADC Linker (PEG Linker, Peptide Linker, Maleimide Linker). BOC Sciences.
  • BOC Sciences. (n.d.). Cleavable Linker Products | High-Quality Supply. BOC Sciences.
  • YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube.
  • BOC Sciences. (n.d.). Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More. BOC Sciences.
  • ResearchGate. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.

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The Indispensable Workhorse: A Technical Guide to the tert-Butoxycarbonyl (Boc) Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, where the selective transformation of multifunctional molecules is paramount, the concept of protecting groups stands as a fundamental pillar.[1] These temporary modifications of reactive functional groups allow chemists to orchestrately guide reactions to specific sites, preventing unwanted side reactions and enabling the construction of complex molecular architectures. Among the vast arsenal of protecting groups available, the tert-butoxycarbonyl (Boc) group has emerged as an indispensable and versatile tool, particularly for the protection of amines.[1][2]

This technical guide provides an in-depth exploration of the Boc protecting group, from its fundamental chemical principles to its practical applications in cutting-edge research and development. We will delve into the mechanistic intricacies of its introduction and removal, its strategic deployment in complex syntheses, and the practical considerations that ensure its successful implementation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this cornerstone of modern organic chemistry.

The Chemistry of the Boc Group: A Tale of Stability and Labile Protection

The widespread utility of the Boc group stems from a finely tuned balance of stability and lability. Chemically, it is a carbamate, which renders the protected amine less nucleophilic and basic.[3][4] This stability is maintained under a wide range of conditions, including basic hydrolysis, many nucleophilic reagents, and catalytic hydrogenation, making it compatible with a diverse array of synthetic transformations.[3] However, its defining characteristic is its susceptibility to cleavage under mild acidic conditions, a property that underpins its strategic use in multi-step synthesis.[3][5]

Mechanism of Boc Protection: Masking the Amine

The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[2][6] The reaction proceeds via a nucleophilic acyl substitution where the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[7][8] This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a tert-butyl carbonate leaving group. This leaving group can then deprotonate the newly formed carbamate or decompose into carbon dioxide and the tert-butoxide anion, which then acts as a base.[9][10]

While the reaction can proceed without a base, the inclusion of a mild base such as triethylamine (TEA), diisopropylethylamine (DIEA), or sodium hydroxide is common practice to neutralize the protonated amine and drive the reaction to completion.[2][9]

Boc_Protection R_NH2 R-NH₂ (Amine) Tetrahedral_Intermediate Tetrahedral Intermediate R_NH2->Tetrahedral_Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Tetrahedral_Intermediate Base Base (e.g., TEA) Protected_Amine R-NH-Boc (Protected Amine) Tetrahedral_Intermediate->Protected_Amine Collapse & Deprotonation Byproducts CO₂ + t-BuOH + HB⁺ Tetrahedral_Intermediate->Byproducts

Figure 1: Generalized workflow of Boc protection of an amine.
Mechanism of Boc Deprotection: The Power of Acid

The selective removal of the Boc group is its most prized attribute and is typically accomplished with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in an organic solvent.[2][5] The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by the acid.[8][11] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[3][11] The carbamic acid readily decarboxylates to yield the free amine, which is then protonated by the excess acid to form the corresponding ammonium salt.[8][11]

The formation of the gaseous byproducts, isobutylene (from the deprotonation of the tert-butyl cation) and carbon dioxide, provides a strong thermodynamic driving force for the deprotection reaction.[7][11]

Boc_Deprotection Protected_Amine R-NH-Boc Protonated_Carbamate Protonated Carbamate Protected_Amine->Protonated_Carbamate Protonation Acid H⁺ (e.g., TFA) Acid->Protonated_Carbamate Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid Cleavage Byproducts CO₂ + Isobutylene Protonated_Carbamate->Byproducts Free_Amine_Salt R-NH₃⁺ X⁻ (Amine Salt) Carbamic_Acid->Free_Amine_Salt Decarboxylation

Figure 2: Mechanism of acid-catalyzed Boc deprotection.

A potential complication during deprotection is the reaction of the electrophilic tert-butyl cation with other nucleophilic functional groups in the substrate.[5] To mitigate this, scavengers such as anisole or thioanisole are often added to the reaction mixture to trap the carbocation.[5][12]

Orthogonality: The Key to Strategic Synthesis

In the synthesis of complex molecules with multiple functional groups, the ability to selectively deprotect one group while others remain intact is crucial. This concept is known as orthogonality. The Boc group's acid lability makes it orthogonal to several other widely used amine protecting groups, most notably the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Z) group.[3][4] This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS).[3][8]

Protecting GroupAbbreviationDeprotection ConditionsStability
tert-Butoxycarbonyl Boc Strong Acid (e.g., TFA, HCl)[2][5]Stable to base and hydrogenolysis[3]
9-Fluorenylmethoxycarbonyl Fmoc Base (e.g., Piperidine)[3]Stable to acid and hydrogenolysis
Benzyloxycarbonyl Cbz or Z Catalytic Hydrogenation (H₂, Pd/C)[10]Stable to mild acid and base
Allyloxycarbonyl Alloc Pd(0) catalysis[3]Stable to acid and base

Applications in Complex Synthesis

The unique properties of the Boc group have led to its widespread adoption in various areas of organic synthesis, most prominently in peptide and carbohydrate chemistry.

Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (benzyl) protection strategy was a foundational methodology in the development of SPPS by R. Bruce Merrifield.[13][14] In this approach, the N-terminal α-amino group of the growing peptide chain is temporarily protected with a Boc group, while the reactive side chains of the amino acids are protected with more acid-stable benzyl-based groups.[15] The synthesis proceeds in a cyclical manner:

  • Deprotection: The N-terminal Boc group is removed with TFA.[13]

  • Neutralization: The resulting ammonium salt is neutralized with a base like DIEA.[15]

  • Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free N-terminus of the resin-bound peptide.[13]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[13][15]

SPPS_Cycle Resin Resin-Bound Peptide (N-Boc) Deprotection 1. Deprotection (TFA) Resin->Deprotection Washing Washing Steps Deprotection->Washing Neutralization 2. Neutralization (DIEA) Coupling 3. Coupling (Boc-AA, Activator) Neutralization->Coupling Coupling->Resin Repeat Cycle Washing->Neutralization

Sources

Stability and reactivity of Boc-protected amino acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Reactivity of Boc-Protected Amino Acids

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in modern peptide synthesis and organic chemistry. Its utility is anchored in its robust stability across a wide range of nucleophilic and basic conditions, contrasted with its clean, quantitative removal under mild acidolysis. This unique stability profile provides the orthogonality required for complex, multi-step synthetic strategies. This guide offers a detailed examination of the core chemical principles governing the stability and reactivity of Boc-protected amino acids. We will explore the mechanisms of protection and deprotection, analyze factors influencing stability, detail common side reactions encountered during peptide synthesis and their mitigation strategies, and provide validated experimental protocols for researchers, scientists, and drug development professionals.

The Boc Protecting Group: A Strategic Overview

The Imperative of Amine Protection

In peptide synthesis, the controlled, sequential formation of amide bonds is paramount. Unprotected amino acids exist as zwitterions with two reactive termini: the amino group and the carboxylic acid group. To prevent self-polymerization and ensure the formation of a specific, desired peptide sequence, the α-amino group of the incoming amino acid must be temporarily masked or "protected". An ideal protecting group must be easy to introduce, stable during the coupling reaction, and selectively removable without affecting the newly formed peptide bond or other protecting groups on the amino acid side chains.[1]

Chemical Nature of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a carbamate that serves as one of the most common acid-labile protecting groups for amines.[2][3][4] Introduced by reacting an amino acid with di-tert-butyl dicarbonate (Boc₂O), it forms a stable, crystalline derivative that is easily handled.[5][] Its steric bulk and electronic properties render the protected nitrogen significantly less nucleophilic, preventing it from participating in unwanted reactions.

The Principle of Orthogonality

A key concept in complex chemical synthesis is orthogonality, which involves using multiple classes of protecting groups that can be removed under distinct, non-interfering conditions.[7][8] The Boc group's acid lability makes it perfectly orthogonal to:

  • Fmoc (9-fluorenylmethoxycarbonyl) group: Removed with a mild base (e.g., piperidine).[2][8][9]

  • Cbz (Benzyloxycarbonyl) group: Removed by catalytic hydrogenolysis.[2][]

This orthogonality allows for precise, selective deprotection at different stages of a synthesis, such as deprotecting a side-chain amine for branching or cyclization while the N-terminal Boc group remains intact. The common Boc/Bzl (benzyl) strategy used in solid-phase peptide synthesis (SPPS) is considered "quasi-orthogonal," as both are acid-labile but require significantly different acid strengths for removal—mild acid (TFA) for Boc and very strong acid (HF) for benzyl groups.[1][9][10]

Core Chemistry: Protection and Deprotection Mechanisms

A thorough understanding of the reaction mechanisms is critical for optimizing conditions and troubleshooting potential issues.

Mechanism of N-α-Boc Protection

The standard method for introducing the Boc group is via nucleophilic acyl substitution using di-tert-butyl dicarbonate (Boc₂O).[11] The amino group of the amino acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride.[2][12][13] The resulting tetrahedral intermediate collapses, displacing a tert-butyl carbonate leaving group.[14] This unstable intermediate rapidly decomposes into gaseous carbon dioxide and a tert-butoxide anion, which then deprotonates the newly formed carbamate, driving the reaction to completion.[2][14] While the reaction can proceed without an external base, bases like triethylamine (TEA) or sodium hydroxide are often used to neutralize the amino acid and facilitate the reaction.[2][3][]

Boc Protection Mechanism cluster_reactants Reactants cluster_products Products AA R-NH₂ (Amino Acid) Intermediate Tetrahedral Intermediate AA->Intermediate Nucleophilic Attack Boc2O (tBuOCO)₂O (Boc Anhydride) BocAA R-NH-Boc (Protected Amino Acid) Byproducts tBuOH + CO₂ Intermediate->BocAA Collapse & Proton Transfer Intermediate->Byproducts Decomposition Boc Deprotection Mechanism BocAmine R-NH-Boc Protonated Protonated Boc Group BocAmine->Protonated + H⁺ (from TFA) CarbamicAcid R-NH-COOH (Carbamic Acid) Protonated->CarbamicAcid Cleavage tBuCation t-Butyl Cation Protonated->tBuCation FreeAmine R-NH₃⁺ (Amine Salt) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Acid-catalyzed deprotection of the Boc group via a t-butyl cation.

The Critical Role of Scavengers

The t-butyl cation generated during deprotection is a reactive electrophile. [8]In the absence of a neutralizing agent, it can attack nucleophilic side chains of certain amino acids, leading to undesirable and often irreversible modifications. [4][9]This is particularly problematic for:

  • Tryptophan (Trp): Alkylation of the indole ring.

  • Methionine (Met): Alkylation of the thioether.

  • Cysteine (Cys): Alkylation of the thiol.

  • Tyrosine (Tyr): Alkylation of the phenol ring.

To prevent these side reactions, scavengers are added to the deprotection cocktail. These are nucleophilic molecules that react with and "trap" the carbocations before they can modify the peptide. [8][9][15]

Stability and Handling of Boc-Amino Acids

Chemical Stability Profile

The operational stability of the Boc group under various conditions is what makes it such a powerful tool.

ConditionStability of Boc GroupRationale & Causality
Strongly Acidic (pH < 1) LabileThe mechanism is acid-catalyzed. High proton concentration accelerates the initial protonation step, leading to rapid cleavage. [8][16]
Mildly Acidic (pH 4-6) Generally StableWhile acid-labile, cleavage typically requires a strong acid like TFA. It is relatively stable to weaker acids, though prolonged exposure should be avoided. [17]
Neutral & Basic (pH > 7) Highly StableThe carbamate is resistant to base-catalyzed hydrolysis and nucleophilic attack. This allows for the use of base-labile protecting groups like Fmoc in orthogonal schemes. [2][8]
Nucleophiles Highly StableThe carbonyl carbon is sterically hindered by the bulky t-butyl group, and the lone pair on the nitrogen is delocalized, reducing its nucleophilicity. [2][8]
Catalytic Hydrogenation StableThe Boc group is resistant to cleavage by H₂/Pd, which allows for the selective removal of benzyl-type protecting groups (e.g., Cbz, Bzl esters) in its presence. [2][]
Thermal Stability

Boc-protected amino acids are typically stable crystalline solids at room temperature. [5]While standard reaction conditions (e.g., 37°C) under neutral or basic pH will not cause cleavage, deprotection can be induced at very high temperatures (~150-200 °C), though this can lead to decomposition. [18][19]For all practical purposes in peptide synthesis, the Boc group is considered thermally stable.

Storage and Handling Best Practices

To ensure long-term integrity and prevent degradation, Boc-protected amino acids should be:

  • Stored Cold and Dry: Store in a tightly sealed container at -20°C to minimize any potential slow degradation pathways. [20]* Protected from Light: Store in dark or amber-colored bottles.

  • Handled Under Inert Atmosphere: When weighing and handling, especially for long-term storage, minimize exposure to atmospheric moisture.

Reactivity and Common Side Reactions in Peptide Synthesis

While robust, the Boc strategy is not without potential pitfalls. Awareness of these side reactions is key to developing successful synthesis protocols.

Side ReactionDescriptionAmino Acids AffectedMitigation Strategies
Alkylation The electrophilic t-butyl cation generated during TFA deprotection alkylates nucleophilic side chains. [10]Trp, Met, Cys, TyrUse a scavenger cocktail in the TFA deprotection solution (e.g., TFA/TIS/H₂O). [9][21]
Aspartimide Formation The side-chain carboxylate of Asp attacks the backbone amide bond, forming a five-membered succinimide ring. This can reopen to form a mixture of α- and β-linked peptides. [22][23]Aspartic Acid (Asp), especially in Asp-Gly or Asp-Ser sequences.Use coupling reagents known for low racemization (e.g., DIC/Oxyma); avoid excessive base. [21][22]
Diketopiperazine (DKP) Formation Intramolecular cyclization of a resin-bound dipeptide, cleaving it from the resin. This results in truncated sequences and low yield. [15][23]Occurs at the dipeptide stage, especially with Pro or Gly as the second residue.Use in situ neutralization protocols to minimize the time the N-terminal amine is free and basic. [9][15][23]
Pyroglutamate Formation The side-chain amide of N-terminal Gln can cyclize to form a pyroglutamyl residue, capping the peptide and preventing further elongation. [23][24]Glutamine (Gln) at the N-terminus.Protect the Gln side-chain amide (e.g., with the Xan group); ensure coupling of the next residue is efficient. [24]
Racemization Loss of stereochemical integrity at the α-carbon during the activation step of the coupling reaction.All amino acids, but Cys and His are particularly susceptible.Minimize pre-activation time; use low-racemization activating agents like DIC/Oxyma; avoid strong, sterically hindered bases like DIEA where possible. [21]
Incomplete Coupling Failure of the coupling reaction to go to completion, leading to deletion sequences.Sterically hindered residues (e.g., Val, Ile) or during aggregation-prone sequences.Perform a "double coupling" with fresh reagents; switch to a more potent activating agent like HATU or HBTU. [21]

Experimental Protocols and Workflows

Protocol: General N-α-Boc Protection of an Amino Acid

This protocol describes a standard procedure for protecting an amino acid using Boc anhydride in solution.

  • Dissolution: Dissolve the amino acid (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium hydroxide (NaOH) solution (1N) until the pH reaches 10-11 to deprotonate the amino group.

  • Reagent Addition: While stirring vigorously, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) dissolved in dioxane.

  • Reaction: Maintain the pH at 10-11 by adding NaOH solution as needed. Allow the reaction to proceed at room temperature for 4-6 hours or until completion as monitored by TLC.

  • Workup: Wash the reaction mixture with a non-polar organic solvent (e.g., hexane) to remove unreacted Boc₂O.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1N HCl or citric acid solution.

  • Extraction: Extract the Boc-protected amino acid into an organic solvent like ethyl acetate (3x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol: Standard Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single deprotection cycle within a larger Boc-SPPS workflow.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

  • Pre-wash: Wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes and drain. [22]3. Deprotection: Add fresh deprotection solution containing a scavenger (e.g., 50% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) and agitate for 20-30 minutes. [21][22]Note: The evolution of CO₂ gas requires the reaction to be performed in an open or vented vessel. [3][25]4. Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5x) to remove residual acid and the cleaved Boc group.

  • Neutralization: Add a solution of a tertiary amine base (e.g., 10% DIEA in DCM) and agitate for 5-10 minutes to neutralize the N-terminal ammonium trifluoroacetate salt to the free amine. [9][24]6. Final Washes: Wash the resin with DCM (3-5x) to remove excess base.

  • Validation: Perform a ninhydrin (Kaiser) test. A positive result (blue beads) confirms the presence of a free primary amine, and the resin is ready for the next coupling step. [7][21]

Boc-SPPS Workflow

The entire process of adding one amino acid in Boc-based SPPS is a cycle of deprotection, neutralization, and coupling.

Boc SPPS Cycle Start Start: Peptide-Resin (N-terminal Boc) Deprotection 1. Deprotection (TFA + Scavengers) Start->Deprotection Neutralization 2. Neutralization (DIEA in DCM) Deprotection->Neutralization Forms R-NH₃⁺TFA⁻ Coupling 3. Coupling (Activated Boc-AA) Neutralization->Coupling Generates free R-NH₂ Wash 4. Wash (DCM/DMF) Coupling->Wash Forms new peptide bond End Elongated Peptide-Resin (Ready for next cycle) Wash->End

Caption: The repetitive cycle of a single amino acid addition in Boc-SPPS.

Conclusion

The tert-butyloxycarbonyl protecting group is a robust and indispensable asset in the synthesis of peptides and other complex organic molecules. Its high stability to basic, nucleophilic, and reductive conditions provides a wide operational window, while its clean and predictable acid-lability allows for precise, orthogonal deprotection. However, a deep, mechanistic understanding of its chemistry is essential to navigate and mitigate potential side reactions, particularly the alkylation of sensitive residues by the t-butyl cation and various sequence-dependent degradation pathways. By employing validated protocols, appropriate scavengers, and careful monitoring, researchers can fully leverage the power of Boc chemistry to achieve high yields and purity in their synthetic endeavors.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wang, S. S., & Merrifield, R. B. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292–298.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (2025).
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Reddit. (2024). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros.
  • ResearchGate. (2024).
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances.
  • N.A. (n.d.).
  • AAPPTec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Publishing.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
  • Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]

  • N.A. (n.d.).
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure incorporates a substituted benzoic acid moiety, a common pharmacophore, and a Boc-protected aminomethyl group, which allows for selective deprotection and further elaboration in peptide synthesis or the construction of complex molecular scaffolds. The presence of the chlorine atom on the aromatic ring provides a handle for further synthetic modifications, such as cross-coupling reactions, and can influence the physicochemical properties and biological activity of derivative compounds. This application note provides a comprehensive, field-proven protocol for the multi-step synthesis of this important intermediate, starting from the readily available 3-chloro-4-methylbenzoic acid. The protocol is designed for robustness and scalability, with detailed explanations of the rationale behind key experimental choices to ensure successful execution.

Overall Synthetic Scheme

The synthesis of the target compound is achieved through a three-step sequence:

  • Radical Bromination: The synthesis commences with the free-radical bromination of the benzylic methyl group of 3-chloro-4-methylbenzoic acid using N-bromosuccinimide (NBS) and a radical initiator.

  • Nucleophilic Substitution (Amination): The resulting benzylic bromide is then converted to the corresponding primary amine via nucleophilic substitution.

  • Boc Protection: The final step involves the protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O) to yield the target product.

Synthetic Pathway start 3-Chloro-4-methylbenzoic acid intermediate1 4-(Bromomethyl)-3-chlorobenzoic acid start->intermediate1 NBS, AIBN CCl4, Reflux intermediate2 4-(Aminomethyl)-3-chlorobenzoic acid intermediate1->intermediate2 1. NaN3, DMF 2. H2, Pd/C product 4-(((tert-Butoxycarbonyl)amino)methyl) -3-chlorobenzoic acid intermediate2->product Boc2O, NaOH 1,4-Dioxane/H2O

Caption: Overall synthetic workflow for the target compound.

Materials and Reagents

ReagentCAS NumberSupplierNotes
3-Chloro-4-methylbenzoic acid7697-26-9Sigma-AldrichStarting material
N-Bromosuccinimide (NBS)128-08-5Acros OrganicsRecrystallize from water if necessary
Azobisisobutyronitrile (AIBN)78-67-1TCI ChemicalsHandle with care, radical initiator
Carbon tetrachloride (CCl₄)56-23-5Fisher ScientificAnhydrous grade
Sodium azide (NaN₃)26628-22-8Alfa AesarHighly toxic, handle with caution
Dimethylformamide (DMF)68-12-2EMD MilliporeAnhydrous grade
Palladium on Carbon (10% Pd/C)7440-05-3Strem ChemicalsCatalyst
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5Oakwood ChemicalReagent for Boc protection
Sodium hydroxide (NaOH)1310-73-2J.T. BakerPellets or solution
1,4-Dioxane123-91-1VWR ChemicalsAnhydrous grade
Ethyl acetate (EtOAc)141-78-6Macron Fine ChemACS grade
Hexanes110-54-3Pharmco-AaperACS grade
Dichloromethane (DCM)75-09-2AvantorACS grade
Hydrochloric acid (HCl)7647-01-0BDH ChemicalsConcentrated and 1M solution
Sodium bicarbonate (NaHCO₃)144-55-8EMD ChemicalsSaturated aqueous solution
Brine (Saturated NaCl solution)7647-14-5LabChem
Anhydrous magnesium sulfate (MgSO₄)7487-88-9BeanTown ChemFor drying organic layers

Experimental Protocols

Step 1: Synthesis of 4-(Bromomethyl)-3-chlorobenzoic acid

Rationale: This step utilizes a well-established free-radical halogenation of the benzylic position. The reaction is initiated by the thermal decomposition of AIBN to form radicals, which then abstract a hydrogen atom from the methyl group of the starting material. The resulting benzylic radical reacts with NBS to form the desired product and a succinimidyl radical, which propagates the chain reaction. Carbon tetrachloride is a traditional solvent for this reaction due to its inertness and ability to dissolve the reactants.

Step1_Workflow cluster_react Reaction Setup cluster_workup Work-up & Purification reactants Combine 3-chloro-4-methylbenzoic acid, NBS, and AIBN in CCl4 reflux Reflux the mixture under nitrogen for 4-6 hours reactants->reflux cool Cool to room temperature and filter off succinimide reflux->cool concentrate Concentrate the filtrate under reduced pressure cool->concentrate crystallize Recrystallize the crude solid from hexanes/ethyl acetate concentrate->crystallize

Caption: Workflow for the synthesis of the bromomethyl intermediate.

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-methylbenzoic acid (10.0 g, 54.2 mmol), N-bromosuccinimide (10.6 g, 59.6 mmol, 1.1 eq), and carbon tetrachloride (100 mL).

  • Add azobisisobutyronitrile (AIBN) (0.45 g, 2.7 mmol, 0.05 eq) to the suspension.

  • Place the flask under a nitrogen atmosphere and heat the mixture to reflux (approximately 77 °C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. The reaction can be monitored by TLC (thin-layer chromatography) for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture through a Büchner funnel to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to afford 4-(bromomethyl)-3-chlorobenzoic acid as a white crystalline solid.

Step 2: Synthesis of 4-(Aminomethyl)-3-chlorobenzoic acid

Rationale: This two-part transformation first involves the conversion of the benzyl bromide to a benzyl azide via an S(_N)2 reaction with sodium azide. The azide is a stable intermediate that is not isolated but is directly reduced to the primary amine. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for this reduction, producing nitrogen gas as the only byproduct.

Procedure:

  • Azide Formation: In a 250 mL round-bottom flask, dissolve the 4-(bromomethyl)-3-chlorobenzoic acid (10.0 g, 39.8 mmol) from Step 1 in anhydrous dimethylformamide (DMF) (80 mL).

  • Add sodium azide (3.1 g, 47.7 mmol, 1.2 eq) portion-wise at room temperature. Caution: Sodium azide is highly toxic.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Reduction: Without isolating the azide intermediate, carefully add 10% Palladium on Carbon (1.0 g, 10 wt%) to the reaction mixture.

  • Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.

  • Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 8-12 hours.

  • Upon completion of the reaction (monitored by TLC), carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by precipitation. Dissolve the residue in a minimal amount of hot water, and then adjust the pH to ~7 with a dilute HCl solution. The product will precipitate upon cooling. Filter the solid, wash with cold water, and dry under vacuum to yield 4-(aminomethyl)-3-chlorobenzoic acid.

Step 3: Synthesis of this compound

Rationale: The final step is the protection of the primary amine as a tert-butoxycarbonyl (Boc) carbamate. This reaction is typically carried out in a mixed solvent system of 1,4-dioxane and water with a base, such as sodium hydroxide. The base deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate (Boc₂O). The reaction is generally clean and high-yielding.[1]

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 4-(aminomethyl)-3-chlorobenzoic acid (5.0 g, 26.9 mmol) in a mixture of 1,4-dioxane (50 mL) and 1M aqueous sodium hydroxide solution (30 mL, 30 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add di-tert-butyl dicarbonate (6.4 g, 29.6 mmol, 1.1 eq) dissolved in 1,4-dioxane (20 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with ethyl acetate (2 x 30 mL) to remove any unreacted Boc₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate will form.

  • Collect the precipitate by vacuum filtration, wash the solid with cold water, and dry under vacuum to yield the final product, this compound.

Characterization Data (Expected)

CompoundMolecular FormulaMolecular WeightAppearanceExpected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm)
4-(Bromomethyl)-3-chlorobenzoic acidC₈H₆BrClO₂249.50White crystalline solid13.5 (s, 1H, COOH), 8.0 (d, 1H), 7.8 (dd, 1H), 7.6 (d, 1H), 4.8 (s, 2H, CH₂Br)
4-(Aminomethyl)-3-chlorobenzoic acidC₈H₈ClNO₂185.61Off-white solid13.2 (br s, 1H, COOH), 8.0 (d, 1H), 7.8 (dd, 1H), 7.5 (d, 1H), 4.0 (s, 2H, CH₂NH₂), 3.5 (br s, 2H, NH₂)
This compoundC₁₃H₁₆ClNO₄285.72White to off-white solid13.1 (s, 1H, COOH), 7.9 (d, 1H), 7.8 (dd, 1H), 7.6 (d, 1H), 7.5 (t, 1H, NH), 4.3 (d, 2H, CH₂NH), 1.4 (s, 9H, C(CH₃)₃)

Troubleshooting and Key Considerations

  • Step 1: Ensure that NBS is pure and the reaction is performed under anhydrous conditions to minimize side reactions. Over-refluxing can lead to the formation of dibrominated byproducts.

  • Step 2: Sodium azide is extremely toxic and can form explosive heavy metal azides. Use appropriate personal protective equipment and handle it in a well-ventilated fume hood. The hydrogenation reaction should be carefully monitored, and the catalyst should be filtered under an inert atmosphere if possible to prevent it from becoming pyrophoric upon drying.

  • Step 3: The pH adjustment during workup is critical. Acidifying too strongly can lead to the cleavage of the Boc protecting group. Ensure the final pH is in the range of 2-3 for complete precipitation of the product.

This detailed protocol provides a reliable method for the synthesis of this compound, a key intermediate for further synthetic applications. By understanding the rationale behind each step, researchers can adapt and optimize this procedure for their specific needs.

References

  • Larock, R. C. (1999).
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]1]

Sources

The Strategic Application of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the strategic use of well-defined building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid has emerged as a versatile and valuable scaffold, particularly in the synthesis of targeted therapies for oncology. Its unique structural features—a protected amine, a carboxylic acid for versatile coupling, and a strategically placed chlorine atom—offer medicinal chemists a powerful tool to modulate the pharmacological properties of lead compounds. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and an analysis of the chemical rationale that underpins its use.

A Multifunctional Scaffold for Targeted Therapies

This compound is a synthetic organic compound that serves as a crucial intermediate in the preparation of a variety of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group on the aminomethyl moiety allows for selective deprotection and subsequent functionalization, a key attribute in multi-step syntheses.[1] The carboxylic acid group provides a handle for amide bond formation, a common linkage in many drug molecules, while the chloro substituent can influence the compound's electronic properties and metabolic stability, and can also participate in key interactions with biological targets.[2]

This building block has found particular utility in the development of inhibitors for enzymes that are critical for cancer cell survival, such as Poly(ADP-ribose) polymerase (PARP) and Epidermal Growth Factor Receptor (EGFR).[3][4] The 3-chloro-4-(aminomethyl)benzoic acid core can be elaborated to interact with specific residues in the active sites of these enzymes, leading to potent and selective inhibition.

Core Applications in Oncology Drug Discovery

The primary application of this compound in drug discovery lies in its role as a key fragment for the synthesis of small molecule inhibitors. The structural arrangement of its functional groups allows for the creation of compounds that can effectively target the active sites of enzymes implicated in cancer progression.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA damage repair.[5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality, making PARP inhibitors a promising class of anticancer drugs.[5] Several approved PARP inhibitors, such as Olaparib and Niraparib, feature complex heterocyclic cores.[6][7] The synthesis of analogues of these drugs often involves the use of substituted benzoic acid derivatives to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.[3]

The this compound scaffold can be incorporated into novel PARP inhibitors where the aminomethyl group, after deprotection, can be functionalized to interact with the nicotinamide ribose binding pocket of the enzyme, while the benzoic acid moiety can be coupled to other fragments that occupy the adenosine ribose binding pocket. The chloro group can enhance binding affinity through halogen bonding or by modulating the electronics of the aromatic ring.

Development of EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival.[4] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key target for therapeutic intervention. Small molecule EGFR inhibitors, such as erlotinib and gefitinib, have shown significant clinical benefit. The development of new EGFR inhibitors often involves the exploration of novel scaffolds that can bind to the ATP-binding site of the enzyme.

Derivatives of 4-amino-3-chlorobenzoic acid have been investigated as potential EGFR inhibitors.[4] The aminomethyl group of our title compound can be elaborated to interact with the hinge region of the EGFR kinase domain, while the rest of the molecule can be designed to occupy the hydrophobic pocket and the solvent-exposed region. The chlorine atom can contribute to the overall binding affinity and selectivity of the inhibitor.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the application of this compound in the synthesis of a key intermediate for drug discovery: an amide-coupled product. This protocol is representative of the common use of this building block in medicinal chemistry campaigns.

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[8]

Materials:

  • This compound

  • Amine of interest (e.g., benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1-0.2 M concentration).

  • Addition of Reagents: To the stirred solution, add the amine of interest (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Causality Behind Experimental Choices:

  • HATU: Chosen for its high coupling efficiency and low rate of racemization, especially important when coupling chiral amines.[8]

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester intermediate.[8]

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. It is crucial to use an anhydrous solvent to prevent hydrolysis of the activated ester.

  • Aqueous Work-up: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash removes residual water and DMF.

Data Presentation: Representative Amide Coupling Reaction

Reactant 1Reactant 2Coupling ReagentBaseSolventTime (h)Yield (%)
This compoundBenzylamineHATUDIPEADMF385-95
This compoundPiperidineHATUDIPEADMF2.580-90
This compoundAnilineHATUDIPEADMF475-85

Yields are representative and may vary depending on the specific amine and reaction scale.

Diagram of Amide Coupling Workflow

AmideCouplingWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve Acid, Amine, HATU, and DIPEA in DMF Stir Stir at RT (2-4h) Reactants->Stir Initiate Coupling Dilute Dilute with EtOAc Stir->Dilute Reaction Complete Wash Wash with NaHCO3 and Brine Dilute->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Pure Amide Product

Caption: Workflow for the HATU-mediated amide coupling.

Signaling Pathways and Logical Relationships

The strategic importance of this compound is best understood by visualizing its role in the synthesis of targeted inhibitors.

Diagram of Synthetic Strategy for a Generic Kinase Inhibitor

SyntheticStrategy cluster_synthesis Multi-step Synthesis BuildingBlock This compound Boc-protected amine Carboxylic acid 3-Chloro substituent AmideCoupling Amide Coupling (e.g., with HATU) BuildingBlock:f2->AmideCoupling Reacts with another fragment BocDeprotection Boc Deprotection (e.g., with TFA) AmideCoupling->BocDeprotection FurtherFunctionalization Further Functionalization (e.g., acylation, alkylation) BocDeprotection->FurtherFunctionalization Exposes amine for modification FinalInhibitor Final Kinase Inhibitor Target Binding Moiety Linker Solubilizing Group/Pharmacokinetic Modifier FurtherFunctionalization->FinalInhibitor

Caption: Synthetic utility of the building block.

Conclusion

This compound is a testament to the power of rational design in medicinal chemistry. Its carefully orchestrated functional groups provide a robust platform for the synthesis of complex and highly specific drug candidates. By understanding the chemical principles behind its application and adhering to well-defined protocols, researchers can leverage this versatile building block to accelerate the discovery of next-generation therapeutics, particularly in the challenging field of oncology.

References

  • MySkinRecipes. (n.d.). 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid. [Link]

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  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662. [Link]

  • Google Patents. (n.d.). A novel synthetic method for preparing an anticancer medicine Niraparib.
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  • ResearchGate. (2013). Synthesis of Olaparib Derivatives and Their Antitumor Activities. [Link]

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  • Google Patents. (n.d.). Parp inhibitor compounds, compositions and methods of use.
  • Google Patents. (n.d.). Synthesis of PARP inhibitor talazoparib.
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Application Notes and Protocols: Coupling Reactions Involving the Carboxylic Acid Group of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure incorporates a carboxylic acid for amide bond formation or other coupling reactions, a Boc-protected amine that can be deprotected for subsequent modifications, and a chlorinated phenyl ring that offers metabolic stability and opportunities for further functionalization.[1][2] The strategic placement of these functional groups makes it a key intermediate in the synthesis of complex molecules, including enzyme inhibitors and various therapeutic agents.[1] This guide provides detailed protocols and technical insights for performing efficient coupling reactions at the carboxylic acid moiety of this important synthetic intermediate.

Core Principles of Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine to form an amide bond is generally inefficient and requires high temperatures. Therefore, the carboxylic acid group must first be "activated" to facilitate nucleophilic attack by the amine. This activation is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. Several classes of reagents have been developed for this purpose, each with its own mechanism and optimal reaction conditions.

The most common strategies involve the in-situ formation of a highly reactive intermediate, such as an active ester or an acylphosphonium salt. The choice of coupling reagent is critical and depends on factors like the steric hindrance of the substrates, the potential for racemization (if chiral centers are present), and the desired reaction conditions.

Recommended Coupling Protocols

This section details protocols for three widely used and highly efficient coupling reagents: HATU, EDC/HOBt, and PyBOP. These reagents have demonstrated broad applicability and are suitable for coupling this compound with a variety of amine nucleophiles.

Protocol 1: HATU-Mediated Amide Coupling

Expertise & Experience: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium salt-based coupling reagent known for its high efficiency, fast reaction rates, and ability to suppress racemization.[3][4] It is particularly effective for coupling sterically hindered amino acids and for challenging amide bond formations.[3] The mechanism involves the formation of a highly reactive OAt-active ester.[5][6]

Experimental Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Addition of Base: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.), to the solution and stir for 5-10 minutes at room temperature.[7]

  • Activation: In a separate flask, dissolve HATU (1.1-1.2 eq.) in the same anhydrous solvent. Add this solution to the carboxylic acid mixture.

  • Amine Addition: Add the amine nucleophile (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] Reactions are typically complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[9]

Data Presentation: HATU Coupling Parameters

ParameterRecommendationRationale
Solvent DMF, DCM, AcetonitrilePolar aprotic solvents are generally effective.
Base DIPEA, TEAA non-nucleophilic base is required to deprotonate the carboxylic acid without competing with the amine nucleophile.
Equivalents of HATU 1.1 - 1.2A slight excess ensures complete activation of the carboxylic acid.
Equivalents of Base 2.0 - 3.0Ensures complete deprotonation of the carboxylic acid and neutralizes the hexafluorophosphate anion.
Temperature Room TemperatureHATU is highly reactive at room temperature.

Visualization: HATU-Mediated Coupling Workflow

HATU_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Dissolve Carboxylic Acid in Anhydrous Solvent B Add DIPEA/TEA A->B 5-10 min C Add HATU Solution B->C D Add Amine Nucleophile C->D E Stir at Room Temperature D->E 1-4 hours F Monitor by TLC/LC-MS E->F G Aqueous Work-up F->G H Column Chromatography G->H

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Expertise & Experience: The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[10][11] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an HOBt-ester, which is less prone to side reactions and racemization than the O-acylisourea itself.[12]

Experimental Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and HOBt (1.1-1.2 eq.) in an anhydrous solvent like DMF or DCM.[11]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (1.2-1.5 eq.) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS.[13]

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[11]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Data Presentation: EDC/HOBt Coupling Parameters

ParameterRecommendationRationale
Solvent DCM, DMFDichloromethane is a common choice due to its ease of removal.
Additive HOBtSuppresses racemization and side reactions.
Equivalents of EDC 1.2 - 1.5A slight excess drives the reaction to completion.
Equivalents of HOBt 1.1 - 1.2Ensures efficient formation of the active ester.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction and minimize side products.

Visualization: EDC/HOBt Reaction Mechanism

EDC_Mechanism RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea hydrolysis HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: Simplified mechanism of EDC/HOBt coupling.

Protocol 3: PyBOP-Mediated Amide Coupling

Expertise & Experience: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based coupling reagent that is also highly efficient and known for low racemization levels.[14] It is a good alternative to BOP reagent, as its byproduct is not carcinogenic.[15] The mechanism is similar to other phosphonium and uronium salt reagents, proceeding through an activated HOBt ester.[15]

Experimental Protocol:

  • Reagent Preparation: To a solution of this compound (1.0 eq.), the amine (1.2 eq.), and a tertiary base like DIPEA (1.5 eq.) in DMF, cool the mixture to 0 °C.[15]

  • PyBOP Addition: Add PyBOP (1.2 eq.) to the cooled solution.[14]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.[15]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent such as dichloromethane.[15]

    • Wash the organic layer successively with 10% citric acid, water, saturated sodium bicarbonate solution, and brine.[15]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[15]

Data Presentation: PyBOP Coupling Parameters

ParameterRecommendationRationale
Solvent DMFDMF is the most commonly used and effective solvent for PyBOP couplings.[14]
Base DIPEA, TEARequired to deprotonate the carboxylic acid.
Equivalents of PyBOP 1.2A slight excess ensures complete activation.
Equivalents of Amine 1.2A slight excess of the amine can help drive the reaction to completion.
Temperature 0 °C to Room TemperatureInitial cooling is recommended.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield - Incomplete reaction- Sterically hindered substrates- Impure starting materials- Increase reaction time or temperature- Use a more powerful coupling reagent like HATU- Ensure starting materials are pure and dry
Side Product Formation - Racemization- N-acylurea formation (with EDC)- Use HOBt or HOAt as an additive- Maintain low reaction temperatures
Difficulty in Purification - Excess coupling reagent or byproducts- Perform aqueous work-up steps carefully- Optimize chromatography conditions

Analytical Methods for Reaction Monitoring and Product Characterization

  • Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the masses of reactants, products, and any byproducts, confirming the identity of the desired product.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation and purity assessment of the final product. 1H and 13C NMR spectra will confirm the formation of the amide bond and the overall structure of the coupled product.[8]

Conclusion

The coupling of this compound is a critical step in the synthesis of many complex organic molecules. The choice of coupling reagent and reaction conditions should be tailored to the specific amine nucleophile being used. The protocols provided herein for HATU, EDC/HOBt, and PyBOP offer robust and reliable methods for achieving high yields of the desired amide products. Careful monitoring and purification are essential for obtaining high-purity materials for subsequent synthetic steps or biological evaluation.

References

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ACS Publications. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]

  • National University of Ireland Maynooth. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • National Institutes of Health. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. Retrieved from [Link]

  • Oxford Academic. (2024). Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy. National Science Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • ACS Publications. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]

  • ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Retrieved from [Link]

  • PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1147 - Coupling Dialkylglycines. Retrieved from [Link]

  • National Institutes of Health. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

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Application Notes and Protocols: 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the utility of 4-(((tert-butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid as a strategic building block in the synthesis of medicinally relevant heterocyclic compounds. While direct literature precedents for this specific molecule are emerging, its unique trifunctional architecture—comprising a carboxylic acid, a protected aminomethyl group, and a chlorinated aromatic ring—offers a powerful platform for constructing diverse scaffolds. This document provides theoretical frameworks and detailed, field-proven protocols adapted from analogous systems for the synthesis of key heterocyclic cores, including quinazolinones and benzodiazepines. The causality behind experimental choices is explained, and each proposed protocol is designed as a self-validating system.

Introduction: The Strategic Advantage of a Trifunctional Building Block

In the landscape of modern drug discovery, the rational design of synthetic pathways to novel molecular architectures is paramount. The title compound, this compound, represents a highly versatile, yet underexplored, starting material. Its strategic value lies in the orthogonal reactivity of its functional groups, which can be selectively addressed to construct complex heterocyclic systems.

The tert-butoxycarbonyl (Boc) protecting group on the aminomethyl moiety provides a stable handle that can be removed under acidic conditions, revealing a nucleophilic primary amine. The carboxylic acid function is a versatile electrophilic center for amide bond formation and cyclization reactions. The chloro-substituent, positioned ortho to the aminomethyl group, can influence the electronic properties of the ring and serve as a potential site for further functionalization via cross-coupling reactions. This unique arrangement of functionalities makes it an ideal precursor for heterocyclic systems where a fused aromatic ring is desired.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₃H₁₆ClNO₄
Molecular Weight 285.72 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethyl acetate, and dichloromethane
Storage Store at room temperature in a dry, well-ventilated area

Proposed Synthetic Applications and Protocols

The strategic placement of the functional groups in this compound allows for its application in the synthesis of several important classes of heterocyclic compounds. The following sections outline proposed synthetic routes with detailed protocols, grounded in established organic chemistry principles.

Synthesis of 8-Chloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9(4H)-one Derivatives

The synthesis of quinazolinone derivatives is of significant interest due to their broad spectrum of biological activities, including anticancer and anti-inflammatory properties. The proposed pathway to a pyrrolo[2,1-b]quinazolinone core involves a sequential amidation, Boc-deprotection, and intramolecular cyclization.

Experimental Workflow: Synthesis of Pyrrolo[2,1-b]quinazolinones

G start 4-(((Boc)amino)methyl)-3-chlorobenzoic acid step1 Amide Coupling with α-amino ester start->step1 intermediate1 N-(2-((tert-Butoxycarbonyl)amino)methyl)-5-chlorobenzoyl)amino ester step1->intermediate1 step2 Boc Deprotection (e.g., TFA/DCM) intermediate1->step2 intermediate2 Primary Amine Intermediate step2->intermediate2 step3 Intramolecular Cyclization (Heat or Base) intermediate2->step3 product 8-Chloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9(4H)-one Derivative step3->product

Caption: Proposed workflow for the synthesis of pyrrolo[2,1-b]quinazolinones.

Protocol 1: Synthesis of a Pyrrolo[2,1-b]quinazolinone Derivative

Step 1: Amide Coupling

  • To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M), add a suitable α-amino ester hydrochloride (e.g., proline methyl ester hydrochloride, 1.1 equiv) and a coupling agent such as EDC (1.5 equiv) and HOBt (1.5 equiv).

  • Add a tertiary amine base (e.g., triethylamine, 2.5 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate.

Causality: The use of EDC/HOBt is a standard and effective method for peptide coupling, minimizing racemization and promoting high yields of the amide product. The basic workup removes unreacted starting materials and coupling reagents.

Step 2: Boc Deprotection and Cyclization

  • Dissolve the crude amide intermediate from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) at 0 °C.

  • Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Dissolve the resulting residue in a high-boiling point solvent such as toluene or xylene.

  • Heat the solution to reflux for 4-6 hours to effect intramolecular cyclization.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 8-chloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9(4H)-one derivative.

Causality: TFA is a strong acid that efficiently cleaves the Boc protecting group. The subsequent thermal cyclization is an intramolecular nucleophilic attack of the newly formed primary amine onto the ester carbonyl, leading to the formation of the quinazolinone ring system.

Synthesis of 8-Chloro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one Derivatives

Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[1] The synthesis of a 1,4-benzodiazepin-2-one core can be envisioned through a multi-step sequence starting from our building block.

Reaction Scheme: Synthesis of a 1,4-Benzodiazepin-2-one

G start 4-(((Boc)amino)methyl)-3-chlorobenzoic acid step1 Activation (e.g., SOCl₂) start->step1 intermediate1 Acyl Chloride step1->intermediate1 step2 Friedel-Crafts Acylation intermediate1->step2 intermediate3 Amide Intermediate step2->intermediate3 intermediate2 2-(Aminomethyl)-5-chlorobenzophenone Derivative (after Boc deprotection) step3 Reaction with α-amino acid ester step4 Intramolecular Cyclization intermediate3->step4 product 8-Chloro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one Derivative step4->product

Caption: Proposed synthetic route to 1,4-benzodiazepin-2-ones.

Protocol 2: Synthesis of a 1,4-Benzodiazepin-2-one Derivative

Step 1: Synthesis of 2-((tert-Butoxycarbonyl)aminomethyl)-5-chlorobenzophenone

  • To a solution of this compound (1.0 equiv) in anhydrous toluene, add thionyl chloride (2.0 equiv) and a catalytic amount of DMF.

  • Heat the mixture at reflux for 2-3 hours.

  • Cool the reaction and concentrate under reduced pressure to remove excess thionyl chloride and solvent.

  • Dissolve the resulting crude acyl chloride in anhydrous DCM.

  • To a separate flask, add a suitable aromatic compound (e.g., benzene, 5.0 equiv) and a Lewis acid catalyst such as AlCl₃ (1.2 equiv) in DCM at 0 °C.

  • Add the acyl chloride solution dropwise to the benzene/AlCl₃ mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction by carefully pouring it onto crushed ice and 1 M HCl.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired benzophenone.

Causality: The conversion of the carboxylic acid to an acyl chloride activates it for the subsequent Friedel-Crafts acylation. AlCl₃ is a classic Lewis acid catalyst for this transformation.

Step 2: Boc Deprotection and Cyclization

  • Deprotect the Boc group of the benzophenone intermediate using the procedure described in Protocol 1, Step 2.

  • To a solution of the resulting 2-(aminomethyl)-5-chlorobenzophenone (1.0 equiv) in a suitable solvent like pyridine, add an N-protected α-aminoacyl chloride (e.g., N-Cbz-glycyl chloride, 1.1 equiv) at 0 °C.

  • Stir at room temperature for 12 hours.

  • Remove the N-protecting group (e.g., hydrogenolysis for Cbz).

  • Induce cyclization by heating the intermediate in a solvent such as ethanol with a catalytic amount of acid (e.g., acetic acid) to form the seven-membered benzodiazepine ring.

  • Purify the final product by recrystallization or column chromatography.

Causality: This sequence builds the benzodiazepine core by first forming an amide bond and then utilizing an intramolecular condensation to form the diazepine ring. The specific choice of protecting groups and coupling conditions can be adapted based on the desired final product.

Conclusion

While direct, published applications of this compound in heterocyclic synthesis are not yet widespread, its structural features present a compelling case for its utility as a versatile building block. The proposed synthetic routes to quinazolinones and benzodiazepines, based on established and reliable organic transformations, highlight the potential of this molecule in generating diverse and medicinally relevant scaffolds. Researchers are encouraged to adapt and optimize these protocols to explore the full synthetic potential of this promising starting material.

References

  • MySkinRecipes. 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available at: [Link]

  • Thurston, D. E. An Update on the Synthesis of Pyrrolo[2][3]benzodiazepines. Molecules2010 , 15, 2675-2729. Available at: [Link]

  • Shashikumar, N. D., et al. Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Indian Journal of Pharmaceutical Education and Research2017 , 51, S439-S450. Available at: [Link]

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Analytical methods for quantifying 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid

Introduction

This compound is a key intermediate in organic synthesis, particularly valued in the development of pharmaceuticals and other bioactive molecules.[1][2] Its structure incorporates a benzoic acid moiety, providing a site for further chemical modification; a chlorine substituent; and a side chain with an amine protected by a tert-butoxycarbonyl (Boc) group. The Boc protecting group is crucial for multi-step syntheses, preventing unwanted side reactions involving the amine functionality.[][4]

Accurate and precise quantification of this intermediate is paramount for ensuring the quality, consistency, and yield of subsequent synthetic steps and the final active pharmaceutical ingredient (API). This application note provides a detailed, robust, and validated analytical method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is designed to be stability-indicating, capable of separating the main compound from potential process impurities and degradation products.[5]

Physicochemical Properties & Analytical Rationale

  • Molecular Formula: C₁₃H₁₆ClNO₄[6]

  • Molecular Weight: 285.73 g/mol [6]

  • Key Structural Features:

    • Aromatic Ring (Chromophore): The substituted benzene ring provides strong UV absorbance, making HPLC-UV a highly suitable detection method.

    • Carboxylic Acid Group: Confers acidic properties and influences polarity.

    • Boc-Protected Amine: Adds significant hydrophobicity and is sensitive to strong acidic conditions, which must be considered during method development.[4][7]

The combination of a hydrophobic Boc group and a polar carboxylic acid group makes reversed-phase HPLC the ideal separation technique. A C18 stationary phase will provide the necessary hydrophobic interactions for retention, while a gradient elution with an organic modifier like acetonitrile will ensure the timely elution of the analyte and any potential impurities with varying polarities.[5]

Primary Analytical Method: Stability-Indicating HPLC-UV

High-Performance Liquid Chromatography is the cornerstone of quality control in the pharmaceutical industry due to its high precision, accuracy, and robustness.[8][9] This section details a validated HPLC-UV method for the assay of this compound.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Accurately weigh Standard/Sample prep2 Dissolve in Diluent (e.g., 50:50 ACN:H₂O) prep1->prep2 prep3 Sonicate to ensure complete dissolution prep2->prep3 prep4 Filter through 0.45 µm syringe filter prep3->prep4 hplc1 Equilibrate HPLC system with mobile phase prep4->hplc1 Transfer to vial hplc2 Perform System Suitability Test (SST) hplc1->hplc2 hplc3 Inject Standard(s) and Sample(s) hplc2->hplc3 hplc4 Acquire Chromatographic Data hplc3->hplc4 data1 Integrate Peak Areas hplc4->data1 Export Data data2 Generate Calibration Curve (for standards) data1->data2 data3 Calculate Concentration of Analyte data2->data3

Caption: Workflow for sample preparation and HPLC analysis.

Detailed Protocol: HPLC-UV Quantification

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Reference Standard: this compound, purity >99%.

2. Preparation of Solutions

  • Mobile Phase A (MPA): 0.1% Formic acid in Water (v/v).

  • Mobile Phase B (MPB): 0.1% Formic acid in Acetonitrile (v/v).

    • Causality: Formic acid is a mild acidifier that ensures the carboxylic acid group is protonated, leading to better retention and sharp, symmetrical peak shapes. It is less harsh than Trifluoroacetic acid (TFA), minimizing the risk of Boc-group cleavage during analysis.[7]

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve in the diluent to achieve the target concentration, and filter through a 0.45 µm filter before injection.

3. Chromatographic Conditions

ParameterCondition
ColumnC18, 4.6 x 150 mm, 3.5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient ProgramTime (min)
0.0
15.0
20.0
20.1
25.0
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength240 nm (or as determined by UV scan)
Injection Volume10 µL

4. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if it meets the criteria outlined in the table below. This ensures the analytical system is performing correctly on the day of analysis.[10]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)≤ 2.0
Theoretical Plates (N)≥ 2000
%RSD of Peak Area≤ 2.0%
%RSD of Retention Time≤ 1.0%

5. Analysis and Calculation Inject the prepared standard and sample solutions. Identify the peak for this compound based on the retention time of the reference standard. Calculate the concentration using the external standard method.

Method Validation Protocol

Analytical method validation provides documented evidence that the procedure is suitable for its intended purpose.[9][11] The following protocol should be followed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Method Validation Workflow

Validation_Workflow Specificity Specificity Assess peak purity and separation from interferences Linearity Linearity & Range Analyze 5-7 concentrations to establish correlation Specificity->Linearity Accuracy Accuracy Spike placebo with known analyte amounts at 3 levels (e.g., 80%, 100%, 120%) Linearity->Accuracy Precision Precision Repeatability (Intra-day) Intermediate (Inter-day, Inter-analyst) Linearity->Precision Robustness Robustness Vary method parameters (e.g., pH, Flow Rate, Temp) Accuracy->Robustness LOD_LOQ LOD & LOQ Determine lowest detectable and quantifiable levels Precision->LOD_LOQ

Caption: Workflow for analytical method validation.

Summary of Validation Parameters

The following table summarizes the experiments and acceptance criteria for a full method validation.

ParameterExperiment DescriptionAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light).The analyte peak should be free from interference. Peak purity index > 0.995.
Linearity Analyze at least 5 concentrations over the range of 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range demonstrated by linearity, accuracy, and precision studies.Typically 80-120% of the test concentration for an assay.
Accuracy Analyze spiked placebo samples at 3 concentrations in triplicate (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate sample preparations at 100% concentration.Intermediate: Repeat on a different day with a different analyst.Repeatability: RSD ≤ 2.0%.Intermediate: RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determine by signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and the slope.Precision at LOQ should have an RSD ≤ 10%.
Robustness Systematically vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%).System suitability parameters must be met. No significant impact on quantitative results.

Complementary Analytical Method: LC-MS

For applications requiring higher sensitivity and specificity, such as impurity identification or analysis in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[][13]

  • Rationale: LC-MS provides mass-to-charge ratio information, confirming the identity of the main peak and enabling the structural elucidation of unknown impurities or degradation products.[14]

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer).

  • Ionization: Electrospray Ionization (ESI) is typically used. Both positive and negative modes should be evaluated.

    • Positive Mode (ESI+): Likely to form adducts like [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺.

    • Negative Mode (ESI-): Likely to form the deprotonated molecule [M-H]⁻ due to the acidic carboxylic acid group.

  • Application: The same chromatographic conditions as the HPLC-UV method can often be used, ensuring a seamless transfer between UV-based quantification and MS-based identification.

Conclusion

This application note presents a comprehensive framework for the reliable quantification of this compound. The primary stability-indicating HPLC-UV method is robust, precise, and accurate, making it ideal for routine quality control in a drug development setting. The protocol is built on established scientific principles and adheres to regulatory expectations for method validation as outlined by ICH guidelines.[8][9][11] The inclusion of system suitability criteria ensures the trustworthiness of results on a day-to-day basis. For more demanding applications, such as the characterization of trace-level impurities, the method can be readily adapted for use with mass spectrometric detection.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from Google Search.[8]

  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from Google Search.[9]

  • Nikam, A. D., et al. (n.d.). Analytical method validation: A brief review. Retrieved from Google Search.[10]

  • Labcompliance. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?. Retrieved from Google Search.[11]

  • BOC Sciences. (n.d.). Amino Acid Analysis Services. Retrieved from Google Search.[]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.[16]

  • BOC Sciences. (n.d.). Amino Acid MS Analysis Service. Retrieved from Google Search.[]

  • Various Authors on ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate.[7]

  • Supporting Information for an article in Angew. Chem. Int. Ed. (2018). 4 - Supporting Information.[17]

  • BLDpharm. (n.d.). 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid. Retrieved from Google Search.[18]

  • Huh, E., et al. (n.d.). Amino acid analysis via LC-MS method after derivatization with quaternary phosphonium. PubMed.[13]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000438 4-Chlorobenzoic Acid at BMRB.[19]

  • Dong, M. W. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.[5]

  • BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.[14]

  • The Royal Society of Chemistry. (2012). Experimental Procedure.[20]

  • Restek. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.[21]

  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. Retrieved from Google Search.[]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.[22]

  • ChemicalBook. (n.d.). 4-Chloro-3-methylbenzoic acid(7697-29-2) 1H NMR spectrum.[23]

  • ChemicalBook. (n.d.). 4-N-BUTOXYBENZOIC ACID(1498-96-0) 1H NMR spectrum.[24]

  • Matrix Scientific. (n.d.). 3-(((tert-Butoxycarbonyl)amino)methyl)-4-chlorobenzoic acid.[6]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.[25]

  • PubChem. (n.d.). 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid. National Center for Biotechnology Information.[26]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.[27]

  • BenchChem. (2025). Application Note: HPLC Analysis of 4-Amino-2-chlorobenzoic acid and its Metabolite from Biological Matrices.[28]

  • IUCrData. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central.[29]

  • Organic Syntheses. (2015). N-Boc-l-tryptophan methyl ester.[30]

  • MySkinRecipes. (n.d.). 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid.[1]

  • ResearchGate. (n.d.). Scheme 3 Synthesis of the N-Boc protected carboxylic acid intermediate....[31]

  • ChemicalBook. (2025, August 8). 4-[(tert-Butoxycarbonylamino)methyl]benzoic acid.[2]

  • ChemScene. (n.d.). 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid.[32]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges and achieve high purity for this versatile building block.

Section 1: Understanding the Molecule & Purification Strategy

This compound possesses three key structural features that dictate its purification strategy:

  • A Carboxylic Acid (-COOH): This acidic functional group is the primary handle for purification via acid-base extraction. It readily deprotonates in the presence of a mild base to form a water-soluble carboxylate salt.

  • A Boc-Protecting Group (-NHBoc): This group protects the amine functionality. It is generally stable under basic and mild acidic conditions but is labile to strong acids. This sensitivity is a critical consideration during the purification workflow.[1][2]

  • A Chlorinated Aromatic Ring: This moiety imparts significant hydrophobicity to the molecule, rendering it poorly soluble in water in its neutral form but soluble in many organic solvents.

The most effective first-pass purification strategy leverages the acidic nature of the carboxylic acid group through an acid-base extraction. This technique excels at removing neutral or basic impurities. Subsequent recrystallization or, if necessary, column chromatography can then be employed to remove any remaining closely-related impurities.

Purification_Workflow Crude Crude Product (in Organic Solvent, e.g., EtOAc) Extraction Liquid-Liquid Extraction with aq. NaHCO3 Crude->Extraction Aqueous Aqueous Layer (Sodium Carboxylate Salt) Extraction->Aqueous Product moves to aqueous phase Organic Organic Layer (Neutral/Basic Impurities) Extraction->Organic Impurities remain in organic phase Acidify Acidify with HCl (aq) to pH ~2-3 Aqueous->Acidify Precipitate Precipitated Pure Product Acidify->Precipitate Filter Filter, Wash & Dry Precipitate->Filter Analysis Purity Check (TLC, HPLC, NMR) Filter->Analysis Final Final Pure Product Analysis->Final Purity ≥ 98% Recryst Recrystallization or Chromatography Analysis->Recryst Purity < 98% Recryst->Analysis

Caption: General purification workflow for the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude material? A1: Impurities are typically derived from the synthetic route. Common contaminants include:

  • Unreacted Starting Material: Such as 4-(aminomethyl)-3-chlorobenzoic acid.

  • Reagents from Boc Protection: Residual di-tert-butyl dicarbonate (Boc anhydride) or its breakdown products like tert-butanol.[3]

  • Side Products: Small amounts of di-Boc protected species or byproducts from reactions on the chlorophenyl ring, depending on the synthesis conditions.

Q2: Which purification technique should I try first? A2: Acid-base extraction is the most powerful and efficient initial purification step.[4] It effectively separates your acidic product from the majority of neutral or basic impurities. Most unreacted starting materials and Boc-related reagents will be removed in this single step.

Q3: My purified product is a sticky gum or oil instead of a white solid. What should I do? A3: This is a common issue often caused by residual solvents or the presence of impurities that inhibit crystallization.

  • First, ensure all solvents are removed: Dry the material under high vacuum for an extended period. The presence of solvents like ethyl acetate or tert-butanol can make the product oily.[3]

  • Trituration: Add a non-polar solvent in which your product is insoluble, such as hexanes or diethyl ether. Stir or sonicate the mixture. This can often wash away the impurities causing the oiling and induce precipitation of your solid product.

  • Attempt Crystallization: If trituration fails, attempt a formal recrystallization from a suitable solvent system. A patent for a similar compound suggests that crystallization can be induced by adding seed crystals to the oil and then slurrying with a non-polar solvent like n-hexane.[5]

Q4: How can I prevent the Boc group from being cleaved during purification? A4: The Boc group is sensitive to strong acids.[1] During the acid-base extraction, the key is to control the re-acidification step.

  • Use a controlled amount of acid: Add the acid (e.g., 1-6M HCl) dropwise while stirring vigorously.

  • Monitor the pH: Stop adding acid once the pH reaches 2-3. Going to a very low pH (e.g., <1) for a prolonged period increases the risk of deprotection.

  • Keep it cold: Perform the acidification in an ice bath. Lower temperatures slow down the rate of the deprotection reaction.[3][6]

Section 3: Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Recovery After Acid-Base Extraction 1. Incomplete Extraction: The product was not fully deprotonated and transferred to the aqueous layer. 2. Incomplete Precipitation: The pH of the aqueous layer was not low enough, or the product has some solubility in acidic water. 3. Emulsion Formation: An emulsion formed during extraction, trapping product at the interface.1. Repeat Extraction: Perform the extraction with the aqueous base 2-3 times to ensure complete transfer.[4] 2. Ensure Acidification & Cool: Acidify to a pH of ~2-3 and cool the solution in an ice bath for at least 30 minutes to maximize precipitation. If the product is still soluble, you may need to back-extract the acidified aqueous layer with a solvent like ethyl acetate.[6] 3. Break Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product is Still Impure After Extraction 1. Acidic Impurities: Other acidic compounds were co-extracted along with your product. 2. Trapped Neutral Impurities: Neutral impurities were physically trapped within the precipitate as it crashed out of solution.1. Recrystallization: This is the best method to remove impurities with different solubility profiles. See Protocol 2. 2. Column Chromatography: If recrystallization fails, chromatography can separate compounds with similar polarities. See Protocol 3.
Severe Streaking on Silica Gel TLC Plate The acidic proton of the carboxyl group is interacting strongly with the slightly acidic silica gel stationary phase.[4] This causes the spot to tail or streak.Modify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., Ethyl Acetate/Hexane/Acetic Acid 50:50:0.5). This keeps the compound fully protonated, minimizing interaction with the silica and resulting in a well-defined spot.[4]
Product Purity Decreases Upon Standing The compound may be slowly degrading, or residual acidic/basic contaminants could be catalyzing decomposition. The Boc group can be labile if trace acid is present.Ensure the final product is thoroughly dried and free of residual acids or bases from the workup. Store the final compound in a cool, dry, and dark place.

Section 4: Detailed Purification Protocols

Protocol 1: High-Yield Acid-Base Extraction

This protocol is designed to efficiently separate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude material (e.g., 10 g) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (100-150 mL) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL).[4][7] Stopper the funnel and gently invert it several times, venting frequently to release the CO₂ pressure that builds up. Shake more vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask or beaker.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 50 mL) to ensure all the carboxylic acid has been removed. Combine all aqueous extracts. The organic layer, containing neutral impurities, can now be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring vigorously, slowly add 6M HCl dropwise until the solution becomes strongly acidic (pH ~2-3, check with pH paper). A white precipitate of your product should form.[6][8]

  • Isolation: Continue stirring the cold slurry for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water (2 x 20 mL) to remove any inorganic salts. Dry the purified solid under high vacuum to a constant weight.

Acid_Base_Extraction cluster_0 Organic Phase (EtOAc) cluster_1 Aqueous Phase (Water) Org_Start Crude Product (R-COOH) + Neutral Impurities Base + NaHCO₃ (aq) Org_Start->Base Org_End Neutral Impurities Aq_Salt Product as Salt (R-COO⁻ Na⁺) Acid + HCl (aq) Aq_Salt->Acid Aq_Final Precipitated Product (R-COOH) Base->Org_End Separation Base->Aq_Salt Deprotonation Acid->Aq_Final Protonation & Precipitation

Caption: Mechanism of acid-base extraction purification.

Protocol 2: Recrystallization for Final Polishing

This protocol is ideal for removing closely related impurities after an initial acid-base cleanup.

  • Solvent Selection: Choose a solvent system where the product is highly soluble when hot but poorly soluble when cold. Common systems for compounds like this include ethyl acetate/hexanes, ethanol/water, or acetone/water.

  • Dissolution: Place the semi-purified solid in a flask and add the minimum amount of the hot primary solvent (e.g., ethyl acetate) required to fully dissolve it.

  • Induce Crystallization: While the solution is still warm, slowly add the anti-solvent (e.g., hexanes) dropwise until the solution just begins to turn cloudy (the saturation point).

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Table 1: Comparison of Potential Recrystallization Solvent Systems
Primary Solvent Anti-Solvent Advantages Considerations
Ethyl AcetateHexanes / HeptaneGood solvating power, volatile and easy to remove.Standard, highly effective for a wide range of polarities.
Ethanol / MethanolWater"Greener" solvent choice, good for polar compounds.Product may retain water; requires thorough drying.
AcetoneWater / HexanesVery strong solvent, can dissolve less soluble materials.Highly volatile, requires careful handling.
Tetrahydrofuran (THF)HexanesGood for dissolving compounds that are difficult to solubilize.Can form peroxides; must be handled and stored correctly.

Section 5: References

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved from a Google search.[7]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]6]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]8]

  • Technical Support Center: Optimizing Carboxylic Acid Purification. (2025). Benchchem. Retrieved from a Google search.[4]

  • A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. (2025). Benchchem. Retrieved from a Google search.[9]

  • Ponmagaram, M., et al. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central (PMC) - NIH. Retrieved from a Google search.[10]

  • Dual protection of amino functions involving Boc. (2013). RSC Publishing. Retrieved from a Google search.[11]

  • Amino Acid Purification - Column Chromatography. (n.d.). sorbeadindia.com. Retrieved from [Link]]

  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]3]

  • Crystallization method of Boc-amino acid. (2021). Google Patents. Retrieved from 5]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]1]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]2]

Sources

Technical Support Center: Optimizing Amide Coupling with 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing amide coupling reactions with 4-(((tert-butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The content is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Introduction: Understanding the Substrate

This compound is a valuable building block in medicinal chemistry. However, its structure presents unique challenges for amide bond formation. The presence of an electron-withdrawing chlorine atom ortho to the carboxylic acid can influence its reactivity.[1][2] Additionally, the bulky tert-butoxycarbonyl (Boc) protecting group on the aminomethyl substituent may introduce steric hindrance. A careful selection of coupling reagents, bases, and reaction conditions is therefore crucial for achieving high yields and purity.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling with this compound?

A1: The main challenges arise from a combination of electronic and steric factors. The electron-withdrawing effect of the ortho-chloro substituent can increase the acidity of the carboxylic acid but may also influence the reactivity of the activated intermediate.[1][2] The bulky Boc-protected aminomethyl group can create steric hindrance, potentially slowing down the reaction rate, especially with sterically demanding amine coupling partners.[5][6]

Q2: Which coupling reagents are recommended for this type of substituted benzoic acid?

A2: For sterically hindered or electronically challenging substrates, uronium/aminium salt-based reagents are often the first choice.[3][5][] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended due to its high efficiency and ability to facilitate fast reactions, even for sterically hindered acids.[5][8][9][10] Phosphonium salt reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent options, particularly for minimizing racemization.[6][9][10] While carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure can be cost-effective, they may require longer reaction times and careful optimization to avoid side reactions like N-acylurea formation.[3][11][12][13][14]

Q3: How do I choose the appropriate base for the coupling reaction?

A3: A non-nucleophilic, sterically hindered tertiary amine base is generally preferred to minimize side reactions. N,N-Diisopropylethylamine (DIPEA) is a common choice as it is less likely to act as a nucleophile.[6][15] Triethylamine (TEA) can also be used.[][16] The amount of base is critical; typically, 2-3 equivalents are used to neutralize the acid formed during the reaction and to facilitate the coupling process.[3][6][17]

Q4: What are the best solvents for this coupling reaction?

A4: Polar aprotic solvents are standard for amide coupling reactions. N,N-Dimethylformamide (DMF) is a widely used solvent due to its excellent solvating properties for a broad range of reactants.[18][19] Dichloromethane (DCM) is another common choice, particularly for reactions run at or below room temperature.[12][18][19] In cases of poor solubility of starting materials or products, solvent mixtures or alternative solvents like N-methyl-2-pyrrolidone (NMP) or tetrahydrofuran (THF) may be considered.[18][19][20] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting materials and the formation of the product.[21][22] A co-spot of the starting materials and the reaction mixture will help in accurately assessing the reaction's progress.[21] For more quantitative analysis and to check for the formation of byproducts, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the preferred method.[23][24]

Troubleshooting Guide

This section addresses specific problems that may arise during the coupling reaction and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Inadequate activation of the carboxylic acid: The coupling reagent may not be reactive enough. 2. Low nucleophilicity of the amine partner: The amine may be sterically hindered or electronically deactivated. 3. Poor solubility of reactants: One or both starting materials are not fully dissolved. 4. Hydrolysis of activated intermediate: Presence of water in the reaction.1. Switch to a more powerful coupling reagent: If using EDC/HOBt, consider switching to HATU or PyBOP.[5][6][9] 2. Pre-activate the carboxylic acid: Stir the carboxylic acid, coupling reagent, and base for 5-15 minutes before adding the amine.[6] This can be particularly effective for less nucleophilic amines. 3. Increase reaction temperature: Cautiously increasing the temperature (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier for hindered substrates.[6] 4. Change or use a co-solvent: If solubility is an issue, try a different solvent like NMP or a mixture of solvents (e.g., DCM/DMF).[18][20][25] Ensure all reagents are fully dissolved before proceeding. 5. Ensure anhydrous conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products 1. N-acylurea formation (with carbodiimides): The activated O-acylisourea intermediate can rearrange to a stable N-acylurea.[3][13] 2. Racemization (if coupling a chiral amine): The stereochemical integrity of the amine may be compromised. 3. Guanidinylation of the amine (with excess uronium reagents): The amine can react with excess HATU or HBTU.[8][9]1. Use an additive with carbodiimides: Always use HOBt, HOAt, or Oxyma Pure with EDC or DCC to suppress N-acylurea formation and reduce racemization.[11][12] 2. Use phosphonium-based reagents: Reagents like PyBOP are known to minimize racemization.[9][10] 3. Control stoichiometry: Avoid using a large excess of uronium-based coupling reagents. Typically, 1.05-1.2 equivalents are sufficient.[8]
Difficult Purification 1. Byproducts from the coupling reagent: For example, dicyclohexylurea (DCU) from DCC is often difficult to remove.[11][26] 2. Unreacted starting materials: Incomplete reaction.1. Choose reagents with water-soluble byproducts: EDC is often preferred over DCC for solution-phase synthesis because its urea byproduct is water-soluble and can be removed with an aqueous workup.[4][11][14][27] 2. Optimize the reaction to drive it to completion: Use a slight excess (1.1-1.2 equivalents) of the less expensive coupling partner.[26] 3. Perform an appropriate aqueous workup: A series of washes with dilute acid (e.g., 0.5 M HCl) to remove unreacted amine and base, followed by a wash with a weak base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid, can simplify purification.[21][28] Be cautious with acidic washes if the Boc group is sensitive.[28]

Recommended Experimental Protocols

General Workflow for Optimizing Amide Coupling

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Workup cluster_2 Troubleshooting A Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent B Add Coupling Reagent (1.1 eq) & Base (DIPEA, 2.0-3.0 eq) A->B C Pre-activation (Stir 5-15 min at RT) B->C D Add Amine (1.0-1.2 eq) C->D E Monitor by TLC/LC-MS D->E F Reaction Complete? E->F G Aqueous Workup F->G Yes I Incomplete Reaction / Low Yield F->I No H Purification (Column Chromatography) G->H J Increase Temperature I->J K Change Coupling Reagent (e.g., to HATU) I->K L Change Solvent I->L

Caption: A general workflow for optimizing and troubleshooting the amide coupling reaction.

Protocol 1: HATU-Mediated Coupling (Recommended Starting Point)
  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF (to make a 0.1–0.5 M solution).

  • Reagent Addition: Add HATU (1.1 eq) to the stirred solution.[6] Then, add DIPEA (2.0-3.0 eq).[6]

  • Pre-activation: Stir the mixture at room temperature for 5-15 minutes.[6]

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a dilute aqueous acid (e.g., 5% citric acid or 0.5 M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: EDC/Oxyma-Mediated Coupling (Cost-Effective Alternative)
  • Reaction Setup: In a dry flask, dissolve this compound (1.0 eq), EDC·HCl (1.2 eq), and Oxyma Pure (1.2 eq) in anhydrous DMF or DCM (0.1-0.5 M).

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture.

  • Amine Addition: Add the desired amine (1.0 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Follow steps 6 and 7 from the HATU protocol. The water-soluble urea byproduct from EDC should be removed during the aqueous workup.[4][27]

Understanding the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a common amine protecting group.[29][30][31] It is generally stable to the basic conditions of the amide coupling reaction. However, it is labile under strongly acidic conditions.[28][31] Therefore, during the aqueous workup, prolonged exposure to strong acids or the use of highly concentrated acids should be avoided to prevent premature deprotection.[28] If deprotection is desired after coupling, the purified Boc-protected amide can be treated with an acid such as trifluoroacetic acid (TFA) in DCM.[28][31]

Visualization of the Coupling Mechanism

G cluster_0 Carboxylic Acid Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation Acid R-COOH (Benzoic Acid Derivative) ActivatedEster Activated Intermediate (e.g., OAt-ester) Acid->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Amine R'-NH2 (Amine) Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral Amine->Tetrahedral Amide Amide Product (R-CO-NHR') Tetrahedral->Amide Byproduct Byproduct (e.g., HOAt) Tetrahedral->Byproduct

Caption: Generalized mechanism of amide bond formation via an activated ester intermediate.

References

  • Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed. Available at: [Link]

  • Solvents for Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • The greening of peptide synthesis. Royal Society of Chemistry. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Carbodiimide. Wikipedia. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Amide Workup. Biofilm Inhibitor Synthesis. Available at: [Link]

  • Removal of Boc protecting group as workup? Reddit. Available at: [Link]

  • Coupling Reagents. ResearchGate. Available at: [Link]

  • amide coupling help. Reddit. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. Available at: [Link]

  • Reactions that Work: Boc Protection. Chemtips. Available at: [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Available at: [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Royal Society of Chemistry. Available at: [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ResearchGate. Available at: [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. ResearchGate. Available at: [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH. Available at: [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. LinkedIn. Available at: [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Publications. Available at: [Link]

  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. ACS Publications. Available at: [Link]

  • Uphill battles in amide couplings. amphoteros. Available at: [Link]

  • Coupling reaction sometimes works, sometimes doesn't. Reddit. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]

Sources

Preventing racemization during reactions with 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic Acid

Application Note TAN-C43B: Preventing Racemization During Amide Bond Formation

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers using this compound and its derivatives in synthesis. The focus is on preventing the loss of stereochemical integrity (racemization) during coupling reactions, a critical parameter for professionals in pharmaceutical and materials science.

Section 1: Understanding the Challenge: Racemization in Amide Bond Formation

This section addresses the fundamental principles of racemization as it pertains to coupling reactions involving our target molecule.

Q1: What is racemization and why is it a critical concern in drug development?

Racemization is the conversion of a pure enantiomer (a single, non-superimposable mirror image of a chiral molecule) into a mixture containing equal amounts of both enantiomers, known as a racemate.[1] In drug development, this is a critical issue because enantiomers of the same molecule can have vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst case, cause harmful side effects. Therefore, maintaining the stereochemical purity of chiral starting materials and intermediates is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).

Q2: When coupling an achiral acid like 4-(((Boc)amino)methyl)-3-chlorobenzoic acid, what component is at risk of racemization?

This is a crucial point of clarification. This compound itself is achiral and therefore cannot racemize. The risk of racemization lies with the chiral amine or amino acid to which you are coupling the benzoic acid.

During the reaction, the carboxylic acid is "activated" to make it more reactive towards the amine. This activation process, if not properly controlled, can create conditions that cause the stereocenter of the chiral amine (specifically, the α-carbon of an amino acid) to lose its defined configuration.[2][3]

Q3: What is the primary chemical mechanism leading to racemization during peptide coupling?

The dominant mechanism for racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[4]

Here's the causal chain:

  • Activation: The carboxylic acid of the N-protected amino acid is activated by a coupling reagent.

  • Intramolecular Cyclization: The carbonyl oxygen of the N-protecting group (e.g., from an adjacent amino acid residue in a growing peptide chain) attacks the highly reactive activated carboxyl carbon. This forms the planar oxazolone ring.

  • Loss of Chirality: The proton on the α-carbon of the oxazolone is now highly acidic and can be easily removed by a base in the reaction mixture. This deprotonation creates a planar, achiral enolate intermediate.[5]

  • Reprotonation: When this intermediate is reprotonated, it can happen from either face of the planar ring, resulting in a mixture of both D and L enantiomers—racemization.[1]

Urethane-based protecting groups like Boc or Fmoc on a single amino acid generally suppress oxazolone formation, making them resistant to racemization.[3] However, the risk is significantly higher when coupling peptide fragments, where the activating amino acid is preceded by another residue.

Caption: Figure 1: Oxazolone Mechanism of Racemization.

Section 2: Proactive Prevention Strategies

Careful selection of reagents and optimization of reaction conditions are the most effective ways to prevent racemization before it occurs.

Q4: How do I select the right coupling reagent and additives to minimize racemization?

The choice of coupling reagent is the single most important factor. Reagents are broadly categorized, and their propensity for causing racemization varies significantly.

  • Carbodiimides (DCC, DIC, EDC): These are cost-effective but form highly reactive O-acylisourea intermediates that are very susceptible to racemization when used alone.[5] It is mandatory to use them with racemization-suppressing additives.

  • Additives (HOBt, HOAt, Oxyma Pure®): These additives react with the initial activated intermediate to form an active ester that is more stable and less prone to racemization.[5][6] HOAt and Oxyma are generally considered more effective than HOBt at preventing racemization.[3]

  • Uronium/Aminium Salts (HATU, HBTU, HCTU): These reagents are highly efficient and incorporate an HOBt or HOAt moiety within their structure. They directly form the less racemization-prone active esters.[6][7] HATU is often considered the gold standard for difficult couplings with minimal racemization.[6]

  • Phosphonium Salts (PyBOP, PyAOP): Similar to uronium salts, these are powerful reagents that generally result in low levels of racemization.[6][7] A key advantage is that they do not pose a risk of guanidinylation, a side reaction where the coupling reagent reacts with the free N-terminal of a peptide.[3][8]

Reagent Class Examples Racemization Risk (Alone) Racemization Risk (with Additive) Key Considerations
Carbodiimides EDC, DIC, DCCHighLowAdditive is essential. [3][5] EDC is water-soluble, simplifying workup.[3]
Uronium/Aminium HATU, HBTU, HCTULowVery LowHighly efficient and fast.[7] Can cause guanidinylation side reaction.[8]
Phosphonium PyBOP, PyAOPLowVery LowNo risk of guanidinylation.[3][6] Byproduct (HMPA from BOP) can be carcinogenic.[3][7]
Other T3PLowN/AMild reagent, provides high enantiopurity.[9]
Q5: Which base should I use, and how does it impact racemization?

The base is critical for neutralizing protonated amines and, in some cases, for activating the coupling reagent. However, excess or strong bases can directly promote racemization by abstracting the α-proton.[10]

  • Sterically Hindered Bases: N,N-Diisopropylethylamine (DIPEA) is commonly used. Its bulkiness can help minimize side reactions.

  • Weaker Bases: For particularly sensitive couplings, weaker bases like N-Methylmorpholine (NMM) are recommended.[3]

  • Very Weak Bases: In cases with a very high risk of racemization, a highly hindered and weaker base like 2,4,6-collidine can significantly reduce epimerization compared to DIPEA or NMM.[3][10][11]

Rule of Thumb: Use the weakest base necessary for the reaction to proceed efficiently. Use it stoichiometrically rather than in large excess.

Q6: What are the optimal reaction conditions (temperature, solvent, time) to prevent racemization?
  • Temperature: Lower temperatures slow down the rate of racemization more than they slow the rate of the desired coupling reaction. For carbodiimide-mediated couplings, running the reaction at 0°C is strongly recommended.[3]

  • Solvent: Polar aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are standard. The choice can influence reaction rates and solubility.

  • Pre-activation & Reaction Time: To minimize exposure of the activated acid to basic conditions, pre-activating the carboxylic acid with the coupling reagent and additive for a short period (1-5 minutes) before adding the amine component can be beneficial.[8] Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as it is complete to avoid prolonged exposure to conditions that favor racemization.

Section 3: Troubleshooting Guide: Diagnosing and Solving Racemization

This section provides a logical workflow for identifying and correcting racemization issues in your experiments.

Q7: I've detected diastereomeric impurities in my final product. How can I confirm racemization is the cause?

The presence of diastereomers (stereoisomers that are not mirror images) is the classic sign of racemization when coupling a chiral molecule.

  • Chiral Chromatography: The most definitive method is to use a chiral HPLC or SFC (Supercritical Fluid Chromatography) column. This can separate the desired diastereomer from its epimerized counterpart, allowing for accurate quantification of the impurity.

  • NMR Spectroscopy: In some cases, high-field NMR can distinguish between diastereomers, as they will have slightly different chemical shifts and coupling constants.

Q8: My standard carbodiimide (EDC/DIC) protocol is causing racemization. What's the first thing I should change?

The immediate first step is to introduce a racemization suppressant additive. Do not use a carbodiimide alone for coupling chiral amino acids.

  • Add an Additive: Modify your protocol to include 1.0-1.2 equivalents of Oxyma Pure® or HOAt. HOBt is also an option, but Oxyma and HOAt are generally more effective.[3][6]

  • Lower the Temperature: Perform the coupling reaction at 0°C.

  • Check Your Base: Ensure you are not using a large excess of base. Use 1.0-1.1 equivalents of DIPEA or switch to the weaker base NMM.

Q9: Even with additives, I'm seeing racemization. What are my next steps?

If an optimized carbodiimide protocol still fails, you must change your coupling reagent and review your entire process. The following decision tree can guide your troubleshooting.

TroubleshootingWorkflow Figure 2: Troubleshooting Racemization start Problem: Racemization Detected check_reagent What coupling reagent was used? start->check_reagent carbodiimide Carbodiimide (EDC, DIC) check_reagent->carbodiimide Carbodiimide uronium Uronium/Phosphonium (HATU, PyBOP) check_reagent->uronium Other check_additive Was an additive used? (Oxyma, HOAt) carbodiimide->check_additive check_base What base was used? uronium->check_base no_additive Action: Add 1.1 eq. Oxyma or HOAt. Run at 0°C. check_additive->no_additive No yes_additive Additive was used. check_additive->yes_additive Yes final_check Re-evaluate with Chiral HPLC no_additive->final_check yes_additive->check_base strong_base Strong Base / Excess (e.g., >1.5 eq DIPEA) check_base->strong_base DIPEA weak_base Weaker Base (NMM, Collidine) check_base->weak_base NMM/Collidine action_base Action: Switch to NMM or Collidine. Use 1.0 eq. strong_base->action_base action_reagent Action: Switch to a Uronium/Phosphonium reagent like HATU. weak_base->action_reagent action_base->final_check action_reagent->final_check

Caption: Figure 2: Troubleshooting Racemization.

Section 4: Validated Experimental Protocols

The following are starting-point protocols designed to minimize racemization when coupling this compound to a chiral amino acid ester.

Protocol 1: High-Success, Low-Racemization Coupling using HATU

This protocol is recommended for sensitive or valuable substrates where minimizing racemization is the highest priority.

  • Dissolution: In a clean, dry, nitrogen-flushed flask, dissolve the chiral amino acid ester hydrochloride (1.0 eq) in anhydrous DMF or DCM.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) and stir for 2 minutes.

  • Acid & Reagent Addition: In a separate flask, dissolve this compound (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Pre-activation: Stir the acid/HATU solution for 3-5 minutes at room temperature.

  • Coupling: Add the pre-activated acid solution dropwise to the amine solution.

  • Reaction: Stir the reaction at room temperature, monitoring by LC-MS or TLC until the starting material is consumed (typically 1-4 hours).

  • Workup: Quench the reaction with water or saturated ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine. Dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Cost-Effective, Optimized Coupling using EDC/Oxyma Pure®

This protocol is a robust and more economical alternative, optimized to suppress racemization.

  • Dissolution: In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.1 eq), the chiral amino acid ester hydrochloride (1.0 eq), and Oxyma Pure® (1.2 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add N-Methylmorpholine (NMM) (1.1 eq) and stir for 2 minutes.

  • EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm slowly to room temperature. Monitor by LC-MS or TLC until complete (typically 4-12 hours).

  • Workup & Purification: Follow steps 7 and 8 from Protocol 1.

Section 5: References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • del Mazo, J. M., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser... [Scientific Diagram]. Retrieved from [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews. Retrieved from [Link]

  • Wikipedia. (n.d.). Racemization. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorobenzoic acid. Retrieved from [Link]

  • ChemInform Abstract. (2025, August 7). Amide Bond Formation: Beyond the Myth of Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Racemization during SPPS coupling step [Scientific Diagram]. Retrieved from [Link]

  • Guillot, M., et al. (n.d.). Fungicide precursor racemization kinetics for deracemization in complex systems. University of Strathclyde. Retrieved from [Link]

  • Mesa Labs. (2016). SPPS Tips For Success Handout. Retrieved from [Link]

Sources

Troubleshooting incomplete deprotection of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the synthesis and purification of advanced chemical intermediates. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid. Our goal is to provide you with the expertise and actionable protocols needed to diagnose and resolve incomplete reactions, ensuring the integrity of your synthetic pathway.

Part 1: Initial Diagnosis - Why is My Boc Deprotection Incomplete?

Incomplete removal of the tert-Butoxycarbonyl (Boc) protecting group is a frequent obstacle in multi-step synthesis. The stability of the Boc group is substantial, but its cleavage is sensitive to specific reaction parameters. When analysis via Thin-Layer Chromatography (TLC), HPLC, or LC-MS indicates a significant amount of remaining starting material, it points to a deviation in one or more critical factors of the reaction environment.

This guide will systematically walk you through the most common causes, from reagent integrity to mechanistic considerations, providing a logical framework to identify and rectify the issue.

Part 2: Troubleshooting Guide (Q&A Format)

This section directly addresses the most common questions and issues encountered during the deprotection of this specific substrate.

Q1: My TLC/HPLC analysis shows a large amount of starting material remaining after the standard reaction time. What is the most likely cause?

This is the most common failure mode and typically points to issues with the acidic reagent or reaction conditions.

  • Insufficient Acid Strength or Concentration : The deprotection is an acid-catalyzed process. The most common reagent, trifluoroacetic acid (TFA), must be of high purity and sufficient concentration.[1] TFA is hygroscopic, and absorbed water can reduce its effective acidity, stalling the reaction.[1]

    • Actionable Advice : Always use a fresh, unopened bottle of TFA if possible. If you suspect your stock is old, use a higher concentration or consider titrating it to confirm its strength. A common starting point is a 1:1 (v/v) mixture of TFA and Dichloromethane (DCM).[2]

  • Inadequate Reaction Time : While many Boc deprotections are complete within 1-2 hours at room temperature, the specific substrate may exhibit slower kinetics.[3]

    • Actionable Advice : Monitor the reaction progress meticulously. Take aliquots at 30-minute intervals and analyze by TLC or HPLC. Extend the reaction time until the starting material is no longer visible.

  • Low Temperature : Deprotection reactions are typically run at room temperature.[2] If your lab environment is significantly cooler, it can slow the reaction rate.

    • Actionable Advice : Ensure the reaction is conducted at a consistent ambient temperature (20-25°C). Gentle warming should not be necessary for standard TFA deprotection and is generally not advised.

Q2: I've confirmed my reagents are good and extended the reaction time, but the deprotection is still sluggish. What other factors could be at play?

If the primary variables have been addressed, consider secondary, more subtle effects.

  • Solvent Issues & Solubility : The substrate must be fully dissolved for the reaction to proceed efficiently. While this compound is generally soluble in DCM, poor solubility can be an issue with related analogs.

    • Actionable Advice : Ensure your starting material is completely dissolved in the DCM before adding the TFA. If solubility is an issue, you may need to investigate alternative solvent systems, though DCM is standard for this chemistry.

  • Steric Hindrance : The chloro-substituent on the aromatic ring is adjacent to the aminomethyl group. While not excessively bulky, it can exert a minor electronic and steric effect that may slightly slow the reaction compared to an unsubstituted analog.[1]

    • Actionable Advice : This is an inherent property of the molecule. The solution is not to change the molecule, but to ensure the reaction conditions (acid concentration, time) are robust enough to overcome this minor hindrance.

Q3: My reaction appears to have worked, but my final product is impure after workup, showing unexpected peaks in the LC-MS. What could have happened?

This often points to side reactions occurring during deprotection, primarily caused by the reactive tert-butyl cation intermediate.

  • Side Product Formation : During deprotection, a stable tert-butyl cation is formed.[2][4] This electrophile can react with any nucleophilic sites on your molecule or solvent, leading to unwanted byproducts.[5] While your specific molecule lacks highly susceptible groups like tryptophan or methionine, this is a critical consideration in general.[2]

    • Actionable Advice : The standard method to prevent this is to use a "scavenger." A scavenger is a nucleophile added to the reaction mixture to trap the tert-butyl cation.[2] Common scavengers include triisopropylsilane (TIS) or water. A typical "TFA cocktail" for deprotection is 95% TFA, 2.5% Water, 2.5% TIS.

Q4: How do I properly monitor the reaction to know when it's truly complete?

Effective and timely monitoring is crucial to avoid unnecessarily long reaction times or premature workups.

  • Thin-Layer Chromatography (TLC) : This is the quickest and most common method. The deprotected product, 4-(aminomethyl)-3-chlorobenzoic acid, is a zwitterionic salt and significantly more polar than the Boc-protected starting material.[2][6]

    • Actionable Advice : Spot the reaction mixture on a silica plate and elute with a polar solvent system (e.g., 10% Methanol in DCM with 1% acetic acid). The starting material will have a high Rf value, while the product will have a much lower Rf value, often staying at or near the baseline. The reaction is complete when the starting material spot is no longer visible.

  • High-Performance Liquid Chromatography (HPLC) / LC-MS : This provides a more precise and quantitative assessment.[2][6]

    • Actionable Advice : Use a reverse-phase C18 column. The Boc-protected starting material is more non-polar and will have a longer retention time than the highly polar deprotected product.[6] This allows for accurate quantification of the conversion.

Part 3: Systematic Troubleshooting Workflow

When faced with an incomplete deprotection, a logical, stepwise approach is more effective than random changes. The following workflow provides a structured path to success.

G start Incomplete Deprotection (Verified by TLC/HPLC) check_reagents Step 1: Verify Reagents start->check_reagents check_conditions Step 2: Assess Conditions check_reagents->check_conditions Reagents OK sub_reagent1 Use fresh, anhydrous DCM check_reagents->sub_reagent1 sub_reagent2 Use fresh, high-purity TFA (from a new bottle if possible) check_reagents->sub_reagent2 rerun_monitor Step 3: Rerun with Monitoring check_conditions->rerun_monitor Conditions Correct sub_condition1 Ensure 1:1 TFA/DCM ratio (v/v) check_conditions->sub_condition1 sub_condition2 Maintain Room Temp (20-25°C) check_conditions->sub_condition2 sub_condition3 Confirm substrate is fully dissolved check_conditions->sub_condition3 optimize Step 4: Optimize/Alternative rerun_monitor->optimize Still Incomplete success Success: Complete Deprotection rerun_monitor->success Reaction Complete sub_monitor1 Monitor every 30-60 min via TLC/HPLC rerun_monitor->sub_monitor1 sub_monitor2 Extend reaction time up to 4 hours rerun_monitor->sub_monitor2 optimize->rerun_monitor sub_optimize1 Consider 4M HCl in Dioxane optimize->sub_optimize1 sub_optimize2 Add scavengers (e.g., TIS, H2O) optimize->sub_optimize2

Caption: A systematic workflow for troubleshooting incomplete Boc deprotection.

Part 4: Understanding the Mechanism

The acid-catalyzed removal of a Boc group proceeds through a well-understood E1 elimination mechanism.[2] Understanding these steps can help diagnose issues.

  • Protonation : The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[2][7] This is the activation step. If the acid is weak or wet, this equilibrium will not favor the protonated species.

  • Formation of Carbocation : The protonated group cleaves to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[4][7]

  • Decarboxylation : The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free primary amine.[7][8] This step is irreversible and drives the reaction to completion.

  • Protonation of Amine : In the strongly acidic medium, the newly liberated amine is immediately protonated, forming its trifluoroacetate salt.[7]

G start Boc-Protected Amine protonated Protonated Boc Group start->protonated + TFA carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid - tert-Butyl Cation tbutyl tert-Butyl Cation final_amine Free Amine (TFA Salt) carbamic_acid->final_amine - CO2 co2 CO2

Caption: Mechanism of TFA-mediated Boc deprotection.

Part 5: Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM

This protocol provides a robust starting point for the deprotection reaction.

  • Preparation : Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition : Cool the solution to 0°C in an ice bath. Slowly add Trifluoroacetic acid (TFA) (an equal volume to the DCM, for a 1:1 or 50% v/v solution) dropwise.[2][4]

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature (20-25°C).

  • Monitoring : After 30 minutes, and every 30-60 minutes thereafter, withdraw a small aliquot, quench with a drop of saturated NaHCO₃ solution, extract with a small amount of ethyl acetate, and spot on a TLC plate to monitor the disappearance of the starting material.[6]

  • Work-up : Once the reaction is complete (typically 1-3 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Isolation : The crude product will be the trifluoroacetate salt. To obtain the free amine, dissolve the residue in a minimal amount of water, cool in an ice bath, and carefully adjust the pH to ~8-9 with a base (e.g., saturated NaHCO₃ or dilute NaOH). The product may precipitate and can be collected by filtration.[9] Alternatively, it can be extracted with an appropriate organic solvent if solubility allows.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate : Use silica gel 60 F254 plates.

  • Eluent System : A good starting point is 10:1 DCM:Methanol. Adding 1% acetic acid can improve spot shape.

  • Procedure :

    • Draw a baseline in pencil ~1 cm from the bottom of the plate.

    • Spot a co-spot of the starting material and the reaction mixture.

    • Place the plate in a chamber saturated with the eluent.

    • Develop the plate until the solvent front is ~1 cm from the top.

  • Visualization :

    • Visualize under UV light (254 nm). The Boc-protected starting material should be clearly visible.

    • Stain the plate with a ninhydrin solution and gently heat. The deprotected product has a free primary amine and will develop a deep purple/blue spot (positive result).[1] The reaction is complete when the starting material spot is gone and a strong ninhydrin-positive spot is present at a lower Rf.

Table 1: Comparison of Common Deprotection Conditions
Reagent SystemTypical ConcentrationTemperatureTypical TimeNotes
TFA in DCM25-50% (v/v)Room Temp1-3 hoursMost common method; volatile and corrosive.[3]
4M HCl in Dioxane4 MRoom Temp1-4 hoursGood alternative to TFA; dioxane is a peroxide former.[6]
Neat TFA100%Room Temp0.5-2 hoursVery harsh; can promote side reactions if scavengers are not used.[2]
Part 6: Frequently Asked Questions (FAQs)
  • Q: Can I use HCl in Ether instead of Dioxane?

    • A: While commercially available, HCl in ether is generally less stable and can be less effective than the 4M solution in dioxane. 4M HCl in dioxane is the standard and preferred alternative to TFA.[10]

  • Q: My product is a salt after workup. How do I get the neutral compound?

    • A: The deprotection yields the amine as a salt (trifluoroacetate or hydrochloride). To get the neutral free amine, you must perform a basic workup or neutralization, for example, by washing an organic solution with saturated sodium bicarbonate or by adjusting the pH of an aqueous solution.[6]

  • Q: Why is CO₂ gas evolved during the reaction?

    • A: The gas evolution is from the breakdown of the unstable carbamic acid intermediate into the free amine and carbon dioxide.[7][8] This is a definitive sign that the reaction is proceeding. For this reason, never run a Boc deprotection in a sealed system.[7]

  • Q: Can this deprotection be done under basic or neutral conditions?

    • A: The Boc group is specifically designed to be acid-labile and is generally stable to basic conditions. While some niche methods for neutral or basic removal exist (e.g., thermal deprotection), they are not standard and require specific setups.[11][12] For this substrate, acidic deprotection is the industry standard.

References
  • Vertex AI Search, based on "Boc Deprotection Mechanism - TFA - Common Organic Chemistry".
  • Vertex AI Search, based on "Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis - Benchchem".
  • Vertex AI Search, based on "Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem".
  • Vertex AI Search, based on "Amine Protection / Deprotection - Fisher Scientific".
  • Vertex AI Search, based on "Amine Protection and Deprotection - Master Organic Chemistry".
  • Vertex AI Search, based on "A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis - Benchchem".
  • Vertex AI Search, based on "BOC Protection and Deprotection - 百灵威".
  • Vertex AI Search, based on "Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA) - Benchchem".
  • Vertex AI Search, based on Reddit discussions in r/Chempros regarding N-Boc deprotection.
  • Vertex AI Search, based on "BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides".
  • Vertex AI Search, based on a discussion about the fate of the t-butyl c
  • Vertex AI Search, based on a ResearchGate discussion on confirming Boc deprotection.
  • Vertex AI Search, based on a Reddit discussion in r/Chempros regarding Boc deprotection under basic conditions.
  • L. J. Diorazio, D. S. MacMillan, et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • A. D. Q. D. Le, et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • S. W. Baertschi, et al. (2010). Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. PubMed. [Link]

  • BOC Sciences. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • Benchchem. Synthesis routes of 4-Amino-3-chlorobenzoic acid.

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Technical Support Center: Synthesis of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this key intermediate and aiming to optimize their synthetic outcomes. This guide moves beyond simple protocols to address the nuanced challenges you may face, providing solutions grounded in chemical principles to ensure you can troubleshoot effectively and improve your yield and purity.

Overview of the Synthesis

The target molecule is synthesized via the protection of the primary aliphatic amine of 4-(aminomethyl)-3-chlorobenzoic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction, while conceptually straightforward, involves a substrate with both a nucleophilic amine and an acidic carboxylic acid. Optimizing the reaction conditions is crucial to ensure selective N-Boc protection, facilitate a simple work-up, and maximize the yield of the final product.

The core transformation is as follows:

This guide will focus on troubleshooting and optimizing this specific transformation.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

FAQ 1: Low or Inconsistent Yield

Question: My reaction yield is consistently below 80%, or varies significantly between batches. What are the most likely causes and how can I fix this?

Answer: Low and inconsistent yields are often traced back to four key areas: incomplete reaction, suboptimal work-up, reactant quality, or competing side reactions. Let's break down the troubleshooting process.

A. Incomplete Reaction

The Boc protection of a primary aliphatic amine is typically a fast and high-yielding reaction[1]. If you observe a significant amount of starting material remaining (via TLC or LC-MS), consider the following:

  • Base Selection and Stoichiometry: The base is critical. It serves two purposes: to deprotonate the ammonium salt (if the starting material is an HCl salt) and to neutralize the acidic co-product of the reaction, maintaining a favorable pH.

    • Causality: Without a sufficient amount of base, the reaction medium can become acidic, protonating the starting amine. The resulting ammonium salt is not nucleophilic and will not react with Boc₂O.

    • Solution: Use at least 2.0 equivalents of a suitable base (e.g., NaOH, NaHCO₃, or triethylamine) if starting from the free amine, and 3.0 equivalents if starting from a hydrochloride salt. An aqueous basic medium (like water/THF with NaOH) is often very effective for this type of substrate[2][3].

  • Boc₂O Stoichiometry: While a 1:1 stoichiometry is theoretical, a slight excess of Boc₂O can drive the reaction to completion.

    • Causality: A small portion of the Boc₂O can undergo hydrolysis in aqueous basic conditions. Using a modest excess ensures enough reagent is present for the amine.

    • Solution: Use 1.1 to 1.3 equivalents of Boc₂O. Avoid a large excess, as this complicates purification.

  • Solvent and Temperature: The solubility of the zwitterionic starting material can be challenging.

    • Causality: Poor solubility of the starting amine will limit its availability to react with Boc₂O, slowing the reaction rate.

    • Solution: A mixed solvent system, such as 1,4-dioxane/water or THF/water, is highly effective as it dissolves both the polar starting material and the less polar Boc₂O[2]. Gentle heating to 40-50°C can also improve solubility and reaction rate, though the reaction often proceeds well at room temperature[2].

B. Suboptimal Work-up and Product Isolation

The product is an amphiphilic molecule—it has a nonpolar Boc group and a polar carboxylic acid. This can lead to losses during aqueous work-up if the pH is not carefully controlled.

  • Causality: At a neutral or basic pH, the product exists as a carboxylate salt, which has high water solubility. Attempting to extract it into an organic solvent at this stage will result in significant product loss to the aqueous layer.

  • Solution: The work-up is critical. After the reaction is complete, the first step should be to carefully acidify the aqueous solution with a strong acid (e.g., 1N HCl or citric acid) to a pH of 2-3[4]. This protonates the carboxylate, making the entire molecule much less water-soluble and readily extractable into a solvent like ethyl acetate.

Workflow for Optimized Work-up:

  • Cool the reaction mixture in an ice bath.

  • Slowly add 1N HCl while stirring, monitoring the pH with pH paper or a meter.

  • Continue adding acid until the pH is stable at 2-3. A precipitate of the product may form.

  • Extract the mixture 2-3 times with a generous volume of ethyl acetate.

  • Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

FAQ 2: Product Purity Issues

Question: My final product shows impurities by NMR or LC-MS. What are they and how do I prevent them?

Answer: The most common impurities are residual starting material or by-products from the Boc₂O reagent.

  • Unreacted Starting Material: This is the most common impurity and is addressed by the optimization steps in FAQ 1. Ensure the reaction goes to completion by monitoring with TLC.

  • Residual Boc₂O and t-Butanol: Excess Boc₂O and its t-butanol by-product can contaminate the final product.

    • Prevention: Use only a small excess of Boc₂O (1.1 eq).

    • Removal:

      • During work-up, washing the combined organic extracts with a cold, dilute sodium bicarbonate solution can help hydrolyze and remove some unreacted Boc₂O. Be mindful not to make the aqueous layer too basic, or you risk deprotonating your product and pulling it out of the organic layer.

      • A technique reported for removing residual Boc₂O involves leaving the dried solid product under high vacuum for an extended period (72+ hours), as Boc₂O will slowly sublimate.

  • Di-Boc Impurity: While rare for primary amines, it's theoretically possible to form a di-Boc protected species (R-N(Boc)₂) under harsh conditions or with a very large excess of Boc₂O. This is generally not a concern with standard protocols.

FAQ 3: Choosing the Right Reaction Conditions

Question: There are many published methods for Boc protection. Which solvent and base combination is best for my specific molecule?

Answer: For a substrate containing a carboxylic acid, a biphasic or aqueous system with an inorganic base is often superior to anhydrous organic systems with amine bases.

Rationale:

  • Inorganic Base (NaOH, K₂CO₃, NaHCO₃): These bases are highly effective at deprotonating the carboxylic acid and neutralizing the reaction by-products. They remain in the aqueous phase during extraction, simplifying purification.

  • Organic Base (Triethylamine, DIPEA): While effective, these bases and their corresponding salts can be extracted into the organic layer, complicating purification.

  • Solvent System (THF/Water or Dioxane/Water): This combination is ideal. It provides a medium to dissolve the polar starting material (as its carboxylate salt) and the nonpolar Boc₂O, creating a homogenous or finely emulsified reaction mixture where the reaction can proceed efficiently. Alcoholic solvents like methanol can also accelerate Boc protection[1].

The following table summarizes recommended starting conditions for optimization.

ParameterRecommended ConditionRationale / Scientific Justification
Solvent 1:1 mixture of THF/Water or Dioxane/WaterExcellent solvating power for both the polar substrate and nonpolar Boc₂O, facilitating a smooth reaction.
Base Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)Strong enough to maintain basic pH, readily available, and easily removed during aqueous work-up.
Base Equivalents 2.0 - 2.2 eq (from free amine) or 3.0 - 3.2 eq (from HCl salt)Ensures complete deprotonation of all acidic protons (carboxylic acid and ammonium) and neutralization of the reaction.
Boc₂O Equivalents 1.1 - 1.3 eqDrives reaction to completion without introducing significant purification challenges from excess reagent.
Temperature Room Temperature (20-25°C)The reaction is typically exothermic and proceeds efficiently without heating. Gentle warming (to 40°C) may be used if solubility is an issue.
Reaction Time 2 - 16 hoursMonitor by TLC or LC-MS for completion. The reaction is often complete within a few hours.

Experimental Protocols

Protocol 1: Optimized Synthesis

This protocol incorporates the best practices discussed above for a high-yield synthesis.

Materials:

  • 4-(aminomethyl)-3-chlorobenzoic acid (or its HCl salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-(aminomethyl)-3-chlorobenzoic acid (1.0 eq) in a 1:1 mixture of THF and water. Add NaOH (2.1 eq) and stir until all solids have dissolved and the solution is clear.

  • Reagent Addition: In a separate container, dissolve Boc₂O (1.2 eq) in a minimal amount of THF. Add this solution dropwise to the stirred reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/DCM mobile phase). The reaction is typically complete in 2-4 hours.

  • Work-up (pH Control is Critical):

    • Once the starting material is consumed, cool the flask in an ice bath.

    • Slowly and carefully add 1N HCl to the stirred solution to adjust the pH to ~3. A white precipitate of the product should form.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification:

    • Combine the organic layers and wash once with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The product is often of high purity at this stage. If further purification is needed, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or flash chromatography can be employed.

Visualized Workflows and Logic

General Synthesis Workflow

The following diagram outlines the complete workflow from starting materials to the final, purified product.

SynthesisWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Dissolve Starting Material and Base in THF/Water C Combine Reagents & Stir at RT A->C B Prepare Boc₂O in THF B->C D Monitor by TLC/ LC-MS C->D E Acidify to pH 3 with 1N HCl D->E Reaction Complete F Extract with Ethyl Acetate (3x) E->F G Wash with Brine F->G H Dry (Na₂SO₄) & Concentrate G->H I Characterize Product (NMR, MS, Purity) H->I

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Logic for Low Yield

This decision tree provides a logical path to diagnose the cause of a low-yield reaction.

Troubleshooting node_sol node_sol Start Low Yield Observed CheckTLC Starting Material (SM) in Crude? Start->CheckTLC CheckWorkup Work-up pH Acidified to <4? CheckTLC->CheckWorkup No CheckBase Sufficient Base Used? (>2 eq) CheckTLC->CheckBase Yes Sol_Workup Root Cause: Product lost to aqueous layer. Solution: Re-run and ensure acidification to pH 2-3 before extraction. CheckWorkup->Sol_Workup No Sol_Other Cause is likely mechanical loss or weighing error. Review technique. CheckWorkup->Sol_Other Yes CheckSolvent Was a co-solvent (THF/Dioxane) used? CheckBase->CheckSolvent Yes Sol_Base Root Cause: Inactive amine (protonated). Solution: Re-run using >2 eq base (>3 eq for salt). CheckBase->Sol_Base No Sol_Solvent Root Cause: Poor SM solubility. Solution: Re-run using THF/Water or Dioxane/Water as a co-solvent. CheckSolvent->Sol_Solvent No Sol_TimeTemp Root Cause: Insufficient reaction time/temp. Solution: Increase reaction time or warm gently to 40°C. CheckSolvent->Sol_TimeTemp Yes

Caption: A decision tree for troubleshooting low product yield.

References

  • Pharmaffiliates. (2026). Expert Insights: Synthesis and Quality Control of 4-Amino-3-chlorobenzoic Acid. Available at: [Link]

  • WuXi Biology. (2021). Alcohol Speed up Boc Protection of Primary Amines. Available at: [Link]

  • Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. Available at: [Link]

  • PubMed Central (PMC). (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Available at: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

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Technical Support Center: Minimizing Impurities in the Large-Scale Production of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities during the large-scale production of this key intermediate. Our approach is rooted in a deep understanding of the reaction mechanisms at each stage of the synthesis, providing you with the rationale behind our recommended protocols.

Introduction: A Multi-Step Synthesis Prone to Impurities

The large-scale synthesis of this compound is a multi-step process that requires precise control to achieve high purity and yield. Impurities can arise at each stage, from the starting material to the final Boc-protection step. This guide will walk you through the most common challenges and provide actionable solutions.

The most common synthetic route proceeds as follows:

A 3-Chloro-4-methylbenzoic acid B 4-(Chloromethyl)-3-chlorobenzoic acid A->B Benzylic Chlorination C 4-(Aminomethyl)-3-chlorobenzoic acid B->C Amination D This compound C->D Boc Protection

Caption: Synthetic pathway for the target molecule.

Part 1: Troubleshooting the Benzylic Chlorination of 3-Chloro-4-methylbenzoic Acid

The first step in the synthesis is the radical chlorination of the methyl group of 3-chloro-4-methylbenzoic acid. This reaction is typically initiated by UV light or a radical initiator.

FAQ 1: I am observing significant amounts of di- and tri-chlorinated impurities in my product mixture. How can I improve the selectivity for mono-chlorination?

Root Cause Analysis: Over-chlorination is a common issue in radical halogenation reactions. The desired mono-chlorinated product is itself a substrate for further chlorination, leading to the formation of 4-(dichloromethyl)-3-chlorobenzoic acid and 4-(trichloromethyl)-3-chlorobenzoic acid.

Troubleshooting Guide:

  • Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent (e.g., chlorine gas, N-chlorosuccinimide). Use a slight excess of the starting material, 3-chloro-4-methylbenzoic acid, to favor mono-chlorination.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like HPLC or GC. Stop the reaction once the desired level of conversion is reached to prevent the accumulation of over-chlorinated products.

  • Temperature Control: Maintain a consistent and optimal reaction temperature. Fluctuations can affect the reaction rate and selectivity.

  • Initiator Concentration: If using a chemical initiator, ensure its concentration is optimized. Too high a concentration can lead to an uncontrolled reaction and over-chlorination.

ParameterRecommendation for Mono-chlorinationRationale
Stoichiometry 1.0 : 0.8-0.9 (Starting Material : Chlorinating Agent)Reduces the probability of the product reacting further.
Reaction Time Monitor closely and stop at ~80-90% conversionPrevents the build-up of di- and tri-chlorinated species.
Temperature Maintain within a narrow, optimized range (e.g., 100°C for Cl2/UV)Ensures consistent reaction kinetics and selectivity.

Experimental Protocol: Selective Mono-chlorination

  • Dissolve 3-chloro-4-methylbenzoic acid (1.0 eq) in a suitable solvent like chlorobenzene.[1]

  • Heat the solution to the desired temperature (e.g., 100°C).[1]

  • Introduce the chlorinating agent (e.g., chlorine gas) under UV irradiation, carefully monitoring the addition rate.[1]

  • Monitor the reaction every 30 minutes by HPLC.

  • Once the desired conversion is achieved, stop the addition of the chlorinating agent and the UV irradiation.

  • Cool the reaction mixture and proceed with purification (e.g., crystallization) to remove unreacted starting material and over-chlorinated impurities.

Part 2: Minimizing Impurities During the Amination of 4-(Chloromethyl)-3-chlorobenzoic Acid

The second step involves the amination of the benzylic chloride. This is a nucleophilic substitution reaction where ammonia or an ammonia equivalent displaces the chloride.

FAQ 2: My final product is contaminated with secondary and tertiary amine impurities. How can I prevent over-alkylation?

Root Cause Analysis: The product of the initial amination, 4-(aminomethyl)-3-chlorobenzoic acid, is a primary amine and is nucleophilic. It can react with the starting material, 4-(chloromethyl)-3-chlorobenzoic acid, to form a secondary amine. This secondary amine can further react to form a tertiary amine.

A 4-(Chloromethyl)-3-chlorobenzoic acid B 4-(Aminomethyl)-3-chlorobenzoic acid (Primary Amine - Desired) A->B + NH3 C Secondary Amine Impurity B->C + 4-(Chloromethyl)-3-chlorobenzoic acid D Tertiary Amine Impurity C->D + 4-(Chloromethyl)-3-chlorobenzoic acid

Caption: Over-alkylation impurity formation pathway.

Troubleshooting Guide:

  • Use a Large Excess of Ammonia: The most effective way to minimize over-alkylation is to use a large molar excess of the aminating agent (e.g., aqueous ammonia, ammonia in an organic solvent). This increases the probability that the chloromethyl starting material will react with ammonia rather than the primary amine product.

  • Slow Addition of the Alkylating Agent: Add the solution of 4-(chloromethyl)-3-chlorobenzoic acid slowly to the ammonia solution. This maintains a high concentration of ammonia relative to the alkylating agent throughout the reaction.

  • Temperature Control: Keep the reaction temperature low to moderate. Higher temperatures can favor the formation of over-alkylation products.

ParameterRecommendation to Minimize Over-alkylationRationale
Ammonia Stoichiometry >10 equivalentsStatistically favors the reaction of the electrophile with ammonia.
Addition Rate Slow, dropwise addition of the chloromethyl compoundMaintains a high local concentration of ammonia.
Temperature 0-25°CReduces the rate of the competing over-alkylation reactions.

Experimental Protocol: Selective Primary Amine Synthesis

  • Charge a reaction vessel with a large excess (>10 eq) of aqueous ammonia.

  • Cool the ammonia solution to 0-5°C.

  • Dissolve 4-(chloromethyl)-3-chlorobenzoic acid (1.0 eq) in a minimal amount of a water-miscible co-solvent (e.g., THF).

  • Add the solution of the chloromethyl compound dropwise to the cold, stirred ammonia solution over several hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction for the disappearance of the starting material by HPLC.

  • Upon completion, carefully neutralize the excess ammonia with acid and proceed with product isolation.

Part 3: Ensuring High Purity in the Final Boc-Protection Step

The final step is the protection of the primary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

FAQ 3: I am detecting an impurity with a higher molecular weight than my product, which I suspect is the di-Boc protected species. How do I avoid this?

Root Cause Analysis: While less common for primary amines compared to secondary amines, under certain conditions, a second Boc group can be added to the nitrogen atom, forming a di-Boc protected amine. This is more likely to occur with a large excess of Boc anhydride and prolonged reaction times.

FAQ 4: My Boc-protection reaction is sluggish and incomplete, leaving unreacted 4-(aminomethyl)-3-chlorobenzoic acid. What can I do to improve the conversion?

Root Cause Analysis: Incomplete reaction can be due to several factors, including insufficient base, poor solubility of the starting material, or deactivation of the Boc anhydride.

Troubleshooting Guide for Boc Protection:

  • Stoichiometry of Boc Anhydride: Use a slight excess of Boc anhydride (1.1-1.2 equivalents) to ensure complete conversion of the starting amine. A large excess should be avoided to minimize the risk of di-Boc formation.

  • Choice and Amount of Base: Use a suitable base, such as sodium bicarbonate, sodium carbonate, or triethylamine, in sufficient quantity to neutralize the acid formed during the reaction and to maintain a basic pH.

  • Solvent System: The choice of solvent is crucial for ensuring that both the starting amine and the Boc anhydride are soluble. A mixture of an organic solvent (like THF or dioxane) and water is often effective.[2]

  • pH Control: Maintain the pH of the reaction mixture in the range of 9-10. A pH that is too low will result in a sluggish reaction, while a pH that is too high can lead to the hydrolysis of the Boc anhydride.

  • Temperature and Reaction Time: Most Boc protections proceed efficiently at room temperature. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

ParameterRecommendation for Clean Boc ProtectionRationale
Boc Anhydride Stoichiometry 1.1 - 1.2 equivalentsDrives the reaction to completion without promoting di-Boc formation.
Base 2-3 equivalents of NaHCO3 or TEAEnsures the reaction medium remains basic.
Solvent Dioxane/Water or THF/WaterProvides good solubility for both polar and non-polar reactants.
pH 9-10Optimal for the nucleophilic attack of the amine on the Boc anhydride.

Experimental Protocol: Clean Boc Protection

  • Dissolve 4-(aminomethyl)-3-chlorobenzoic acid (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate (1.15 eq) in dioxane dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 4-6 hours, monitoring its progress by HPLC.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted Boc anhydride.

  • Acidify the aqueous layer with a mild acid (e.g., citric acid or dilute HCl) to a pH of 3-4 to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Part 4: Analytical Methods for Impurity Detection

A robust analytical strategy is essential for identifying and quantifying impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for monitoring reaction progress and assessing the purity of the final product. A reversed-phase C18 column with a gradient elution of water (with 0.1% TFA or formic acid) and acetonitrile is a good starting point. UV detection at a low wavelength (e.g., 210-230 nm) is recommended to detect impurities that may lack strong chromophores.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for the identification of unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and can be used to identify and quantify major impurities if their signals are resolved from the product's signals.

By understanding the potential pitfalls at each stage of the synthesis and implementing the recommended controls and protocols, you can significantly minimize the formation of impurities in the large-scale production of this compound, leading to a more robust and efficient process.

References

  • Ponmagaram, M., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Nishizawa, M., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Metabolites, 12(7), 649. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of analytical methods for detecting amino acid impurities. Retrieved from [Link]

  • Al-Obaidi, A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(chloromethyl)-benzoic acid. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Linker Scaffolds in Targeted Protein Degradation: An In-Depth Analysis of Rigid, Flexible, and Cleavable Moieties

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of targeted protein degradation, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic efficacy. While often conceptualized as a simple tether, the linker's physicochemical properties profoundly influence the stability of the ternary complex, cell permeability, and overall pharmacokinetic profile of the degrader. This guide provides a comprehensive comparison of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid, a representative rigid aromatic linker, with other prevalent linker classes—specifically flexible polyethylene glycol (PEG) and alkyl linkers, and cleavable valine-citrulline (Val-Cit) linkers. Through an examination of supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary for the rational design of next-generation protein degraders.

The Pivotal Role of the Linker in PROTAC Function

A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[1] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the foundational step for subsequent polyubiquitination and proteasomal degradation of the target protein.[] The linker's length, rigidity, and chemical composition are paramount in dictating the spatial arrangement and stability of this ternary complex.[1]

Introducing the Linker Classes

This guide will focus on a comparative analysis of three distinct classes of linkers, each with unique properties that influence PROTAC performance.

  • Rigid Aromatic Linkers: Represented here by this compound, these linkers are characterized by their conformational constraint. The inclusion of aromatic rings, such as the chlorobenzoic acid core, provides a structurally defined and predictable geometry. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex.[3]

  • Flexible Linkers (PEG and Alkyl Chains): Polyethylene glycol (PEG) and simple alkyl chains are the most commonly employed flexible linkers in PROTAC design.[4] Their high degree of rotational freedom allows the PROTAC to adopt multiple conformations, which can be advantageous in accommodating the topographies of different target proteins and E3 ligases.[1] PEG linkers, in particular, offer the added benefit of increased hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[3]

  • Cleavable Linkers (Valine-Citrulline): Unlike the other two classes which are designed to remain intact, cleavable linkers are engineered to be selectively hydrolyzed within the cell, typically by lysosomal proteases like Cathepsin B. The valine-citrulline dipeptide is a well-established motif for this purpose, often used in antibody-drug conjugates (ADCs) and increasingly explored in PROTACs. This intracellular cleavage mechanism allows for the controlled release of the active components of the PROTAC.

Comparative Analysis of Linker Performance

The selection of a linker has a profound impact on several key performance parameters of a PROTAC. The following sections provide a detailed comparison of rigid aromatic, flexible, and cleavable linkers across these critical attributes.

Ternary Complex Formation and Stability

The stability of the ternary complex is a crucial driver of degradation efficiency. Rigid linkers, by virtue of their pre-organized conformation, can reduce the entropic penalty associated with complex formation, leading to a more stable ternary complex.[] Aromatic moieties within the linker can also participate in π-π stacking interactions with residues on the protein surfaces, further enhancing complex stability.

Flexible linkers, while offering adaptability, can sometimes lead to a less stable ternary complex due to their conformational freedom. However, this flexibility can also be advantageous, allowing the PROTAC to find an optimal binding orientation that might not be possible with a more constrained linker. The cooperativity of ternary complex formation, a measure of how the binding of one protein influences the binding of the other, is a key parameter that can be influenced by linker flexibility.[5]

The concept of ternary complex stability is less central to the primary mechanism of cleavable linkers, as their main function is to release the active components of the PROTAC upon entering the target cell.

Cell Permeability and Pharmacokinetics

The physicochemical properties of the linker play a significant role in the overall drug-like properties of the PROTAC. The large size and often polar nature of PROTACs can present challenges for cell permeability.

  • Rigid Aromatic Linkers: The rigid and often planar nature of aromatic linkers can contribute to favorable membrane permeability. However, the overall lipophilicity of the linker must be carefully balanced to avoid poor aqueous solubility.

  • Flexible Linkers: PEG linkers are known to enhance the solubility of PROTACs.[3] While seemingly counterintuitive for membrane permeability, the flexible nature of PEG chains can allow the PROTAC to adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, thereby facilitating its passage. Alkyl chains, being more hydrophobic, can also improve permeability but may negatively impact solubility.

  • Cleavable Linkers: The pharmacokinetic profile of PROTACs with cleavable linkers is more complex, as it involves the properties of both the intact PROTAC and its cleavage products. The stability of the linker in systemic circulation is a critical consideration to prevent premature release of the active components.

Quantitative Comparison of Linker Performance
Linker ClassRepresentative Linker ExampleTarget ProteinE3 LigaseDC50Dmax (%)Key ObservationsReference
Rigid Aromatic Phenyl-basedBRD4CRBN~10-100 nM>90Can achieve high potency through pre-organization of the ternary complex.[6]
Flexible (PEG) PEG4BTKCRBN~1-40 nM>90Potency is highly dependent on linker length; optimization is crucial.[4]
Flexible (Alkyl) C8 AlkylPI3K/mTORVHL42-227 nM>90Often requires empirical optimization of chain length for optimal activity.[7]
Cleavable Val-CitNot applicableNot applicableNot applicableNot applicablePrimarily used in ADCs; evaluation in PROTACs is an emerging area.

Experimental Protocols for Linker Evaluation

The following protocols provide detailed methodologies for key experiments to assess the performance of PROTACs with different linkers.

Protocol 1: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol is a standard method for quantifying the degradation of a target protein in response to PROTAC treatment.[8]

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
  • For a dose-response experiment, treat the cells with a serial dilution of the PROTAC for a fixed time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
  • For a time-course experiment, treat the cells with a fixed concentration of the PROTAC and harvest them at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and heating.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the intensity of the target protein band to the corresponding loading control band.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.
  • For dose-response experiments, plot the percentage of degradation against the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 value.

    Caption: Workflow for Western Blot Analysis of PROTAC Efficacy.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC is a powerful biophysical technique used to measure the thermodynamics of binding interactions, providing insights into the stability and cooperativity of ternary complex formation.[9]

1. Sample Preparation:

  • Express and purify the target protein and the E3 ligase complex to a high degree of purity.
  • Prepare stock solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.
  • Thoroughly dialyze all components against the same buffer to minimize buffer mismatch effects.
  • Degas all solutions before use to prevent the formation of air bubbles in the calorimeter.

2. ITC Experiment Setup:

  • Load the target protein into the sample cell of the ITC instrument.
  • Load the PROTAC into the injection syringe.
  • Set the experimental parameters, including temperature, stirring speed, and injection volume.

3. Titration and Data Acquisition:

  • Perform a series of injections of the PROTAC into the sample cell containing the target protein.
  • Record the heat changes associated with each injection.
  • In a separate experiment, titrate the PROTAC into the buffer alone to determine the heat of dilution.

4. Ternary Complex Analysis:

  • To measure the formation of the ternary complex, pre-saturate the target protein with the PROTAC and load this binary complex into the sample cell.
  • Titrate the E3 ligase into the sample cell.
  • The resulting thermogram will provide information on the binding of the E3 ligase to the pre-formed binary complex.

5. Data Analysis:

  • Subtract the heat of dilution from the raw titration data.

  • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

  • The cooperativity (α) of ternary complex formation can be calculated from the binding affinities of the individual binary interactions and the ternary interaction.[5]

    ITC_Workflow A Prepare and Dialyze Proteins and PROTAC B Load Target Protein into ITC Cell A->B C Load PROTAC into Syringe A->C F Pre-form PROTAC-Target Binary Complex A->F H Load E3 Ligase into Syringe A->H D Titrate PROTAC into Target Protein B->D C->D E Analyze Binary Interaction Data D->E G Load Binary Complex into ITC Cell F->G I Titrate E3 Ligase into Binary Complex G->I H->I J Analyze Ternary Complex Formation and Cooperativity I->J

    Caption: Workflow for ITC Analysis of Ternary Complex Formation.

Conclusion

The rational design of PROTACs necessitates a deep understanding of the multifaceted role of the linker. While this compound represents a class of rigid aromatic linkers that can offer advantages in pre-organizing the ternary complex for enhanced stability and potency, the optimal linker choice is highly dependent on the specific biological system. Flexible linkers provide conformational adaptability and can improve solubility, while cleavable linkers offer a mechanism for controlled release of the active PROTAC components. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of different linker scaffolds, enabling researchers to make informed decisions in the design and optimization of novel protein degraders. The continued exploration of diverse linker chemistries will undoubtedly be a key driver of innovation in the field of targeted protein degradation.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • PROTAC-Induced Proteolytic Targeting. PMC.
  • BenchChem. (2025). Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs.
  • Mechanistic and Structural Features of PROTAC Ternary Complexes. Springer Protocols.
  • Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. NIH.
  • Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation.
  • General western blot protocol. Abcam.
  • PROTAC Linker. BOC Sciences.
  • (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... | Download Scientific Diagram.
  • Pharmaceutical compositions of protac compounds and uses thereof.
  • A Head-to-Head Comparison of Alkyl Chain Linkers in PROTACs: A Guide for Researchers. BenchChem.
  • The Critical Role of PEG Linkers in PROTAC Design: A Compar
  • Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degrad
  • Linkers in PROTACs. Precise PEG.
  • Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases.
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.
  • Boc-C9-COOH | PROTAC Linker. MedchemExpress.com.
  • Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. RSC Publishing.
  • Proteolysis targeting chimera (protac) molecule for degradation of enl and cancer therapy. PubChem.
  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PMC.
  • Novel approaches for the r
  • Bio protac protein having intracellular delivery function, and pharmaceutical composition comprising same.
  • How to improve the function of your PROTAC degrader by understanding ternary complex form
  • A Comparative Guide to PROTAC Linkers: Benchmarking Sco-peg3-cooh and Other Key Linker Chemistries. BenchChem.
  • Overview of PROTAC Linkers: Types and Design. BOC Sciences.

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A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of synthetic intermediates is a cornerstone of drug safety and efficacy. This guide offers an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid, a key building block in the synthesis of various therapeutic agents. We will explore the rationale behind methodological choices, provide detailed experimental protocols, and present comparative data to aid researchers in selecting and implementing a robust purity assessment strategy.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a bespoke molecule, often synthesized for a specific purpose in a larger drug development program. Its structural features—a chlorinated aromatic ring, a carboxylic acid group, and a Boc-protected aminomethyl side chain—make it a versatile scaffold. However, the very reactivity that makes it valuable also presents challenges in its synthesis, leading to a spectrum of potential impurities. These impurities can arise from unreacted starting materials, by-products of side reactions, or degradation of the final product.[1] The presence of such impurities, even in trace amounts, can have significant downstream effects, potentially leading to the formation of toxic by-products in the final active pharmaceutical ingredient (API). Therefore, a highly selective and sensitive analytical method is not just a quality control measure; it is a critical component of risk management in drug development.

Understanding the Synthesis and Potential Impurities

A plausible synthetic route to this compound starts from 4-amino-3-chlorobenzoic acid. The synthesis likely proceeds via a reduction of the carboxylic acid to an alcohol, followed by conversion to a halide, displacement with an amine, and subsequent Boc protection, or a more direct approach involving the Boc protection of a precursor like methyl 4-(aminomethyl)-3-chlorobenzoate followed by saponification.

Based on these potential synthetic pathways, a range of impurities could be present in the final product:

  • Starting Materials: Unreacted 4-amino-3-chlorobenzoic acid or its methyl ester.

  • Intermediates: Incomplete reaction at any stage can lead to the presence of intermediates, such as 4-(hydroxymethyl)-3-chlorobenzoic acid or 4-(aminomethyl)-3-chlorobenzoic acid.

  • By-products of Boc Protection: Di-Boc protected species or by-products from the decomposition of the Boc anhydride.

  • Isomeric Impurities: Positional isomers of the chloro- or aminomethyl-substituents that may have been present in the starting materials.

  • Degradation Products: Hydrolysis of the Boc group under acidic conditions to yield the free amine.

Comparative Analysis of HPLC Methods

The separation of this compound from its potential impurities is best achieved using reversed-phase HPLC (RP-HPLC). The diverse polarities of the potential impurities necessitate a careful selection of stationary and mobile phases to achieve optimal resolution.

Method A: Standard C18 with Isocratic Elution

A common starting point for the analysis of moderately polar aromatic compounds is a C18 column with an isocratic mobile phase of acetonitrile and water, often with an acidic modifier like trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid and any free amines.

  • Advantages: Simple, rapid, and requires less complex instrumentation.

  • Disadvantages: May not provide sufficient resolution for closely eluting impurities, especially those with very similar polarities to the main compound. Peak tailing can be an issue for basic impurities.

Method B: C18 with Gradient Elution

A gradient elution method, where the proportion of the organic solvent in the mobile phase is increased over time, offers a more versatile approach. This is particularly useful when dealing with a mixture of impurities with a wide range of polarities.

  • Advantages: Improved resolution of complex mixtures, better peak shape, and shorter analysis times compared to isocratic methods for broad-polarity samples.

  • Disadvantages: Requires a more sophisticated HPLC system capable of precise gradient mixing. Method development can be more time-consuming.

Method C: Phenyl-Hexyl Column with Gradient Elution

For aromatic compounds, a phenyl-hexyl stationary phase can offer alternative selectivity compared to a standard C18 column. The phenyl groups in the stationary phase can interact with the aromatic ring of the analyte through π-π interactions, providing a different separation mechanism.

  • Advantages: Enhanced resolution of aromatic and unsaturated compounds. Can resolve impurities that co-elute on a C18 column.

  • Disadvantages: May have different retention characteristics that require significant method redevelopment.

Experimental Protocols

Recommended Method: C18 with Gradient Elution

This method provides a robust and reliable approach for the purity analysis of this compound and its likely impurities.

1. Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Reference standard of this compound (purity ≥ 99.0%).

  • Synthesized sample of this compound.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Diluent: Acetonitrile/water (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve in 50.0 mL of diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized sample and dissolve in 50.0 mL of diluent.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient 0-5 min, 30% B5-25 min, 30-80% B25-30 min, 80% B30.1-35 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL

4. System Suitability:

Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

5. Analysis and Calculation:

Inject the sample solution and identify the peak for this compound based on the retention time of the standard. Calculate the percentage purity by the area normalization method.

Percentage Purity = (Area of main peak / Total area of all peaks) x 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solution (0.5 mg/mL in Diluent) hplc_system HPLC System Setup (C18 Column, Gradient Elution) prep_standard->hplc_system prep_sample Prepare Sample Solution (0.5 mg/mL in Diluent) prep_sample->hplc_system system_suitability System Suitability Test (Inject Standard x6) hplc_system->system_suitability sample_analysis Sample Injection system_suitability->sample_analysis If RSD < 2.0% data_acquisition Chromatogram Acquisition sample_analysis->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration purity_calculation Purity Calculation (Area % Method) peak_integration->purity_calculation final_report Generate Final Report purity_calculation->final_report

Caption: Workflow for the HPLC purity analysis of this compound.

Comparative Data Summary

The following table presents hypothetical data comparing the performance of the three HPLC methods discussed.

ParameterMethod A (Isocratic C18)Method B (Gradient C18)Method C (Gradient Phenyl-Hexyl)
Resolution (Main Peak vs. Closest Impurity) 1.22.52.8
Tailing Factor (Main Peak) 1.61.21.1
Analysis Time 15 min35 min35 min
Relative Purity Determined 98.5%97.8% (revealed a co-eluting impurity)97.7%

As the data suggests, while the isocratic method is faster, it may fail to resolve closely related impurities, leading to an overestimation of purity. The gradient methods provide superior resolution, with the phenyl-hexyl column offering slightly better peak symmetry.

Conclusion and Recommendations

For a comprehensive and reliable purity assessment of synthesized this compound, a gradient reversed-phase HPLC method using a C18 column is highly recommended. This approach provides the necessary resolution to separate the main compound from a range of potential impurities with varying polarities. For challenging separations where co-elution is suspected, a phenyl-hexyl column can provide orthogonal selectivity. It is imperative that any HPLC method used for purity determination is validated according to ICH guidelines to ensure its accuracy, precision, and robustness.[2]

References

  • Expert Insights: Synthesis and Quality Control of 4-Amino-3-chlorobenzoic Acid. (2026). Chembp. [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. (n.d.). National Center for Biotechnology Information. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). AIMS Press. [Link]

Sources

Structural verification of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid using X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical techniques for the definitive structural verification of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid, a key intermediate in pharmaceutical synthesis.[1] Unambiguous characterization is critical to ensure isomeric purity, correct connectivity, and the desired stereochemistry, which directly impacts downstream reaction success and the safety profile of the final active pharmaceutical ingredient. We will focus on single-crystal X-ray crystallography as the gold standard for absolute structure elucidation and compare its performance and outputs with complementary spectroscopic and spectrometric methods.

Part I: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

For absolute, unambiguous determination of a molecule's three-dimensional atomic arrangement, single-crystal X-ray crystallography is the unparalleled gold standard.[2] This technique provides a detailed picture of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and absolute configuration.[3][4][5] Unlike other methods that infer structure from indirect measurements, SC-XRD provides a direct visualization of the molecular structure in the solid state.

The power of SC-XRD lies in its ability to resolve the 'phase problem' by analyzing the diffraction pattern of X-rays scattered by a highly ordered crystal lattice.[6] The ordered array of molecules amplifies the scattering signal, encoding it with amplitude and phase information that, once computationally reconstructed, yields a high-resolution electron density map.[6]

Experimental Workflow: From Powder to Final Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision at each stage. The causality behind these steps is crucial for success; a failure in the initial crystallization phase, for instance, will halt the entire process.

sc_xrd_workflow cluster_prep Sample Preparation & Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement Purification High-Purity Sample (>98%) Screening Crystal Growth Screening (Vapor Diffusion, Slow Evaporation) Purification->Screening Dissolve in solvent systems (e.g., Acetonitrile, Ethyl Acetate/Hexane) Selection Single Crystal Selection (Microscopy) Screening->Selection Identify suitable single crystals (0.1-0.4 mm) Mounting Crystal Mounting & Cryo-Cooling (e.g., 100 K) Selection->Mounting Collection X-ray Diffraction Data Collection Mounting->Collection Expose to monochromatic X-rays (e.g., Mo Kα) Processing Data Processing (Integration, Scaling, Absorption Correction) Collection->Processing Generate diffraction pattern Solution Structure Solution (Direct Methods or Patterson) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Generate initial electron density map Validation Structure Validation & Deposition (e.g., CIF file generation) Refinement->Validation Refine atomic positions & thermal parameters logic_diagram cluster_question Structural Question cluster_methods Analytical Techniques cluster_answer Information Provided Question What is the complete 3D structure of the compound? XRD SC-XRD Question->XRD NMR NMR Spectroscopy (¹H, ¹³C) Question->NMR MS Mass Spectrometry Question->MS FTIR FTIR Spectroscopy Question->FTIR Ans_XRD Absolute 3D Structure (Bond lengths, angles, stereochemistry) XRD->Ans_XRD Ans_NMR Connectivity & Chemical Environment (Solution state) NMR->Ans_NMR Ans_MS Molecular Weight & Formula (Fragmentation) MS->Ans_MS Ans_FTIR Functional Groups FTIR->Ans_FTIR

Sources

A Comparative Guide to Boc vs. Fmoc Protection of 4-(aminomethyl)-3-chlorobenzoic acid: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of complex organic synthesis, particularly in the construction of peptidomimetics, constrained peptides, and other intricate molecular architectures, the strategic use of protecting groups is paramount. The choice between the two most prevalent amine-protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), can significantly impact reaction efficiency, yield, and the overall synthetic strategy. This guide provides an in-depth comparative analysis of Boc and Fmoc protection for a key bifunctional building block, 4-(aminomethyl)-3-chlorobenzoic acid, drawing upon established chemical principles and experimental insights to inform your synthetic design.

The Strategic Importance of Orthogonal Protection

The core principle underpinning the utility of Boc and Fmoc protecting groups is orthogonality .[1] An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others that are labile to different conditions.[1] The Boc group is characteristically acid-labile, typically cleaved by strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, readily removed by secondary amines such as piperidine.[2][3] This fundamental difference allows for the sequential deprotection and functionalization of different amino groups within the same molecule, a critical requirement in the synthesis of complex structures.

dot```dot graph Orthogonal_Protection { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Molecule [label="Substrate with\n-NH-Boc and -NH-Fmoc"]; Acid [label="Acidic Conditions\n(e.g., TFA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Basic Conditions\n(e.g., Piperidine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotected_Boc [label="Substrate with\n-NH2 and -NH-Fmoc"]; Deprotected_Fmoc [label="Substrate with\n-NH-Boc and -NH2"];

Molecule -> Acid [label="Boc cleavage"]; Acid -> Deprotected_Boc; Molecule -> Base [label="Fmoc cleavage"]; Base -> Deprotected_Fmoc; }

Caption: General mechanism of Boc protection.

Experimental Protocol: Boc Protection

  • Dissolution: Dissolve 4-(aminomethyl)-3-chlorobenzoic acid (1.0 eq) in a suitable solvent such as a mixture of dioxane and water (1:1).

  • Basification: Add a base, for instance, sodium hydroxide (1.1 eq) or triethylamine (1.2 eq), to the solution and stir until the starting material is fully dissolved.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, acidify the mixture to pH 3-4 with a dilute acid (e.g., 1M HCl).

  • Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Deprotection: The Boc group is readily removed by treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).

#[2]### Fmoc Protection Strategy

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of amine protection, particularly in solid-phase peptide synthesis (SPPS), valued for its base-lability.

[3]Reaction Mechanism: Fmoc protection is typically achieved using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The amine attacks the electrophilic carbonyl carbon of the Fmoc reagent.

d[3]ot

Caption: General mechanism of Fmoc protection.

Experimental Protocol: Fmoc Protection

  • Dissolution: Suspend 4-(aminomethyl)-3-chlorobenzoic acid (1.0 eq) in a mixture of acetone and water (1:1).

  • Basification: Add a base such as sodium carbonate (2.0 eq) to the suspension and stir.

  • Reagent Addition: Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 eq) in acetone to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, remove the acetone under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted Fmoc-Cl.

  • Purification: Acidify the aqueous layer to pH 2 with 1M HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum.

Deprotection: The Fmoc group is cleaved under mild basic conditions, most commonly with a 20% solution of piperidine in N,N-dimethylformamide (DMF).

#[3]## Performance Comparison: Boc vs. Fmoc

FeatureBoc ProtectionFmoc Protection
Reagent Stability Boc₂O is a stable, commercially available solid.Fmoc-Cl is more moisture-sensitive than Fmoc-OSu.
[4]Reaction Conditions Mild, flexible solvent and base choices.
Deprotection Conditions Harsh acidic conditions (e.g., TFA, HCl).[2]Mild basic conditions (e.g., 20% piperidine in DMF).
[3]Orthogonality Orthogonal to base-labile protecting groups.
[3]Potential Side Reactions Protection: Di-protection is possible if excess Boc₂O is used. Deprotection: The tert-butyl cation generated can lead to alkylation of sensitive residues.
Expected Yield Generally high yields (>90%) can be expected.High yields (>90%) are typically achieved.

Causality Behind Experimental Choices and Field-Proven Insights

  • Solvent Choice: For Boc protection, aprotic solvents like dioxane or THF are often preferred to minimize hydrolysis of Boc₂O, though aqueous mixtures are also effective. In Fmoc protection, an acetone/water mixture is a common choice, facilitating the dissolution of both the starting material (as its salt) and the Fmoc-Cl.

  • Base Selection: The choice of base is critical. For Boc protection, organic bases like triethylamine or diisopropylethylamine (DIPEA) are common in anhydrous conditions, while inorganic bases like NaOH or NaHCO₃ are suitable for aqueous systems. For Fmoc protection with Fmoc-Cl, an inorganic base like sodium carbonate is often used to maintain a basic pH without competing as a nucleophile.

  • Reagent Equivalence: Using a slight excess of the protecting group reagent (e.g., 1.05-1.1 eq) ensures complete conversion of the starting material. A significant excess should be avoided to minimize the risk of di-protection and to simplify purification.

  • Work-up and Purification: The acidic work-up in the Boc protection protocol serves to protonate any unreacted amine and quench the base, facilitating extraction. The precipitation method in the Fmoc protocol is often effective for isolating the zwitterionic product.

Conclusion for the Synthetic Chemist

The choice between Boc and Fmoc protection for 4-(aminomethyl)-3-chlorobenzoic acid is primarily dictated by the overall synthetic strategy and the compatibility with other functional groups present in the molecule or subsequent reaction steps.

  • Choose Boc protection when the subsequent synthetic steps involve basic conditions under which the Fmoc group would be labile. The robust nature of the Boc group makes it suitable for a wide range of transformations, provided the final deprotection with strong acid is compatible with the target molecule.

  • Choose Fmoc protection when acid-sensitive functional groups are present or when subsequent steps require acidic conditions. The mild, base-mediated deprotection of the Fmoc group offers a high degree of orthogonality with many other protecting groups, making it a cornerstone of modern solid-phase peptide synthesis and complex molecule assembly.

U[5]ltimately, both methods provide efficient and high-yielding pathways to the desired protected building block. A thorough analysis of the planned synthetic route will be the most critical factor in making an informed and successful choice.

References

  • Hioki, K., Kinugasa, M., Kishimoto, M., Fujiwara, M., Tani, S., & Kunishima, M. (2006). New, stable amino-protecting reagents, Boc-DMT and Fmoc-DMT, were prepared, and found to be useful for the introduction of Boc and Fmoc groups into amines. Synthesis, 2006(12), 1931-1933.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Journal of the Chemical Society, Chemical Communications. (n.d.). Intramolecular alkylation of carboxylic acids: application to the synthesis of boc-protected cyclic amino acids. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]

  • American Chemical Society. (2021, April 26). 9-Fluorenylmethyloxycarbonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US9090654B2 - Boc and Fmoc solid phase peptide synthesis.
  • PrepChem.com. (n.d.). Synthesis of m-chlorobenzoic acid. Retrieved from [Link]

  • Justia Patents. (n.d.). Combinatorial organic synthesis of unique biologically active compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

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Assessing the stability of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the pH Stability of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid

This guide provides a comprehensive assessment of the chemical stability of this compound across a range of pH conditions. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale for stability testing, provides detailed experimental protocols for a forced degradation study, and presents a comparative analysis of the compound's stability profile. The methodologies described herein are grounded in established principles of physical organic chemistry and align with international regulatory standards for pharmaceutical development.[1][2][3]

Introduction: The Critical Role of pH Stability in Drug Development

The stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.[3][] Environmental factors, particularly pH, can trigger degradation pathways that reduce potency or form potentially toxic impurities. For a molecule like this compound, which contains both an acid-labile protecting group and an ionizable carboxylic acid, a thorough understanding of its pH-dependent stability is paramount.

This molecule possesses two key functional groups that dictate its likely stability profile:

  • The tert-Butoxycarbonyl (Boc) Group: This amine protecting group is notoriously susceptible to cleavage under acidic conditions.[5][6][7] The mechanism involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[6][8]

  • The Carboxylic Acid Group: This moiety is acidic and will exist predominantly in its deprotonated carboxylate form at neutral and basic pH. While the carboxylate itself is stable, the overall electronic nature of the molecule changes upon deprotonation, which can influence the reactivity of other functional groups.

This guide provides a framework for quantitatively assessing these liabilities through a forced degradation study, a practice mandated by regulatory bodies like the FDA and described in the International Council for Harmonisation (ICH) guidelines.[1][2][9] Such studies are essential for identifying degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods crucial for quality control.[10][11]

Predicted Degradation Pathways

Based on fundamental chemical principles, two primary degradation pathways are anticipated under hydrolytic stress.

  • Acid-Catalyzed Deprotection: Under acidic conditions (pH < 4), the Boc group is expected to be the primary site of degradation. The cleavage results in the formation of 4-(aminomethyl)-3-chlorobenzoic acid, isobutylene, and carbon dioxide. This reaction is often rapid and is the most probable instability concern for this molecule.[5][6]

  • Base-Mediated Stability: The molecule is expected to exhibit greater stability under neutral to moderately basic conditions. While strong bases can facilitate the deprotection of certain Boc-protected amines, this typically requires anhydrous conditions or specific structural features not present here.[12] The carboxylic acid will be deprotonated to its carboxylate form, which is generally stable. Hydrolysis of the carbamate linkage under strongly basic conditions is possible but typically requires more forcing conditions (e.g., high temperature) than acid-catalyzed cleavage.[13]

The following diagram illustrates the principal anticipated degradation pathway.

G cluster_main Stability Profile of this compound cluster_acid Acidic Conditions (e.g., pH 1-2) cluster_neutral_base Neutral to Basic Conditions (pH 7-10) Parent This compound (Parent Compound) Degradant_A 4-(Aminomethyl)-3-chlorobenzoic acid (Primary Degradant) Parent->Degradant_A Boc Cleavage (H+, H2O) Stable Stable (No significant degradation expected) Parent->Stable

Caption: Predicted degradation pathway under different pH conditions.

Experimental Design & Protocols

A robust assessment requires a well-designed forced degradation study and a validated stability-indicating analytical method.

Development of a Stability-Indicating HPLC Method

The cornerstone of this analysis is a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from all potential degradation products.[10][14] This ensures that a decrease in the parent peak area is accurately quantified and not masked by co-eluting impurities.

Protocol: HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is versatile for a broad range of small molecules.

  • Mobile Phase: Use a gradient elution to ensure separation of both polar degradants and the less polar parent compound.[14]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Detection: Utilize a UV detector set at a wavelength where the parent compound and likely degradants absorb, often determined by a UV scan (e.g., 254 nm or 276 nm).[15]

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity (using stressed samples), linearity, accuracy, precision, and robustness.

Forced Hydrolysis Study Protocol

This protocol outlines the steps to subject the compound to hydrolytic stress across a range of pH values, as recommended by ICH Q1A(R2) guidelines.[1][16]

Materials:

  • This compound

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) solutions (e.g., 0.1 M and 1 M)

  • Phosphate or citrate buffer systems

  • Acetonitrile or Methanol (HPLC grade)

  • Class A volumetric flasks and pipettes

  • Calibrated pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Sample Preparation for Stressing: For each pH condition, pipette a small volume of the stock solution into a larger volume of the aqueous stress medium (e.g., 1 mL stock into 9 mL of buffer) to achieve a final concentration of ~100 µg/mL. This minimizes the organic solvent content to less than 10%.

  • pH Conditions:

    • Acidic: 0.1 M HCl (approx. pH 1) and a pH 4.5 buffer.

    • Neutral: Purified Water (approx. pH 7).

    • Basic: pH 9.0 buffer and 0.1 M NaOH (approx. pH 13).

  • Incubation: Incubate all samples at a controlled temperature (e.g., 60°C) to accelerate degradation.[17] A parallel set can be kept at room temperature for comparison.

  • Time-Point Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This stops the degradation reaction. Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

  • Analysis: Analyze all samples by the validated stability-indicating HPLC method. The T=0 sample serves as the initial 100% reference.

The following diagram outlines the experimental workflow.

G cluster_stress_conditions Stress Conditions start Start: Prepare 1 mg/mL Stock Solution in ACN prep_samples Prepare Test Samples (100 µg/mL) in Various pH Buffers/Solutions start->prep_samples ph1 0.1 M HCl ph4 pH 4.5 Buffer ph7 Water ph9 pH 9.0 Buffer ph13 0.1 M NaOH stress Incubate Samples at 60°C sampling Withdraw Aliquots at T=0, 2, 4, 8, 12, 24h stress->sampling quench Neutralize and Dilute Samples sampling->quench hplc Analyze via Validated Stability-Indicating HPLC quench->hplc data Calculate % Parent Remaining and % Degradant Formed hplc->data end End: Assess Stability Profile data->end ph1->stress ph4->stress ph7->stress ph9->stress ph13->stress

Caption: Experimental workflow for the forced hydrolysis study.

Results and Comparative Analysis

The data generated from the forced hydrolysis study allows for a direct comparison of the compound's stability across the tested pH range. The results should be tabulated to clearly present the degradation kinetics. For identification of unknown peaks in the chromatogram, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique.[18][19]

Quantitative Data (Hypothetical)

The following tables present hypothetical but chemically plausible data from the described experiment.

Table 1: Percentage of Parent Compound Remaining at 60°C

Time (hours)0.1 M HCl (pH ~1)pH 4.5 BufferWater (pH ~7)pH 9.0 Buffer0.1 M NaOH (pH ~13)
0 100.0%100.0%100.0%100.0%100.0%
2 65.2%98.1%99.8%99.7%99.5%
4 42.5%96.3%99.6%99.5%99.1%
8 18.1%92.8%99.3%99.1%98.2%
12 7.7%89.5%99.1%98.8%97.4%
24 <1.0%80.1%98.5%98.0%95.3%

Table 2: Formation of Primary Degradant (4-(aminomethyl)-3-chlorobenzoic acid) (% Peak Area)

Time (hours)0.1 M HCl (pH ~1)pH 4.5 BufferWater (pH ~7)pH 9.0 Buffer0.1 M NaOH (pH ~13)
0 0.0%0.0%0.0%0.0%0.0%
2 33.5%1.8%<0.1%<0.1%<0.1%
4 56.1%3.5%<0.1%<0.1%<0.1%
8 80.2%6.9%<0.1%<0.1%<0.1%
12 90.5%10.1%<0.1%<0.1%<0.1%
24 >95%19.2%0.2%0.3%0.5%
Interpretation of Results
  • High Instability in Strong Acid: The data clearly indicates that this compound is extremely unstable in strongly acidic conditions (0.1 M HCl), with over 90% degradation occurring within 12 hours at 60°C. This aligns perfectly with the known acid lability of the Boc protecting group.[7][20] The primary degradation product corresponds to the Boc-cleaved amine, confirming the predicted pathway.

  • Moderate Instability in Mild Acid: At pH 4.5, the degradation is significantly slower but still notable, with approximately 20% loss over 24 hours. This demonstrates that even mildly acidic conditions can compromise the integrity of the molecule over time, a critical consideration for formulation and storage.

  • Excellent Stability from Neutral to Basic pH: The compound exhibits excellent stability in neutral water and basic buffers up to pH 13. The minimal degradation observed (<5% over 24 hours) falls within the typical target for forced degradation studies, which aim for 5-20% degradation to ensure the method is truly stability-indicating.[1][17] This suggests that for formulation purposes, maintaining a pH above 6 would be optimal for ensuring long-term stability.

Conclusion and Recommendations

This comparative guide demonstrates that the stability of this compound is highly pH-dependent. The primary degradation pathway is the acid-catalyzed cleavage of the Boc protecting group.

Key Findings:

  • High Risk: Exposure to pH values below 4 poses a significant risk to the chemical integrity of the molecule.

  • Optimal Stability: The molecule is most stable in the neutral to basic pH range (pH 7-13).

  • Predictable Degradation: The degradation is predictable and leads to the formation of 4-(aminomethyl)-3-chlorobenzoic acid.

For drug development professionals, these findings have direct implications. During synthesis, acidic workups should be performed under carefully controlled, cold conditions to minimize premature deprotection. For formulation development, buffering the final product to a neutral or slightly basic pH is essential to ensure adequate shelf-life and prevent the loss of potency and formation of impurities. The stability-indicating HPLC method developed here serves as a critical tool for quality control throughout the development lifecycle.

References

  • ICH. (2003). Stability testing of new drug substances and products Q1A (R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • MedCrave. (2016). Forced Degradation Studies. J Anal Pharm Res, 3(6). [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Forced Degradation Testing in Pharma. [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]

  • Hudson Lab Automation. (n.d.). pH for Stability Testing and Analysis. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. [Link]

  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Bases. [Link]

  • Slideshare. (n.d.). Degradation Analysis Using LC-MS/MS. [Link]

  • National Institutes of Health (NIH). (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. [Link]

  • LCMS Limited. (n.d.). Detection and identification of impurities and degradation products in formulations or manufactured products using LC/UV/MS/MS. [Link]

  • YouTube. (2021). Adding Boc Group Mechanism | Organic Chemistry. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • ResearchGate. (2021). Stability Indicating HPLC Method Development: A Review. [Link]

  • National Institutes of Health (NIH). (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. [Link]

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (n.d.). [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • Food And Drugs Authority, Ghana. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

  • Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis. [Link]

  • ElectronicsAndBooks. (n.d.). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. [Link]

  • J&K Scientific LLC. (2023). Carboxylic acid ester hydrolyzes to form carboxylic acid. [Link]

  • Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties. [Link]

  • European Medicines Agency. (2005). Stability testing of existing active substances and related finished products. [Link]

  • ResearchGate. (2003). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. [Link]

  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]

  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]

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A Comparative Guide to the Synthesis of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid: A Validation of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates a substituted benzoic acid moiety, a common pharmacophore, and a Boc-protected aminomethyl group, which serves as a crucial linker or building block for constructing more complex molecular architectures. The chlorine substituent provides a site for further modification and influences the electronic properties of the benzene ring. Given its utility, the development of an efficient, scalable, and reliable synthetic route is paramount.

This guide provides an in-depth comparison of two distinct and viable synthetic pathways for the preparation of this target compound: a Reductive Amination Pathway and a Nucleophilic Substitution Pathway . We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to guide researchers in selecting the optimal route for their specific needs.

Route 1: The Reductive Amination Pathway

This pathway is a convergent and often highly efficient strategy for installing the aminomethyl group. The core transformation involves the reaction of an aldehyde with an amine source to form an imine intermediate, which is then reduced in situ to the desired amine. This method is favored for its typically mild conditions and the commercial availability of a wide range of selective reducing agents.

Conceptual Workflow: Reductive Amination

The process begins with the commercially available 4-methyl-3-chlorobenzoic acid. The methyl group is first oxidized to an aldehyde. This aldehyde then undergoes a one-pot reductive amination with an ammonia source, followed by the protection of the resulting primary amine with a tert-butoxycarbonyl (Boc) group.

Reductive Amination Workflow A 4-Methyl-3-chlorobenzoic acid B 4-Formyl-3-chlorobenzoic acid A->B Oxidation (e.g., MnO2) C 4-(Aminomethyl)-3-chlorobenzoic acid B->C Reductive Amination (NH4OAc, NaBH(OAc)3) D 4-(((tert-Butoxycarbonyl)amino)methyl)- 3-chlorobenzoic acid C->D Boc Protection (Boc)2O, Base Nucleophilic Substitution Workflow A 4-Methyl-3-chlorobenzoic acid B Methyl 4-methyl-3-chlorobenzoate A->B Esterification (MeOH, H+) C Methyl 4-(bromomethyl)-3-chlorobenzoate B->C Benzylic Bromination (NBS, AIBN) D Methyl 4-(((tert-butoxycarbonyl)amino)methyl)- 3-chlorobenzoate C->D Nucleophilic Substitution (e.g., BocNH2, Base) E 4-(((tert-butoxycarbonyl)amino)methyl)- 3-chlorobenzoic acid D->E Saponification (LiOH or NaOH)

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the synthesis and application of complex molecules to ensuring that every stage of the chemical lifecycle, including disposal, is managed with the utmost regard for safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid, a compound frequently used as a building block in pharmaceutical and materials science research. The procedures outlined here are designed to be self-validating, grounded in established safety principles and regulatory standards to protect both laboratory personnel and the environment.

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, we can infer its likely hazard profile from its constituent parts: a chlorinated benzoic acid core and a tert-Butoxycarbonyl (Boc) protected amine.

Based on data from structurally similar compounds such as 4-chlorobenzoic acid and 3-chlorobenzoic acid, this substance should be handled as potentially harmful and irritating.[1][2][3] The chlorinated aromatic ring structure also suggests potential ecotoxicity, making environmental containment a priority.[4]

Table 1: Inferred Hazard Profile and Key Properties

Property/HazardGuideline & RationaleSupporting Sources
Physical State Solid, likely a crystalline powder at room temperature.
Acute Toxicity Harmful if swallowed. Similar chlorinated benzoic acids are classified as Acute Toxicity, Oral, Category 4.[1][1]
Skin/Eye Irritation Causes skin and serious eye irritation. This is a common characteristic of benzoic acid derivatives.[3][2][3][5]
Environmental Hazard Potentially toxic to aquatic life. Halogenated organic compounds require controlled disposal to prevent release into waterways.[4][6][4][6]
Reactivity Stable under normal conditions. The Boc protecting group is acid-labile, but this is a consideration for synthesis, not standard disposal. Avoid contact with strong oxidizing agents.[3][7][8][3][7][8]
Regulatory Status Must be managed as Hazardous Chemical Waste due to its chlorinated organic nature.[9][10][11][9][10][11]

Part 2: Essential Pre-Disposal Safety Protocols

Proper disposal begins with safe handling during routine laboratory operations. Adherence to these protocols minimizes risk and ensures waste is correctly managed from the point of generation.[11]

Personal Protective Equipment (PPE)

A non-negotiable standard for handling this compound, whether in pure form or as waste, includes:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical.[3][5]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not typically required for handling small quantities of the solid in a well-ventilated area. However, if dust is generated, a NIOSH-approved respirator is necessary.[1]

Spill Management

In the event of a small spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.[1][3]

  • Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[12]

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into a designated, sealable hazardous waste container.[2][12]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Inform your institution's Environmental Health & Safety (EHS) office of the spill, following local protocols.

Part 3: Step-by-Step Disposal Procedure

The disposal of this compound is governed by its classification as a halogenated organic hazardous waste. The following workflow ensures compliance with regulations set forth by agencies like the U.S. Environmental Protection Agency (EPA).[9][13]

Experimental Protocol: Waste Collection and Disposal
  • Waste Classification: From the moment it is deemed unusable, the material is classified as Hazardous Waste .[11] Specifically, due to the chlorine atom, it falls into the category of Halogenated Organic Waste .

  • Container Selection & Use:

    • Select a waste container that is chemically compatible (high-density polyethylene or glass is preferred) and has a secure, leak-proof screw-top cap.[11][14]

    • The container must be in good condition, free of cracks or deterioration.[14]

    • Keep the waste container closed at all times except when adding waste. This is a critical safety and regulatory requirement to prevent the release of vapors.[11][14]

  • Waste Segregation:

    • Dedicate a specific container for this and other similar halogenated organic solids.

    • Crucially, do not mix this waste with other waste streams such as non-halogenated solvents, aqueous waste, or strong acids/bases.[1][3] Mixing wastes can create dangerous reactions and complicates the final disposal process, increasing costs and risk.

  • Proper Labeling:

    • Affix a hazardous waste tag to the container before adding the first particle of waste.[11]

    • The label must include:

      • The words "Hazardous Waste".[14]

      • The full, unabbreviated chemical name: "this compound".

      • An accurate list of all constituents if it is a mixture.

      • The specific hazards (e.g., "Harmful," "Irritant").

      • The date waste was first added to the container (accumulation start date).[15]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[11][14]

    • The SAA must be under the control of the laboratory personnel generating the waste.

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[11][15]

  • Arranging for Final Disposal:

    • Once the container is full or you no longer need to add to it, complete the hazardous waste tag with the final date.

    • Submit a chemical waste collection request to your institution's EHS department.[11][15]

    • EHS personnel are the only individuals authorized to transport the waste from your lab for final disposal by a licensed hazardous waste contractor, likely via high-temperature incineration equipped with scrubbers to neutralize the resulting HCl gas.[5]

    • Never dispose of this chemical down the drain or in the regular trash. [2][15] Evaporation in a fume hood is also a prohibited disposal practice.[14][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this chemical.

G Disposal Workflow for this compound cluster_0 In-Lab Waste Management cluster_1 Final Disposal Protocol start Identify Waste Material classify Classify as 'Hazardous Waste' (Halogenated Organic) start->classify container Select Compatible & Labeled Container classify->container collect Collect Waste in SAA (Keep Container Closed) container->collect full Container Full? collect->full full->collect No request Submit Collection Request to EHS full->request Yes pickup EHS Pickup and Transport request->pickup dispose Final Disposal via Licensed Facility (e.g., Incineration) pickup->dispose spill Spill Occurs spill_protocol Execute Spill Management Protocol spill->spill_protocol spill_protocol->collect Collect Spill Debris as Hazardous Waste

Caption: Decision workflow for laboratory waste management and disposal.

References

  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Regulation of Labor
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Safety Data Sheet for 4-Chlorobenzoic acid. MilliporeSigma.
  • Material Safety Data Sheet for o-Chloro Benzoic Acid. CDH Fine Chemical.
  • Proper Disposal of 4-(Chlorosulfonyl)
  • Safety Data Sheet: 3-Chlorobenzoic acid. Carl ROTH.
  • Safety Data Sheet for m-chlorobenzoic acid. GFS Chemicals.
  • Safety Data Sheet: 4-Chlorobenzoic acid. Carl ROTH.
  • Safety Data Sheet for 3-Chlorobenzoic acid. MilliporeSigma.
  • Safety Data Sheet for 3-Amino-4-chlorobenzoic acid. Thermo Fisher Scientific.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
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  • Guidance Manual for Disposal of Chlorinated W

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Navigating the Safe Handling of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher embarking on the synthesis and application of novel compounds, safety is not merely a procedural formality but the bedrock of scientific integrity and innovation. The compound 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid, a bespoke building block in contemporary drug discovery, demands a nuanced understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), alongside robust plans for the operational handling and disposal of this chlorinated aromatic carboxylic acid derivative.

Hazard Assessment: Understanding the Molecule's Profile
  • Chlorinated Aromatic System: Halogenated aromatic compounds can exhibit varying degrees of toxicity, with some possessing the potential for persistence in the environment. Studies on related chlorobenzoic acids indicate that they can be moderately hazardous, with the potential for organ-specific toxicity, particularly to the hepatorenal system with prolonged exposure[1][2]. The primary routes of exposure are inhalation of dust particles, skin contact, and ingestion.

  • Carboxylic Acid Moiety: The carboxylic acid group imparts acidic properties to the molecule. While not expected to be a strong acid, it can cause irritation upon contact with the skin, eyes, and respiratory tract[3][4].

  • Boc-Protected Amine: The Boc protecting group is generally stable under neutral and basic conditions. However, its removal often requires the use of strong acids, such as trifluoroacetic acid (TFA), which introduces additional hazards into the workflow. The Boc-protected amine itself is not considered a primary hazard, but its presence signifies potential downstream processing steps with hazardous reagents.

Based on the profiles of analogous compounds such as 4-chlorobenzoic acid and other substituted benzoic acids, we can anticipate the following GHS hazard classifications for our target compound:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5]
Skin IrritationCategory 2H315: Causes skin irritation[5]
Eye IrritationCategory 2AH319: Causes serious eye irritation[5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[6]
Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Body PartPPE TypeSpecifications and Rationale
Eyes / Face Chemical Safety GogglesMust provide a complete seal around the eyes to protect against dust particles and potential splashes of solvents. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][4]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.[3][4][7]
Body Laboratory CoatA flame-resistant lab coat that fastens securely is required to protect against skin contact. Ensure the lab coat is clean and removed before leaving the work area.
Respiratory NIOSH/MSHA Approved RespiratorA respirator (such as an N95 dust mask) is necessary when handling the solid compound, especially where dust may be generated or when working outside of a certified chemical fume hood. For larger quantities or situations with inadequate ventilation, a respirator with an organic vapor cartridge may be required.[5][7]

PPE Selection Workflow Diagram:

PPE_Selection_Workflow PPE Selection for Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_task Task-Specific Considerations cluster_verification Verification Start Start: Identify Chemical ReviewSDS Review SDS of Analogues (e.g., Chlorobenzoic Acids) Start->ReviewSDS AssessHazards Assess Hazards: - Skin/Eye Irritant - Harmful if Swallowed - Respiratory Irritant Task Identify Laboratory Task AssessHazards->Task ReviewSDS->AssessHazards EyeFace Eye/Face Protection: - Chemical Safety Goggles - Face Shield (if splash risk) InspectPPE Inspect PPE Before Use EyeFace->InspectPPE Hand Hand Protection: - Nitrile or Neoprene Gloves Hand->InspectPPE Body Body Protection: - Laboratory Coat Body->InspectPPE Respiratory Respiratory Protection: - N95 Respirator (for dust) - Organic Vapor Cartridge (if needed) Respiratory->InspectPPE Weighing Weighing/Handling Solid Task->Weighing Solid Form InSolution Working with Solutions Task->InSolution Liquid Form Weighing->EyeFace Weighing->Hand Weighing->Body Weighing->Respiratory InSolution->EyeFace InSolution->Hand InSolution->Body InSolution->Respiratory If ventilation is inadequate ProperDonDoff Follow Proper Donning and Doffing Procedures InspectPPE->ProperDonDoff End Proceed with Work ProperDonDoff->End

Caption: PPE Selection Workflow Diagram.

Operational and Disposal Plans: A Step-by-Step Guide

A. Handling and Use Protocol:

  • Preparation: Before handling the compound, ensure that a chemical fume hood is certified and functioning correctly. Designate a specific area for handling this compound and ensure it is clean and free of clutter. An emergency eyewash station and safety shower must be readily accessible.[8]

  • Weighing and Transfer:

    • Always handle the solid form of this compound within a chemical fume hood to minimize inhalation of dust particles.

    • Use a spatula for transfers and avoid creating dust clouds.

    • If a significant amount of dust is generated, consider using a glove box for handling.

  • In Solution:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a well-controlled heating mantle and ensure the setup is secure.

  • Post-Handling:

    • After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

    • Wash hands thoroughly with soap and water.

B. Spill Management:

  • Evacuation and Notification: In the event of a spill, evacuate the immediate area and notify your laboratory supervisor.

  • Containment: For small spills, use an absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb spills of solutions in flammable solvents.

  • Cleanup:

    • Wearing the appropriate PPE, carefully scoop the absorbent material into a labeled, sealed container for hazardous waste disposal.

    • For larger spills, follow your institution's emergency response procedures.

C. Decontamination and Disposal Plan:

The proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Unused or expired this compound, as well as any grossly contaminated solid materials (e.g., absorbent from a spill), should be collected in a clearly labeled, sealed container for halogenated organic solid waste.

    • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.

    • Contaminated PPE: Disposable gloves and other contaminated PPE should be placed in a designated hazardous waste bag.

  • Disposal Procedure:

    • All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

    • Never dispose of this compound down the drain or in the regular trash. Chlorinated organic compounds can be persistent in the environment and may interfere with wastewater treatment processes.

Conclusion: Fostering a Culture of Safety

The responsible handling of specialized chemical reagents like this compound is a testament to a laboratory's commitment to safety and scientific excellence. By integrating a thorough understanding of the compound's potential hazards with the diligent application of appropriate personal protective equipment and disposal protocols, researchers can confidently advance their work while upholding the highest standards of laboratory safety. This guide serves as a foundational resource, and it is imperative that all laboratory personnel receive hands-on training and adhere to their institution's specific safety policies.

References

  • Gorokhova, L.G., et al. (2020). Assessment of the toxicity of benzoic acid derivatives in the intragastric intake. Gigiena i Sanitariia, 99(7), 755-760.
  • D'eng, B., et al. (1983). [Evaluation of the hepatotoxic activity of several chlor-nitro derivatives of benzoic acid]. Voprosy Meditsinskoi Khimii, 29(6), 113-7.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benzoic Acid. Available at: [Link]

  • CloudSDS. (2023). SDS of Benzoic Acid: Important Data and Information Collected. Available at: [Link]

  • eCFR. (2023). 40 CFR 721.11545 -- Halogenated benzoic acid (generic) (P-19-173). Available at: [Link]

  • U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for p-Chlorobenzoic acid (CASRN 74-11-3).
  • National Institute of Standards and Technology. (2014).
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Available at: [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. National Center for Biotechnology Information. Available at: [Link]

  • Fisher Scientific. (2025).

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